molecular formula C12H11NO4 B1603287 Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate CAS No. 99988-56-4

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Cat. No.: B1603287
CAS No.: 99988-56-4
M. Wt: 233.22 g/mol
InChI Key: APDBGLFLFVDKDE-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDBGLFLFVDKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619864
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99988-56-4
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of an Indole-3-glyoxylate Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

This compound is a pivotal molecule in synthetic organic and medicinal chemistry. As a member of the indole-3-glyoxylate class of compounds, it serves as a highly versatile precursor for the synthesis of a wide array of pharmacologically active agents and complex natural products.[1][2] Its structure, featuring an α-ketoester moiety attached to the electron-rich C3 position of the 5-methoxyindole core, provides multiple reactive sites for further chemical elaboration.

This guide provides a detailed examination of the predominant and most efficient mechanism for its synthesis: the electrophilic acylation of 5-methoxyindole. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Synthesis Mechanism: The Friedel-Crafts Oxalylation of 5-Methoxyindole

The primary route to this compound is a variation of the Friedel-Crafts acylation, specifically an oxalylation reaction.[3][4] This pathway leverages the inherent nucleophilicity of the indole ring system.

Pillar 1: Understanding the Causality of Experimental Choices
  • The Nucleophile (5-Methoxyindole): The indole heterocycle is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the ring. This effect is most pronounced at the C3 position, which is approximately 10¹³ times more reactive than a carbon atom in benzene.[5] The presence of an electron-donating methoxy (-OCH₃) group at the C5 position further enhances the nucleophilicity of the ring through resonance, making the electrophilic substitution even more favorable.

  • The Electrophile (Oxalyl Chloride Derivative): The reaction is initiated by an acylating agent. The common strategy involves the in-situ formation of an intermediate acyl chloride, 3-(chlorooxoacetyl)-5-methoxyindole, by reacting 5-methoxyindole with oxalyl chloride. This intermediate is then subjected to methanolysis to yield the final methyl ester. The high reactivity of the indole nucleus often obviates the need for a strong Lewis acid catalyst, which is typically required for Friedel-Crafts reactions on less activated aromatic rings.[5][6]

Pillar 2: The Self-Validating Mechanistic Pathway

The synthesis proceeds through a logical and well-documented sequence of electrophilic aromatic substitution followed by nucleophilic acyl substitution.

  • Electrophilic Attack: The reaction begins with the nucleophilic C3 carbon of 5-methoxyindole attacking one of the electrophilic carbonyl carbons of oxalyl chloride.

  • Formation of the Sigma Complex: This attack disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the indole system.

  • Rearomatization: A weak base, such as pyridine or even the solvent (e.g., diethyl ether), removes the proton from the C3 position. This step is highly favorable as it restores the aromatic stability of the indole ring, yielding the intermediate (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride.

  • Esterification (Methanolysis): In the final step, anhydrous methanol is introduced. The oxygen atom of methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the newly formed acid chloride.

  • Product Formation: The tetrahedral intermediate collapses, expelling a chloride ion and a proton to form the stable final product, this compound.

Visualization: Reaction Mechanism Workflow

The following diagram illustrates the step-by-step synthesis mechanism.

Synthesis_Mechanism Mechanism: Oxalylation of 5-Methoxyindole cluster_0 Part 1: Electrophilic Acylation cluster_1 Part 2: Nucleophilic Acyl Substitution (Esterification) 5-Methoxyindole Sigma_Complex Sigma Complex (Resonance Stabilized) 5-Methoxyindole->Sigma_Complex Oxalyl_Chloride Intermediate_Acyl_Chloride (5-methoxy-1H-indol-3-yl) (oxo)acetyl chloride Sigma_Complex->Intermediate_Acyl_Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_Acyl_Chloride->Tetrahedral_Intermediate Methanol Final_Product Methyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Tetrahedral_Intermediate->Final_Product

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol: A Validated Laboratory Procedure

This protocol is a representative procedure synthesized from established methodologies.[3]

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
5-Methoxyindole147.1710.0 g67.9 mmol1.0
Oxalyl Chloride126.936.5 mL74.7 mmol1.1
Anhydrous Diethyl Ether-250 mL--
Anhydrous Methanol32.0450 mL-Excess
Pyridine79.106.0 mL74.7 mmol1.1
Step-by-Step Methodology
  • Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Initial Solution: 5-Methoxyindole (10.0 g, 67.9 mmol) and pyridine (6.0 mL, 74.7 mmol) are dissolved in anhydrous diethyl ether (150 mL) in the flask.

  • Cooling: The flask is immersed in an ice-salt bath to cool the solution to 0 °C.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride (6.5 mL, 74.7 mmol) in anhydrous diethyl ether (100 mL) is added dropwise via the dropping funnel over 45 minutes. The internal temperature must be maintained below 5 °C. A yellow precipitate of the intermediate indolylglyoxyl chloride will form.

  • Reaction Time: After the addition is complete, the resulting slurry is stirred vigorously at 0 °C for an additional 2 hours.

  • Methanolysis: Anhydrous methanol (50 mL) is added carefully in a single portion to the reaction mixture.

  • Warming and Completion: The ice bath is removed, and the mixture is allowed to warm to room temperature. Stirring is continued for 3-4 hours, during which the precipitate dissolves and the reaction goes to completion.

  • Work-up: The reaction mixture is poured into 200 mL of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Product Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons. Expected signals include the indole N-H proton, aromatic protons, methoxy protons, and the methyl ester protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 234.07 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, C=O stretches for the ketone and ester, and C-O stretches.

Conclusion

The synthesis of this compound via the Friedel-Crafts oxalylation of 5-methoxyindole is a robust and highly efficient method. A thorough understanding of the reaction mechanism—driven by the high nucleophilicity of the indole C3 position—and careful control of experimental conditions, particularly temperature and moisture, are paramount for achieving high yields and purity. This key intermediate provides a reliable entry point for the development of novel therapeutics and the synthesis of complex molecular targets, underscoring its continued importance in modern chemical science.

References

  • Revial, G., Jabin, I., Lim, S., & Pfau, M. (2002). Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin. The Journal of Organic Chemistry, 67(7), 2252–2256. [Link]

  • de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & Peralta, M. A. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(8), 855–863. [Link]

  • Wang, T., Kadow, J. F., & Meanwell, N. A. (2020). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. ResearchGate. [Link]

  • User discussion on "Reaction between oxalyl chloride and indole". (2020). The Vespiary. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Alawar, M. S., et al. (2004). (Reference for preparation mentioned in a crystallographic study of a related compound). Acta Crystallographica Section E: Structure Reports Online, E66(1), o155. [Link]

  • Nishio, T., & Ori, M. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

  • Kozikowski, A. P., et al. (2006). (Referenced in a study for biological activity). Journal of Medicinal Chemistry. (Cited within reference[7]).

Sources

A Technical Guide to the Spectroscopic Profile of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a significant indole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its molecular structure and purity is paramount for any research or development endeavor. Spectroscopic analysis provides the foundational data for this characterization. This in-depth technical guide presents a detailed examination of the predicted spectroscopic profile of this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and comparative analysis with structurally related indole compounds. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The functionalization of the indole scaffold allows for the modulation of biological activity, making these compounds a rich area of investigation for new therapeutic agents. This compound, with its methoxy and methyl oxoacetate substituents, presents a unique electronic and steric profile that warrants detailed structural elucidation.

Spectroscopic methods are indispensable tools for the unambiguous identification and characterization of organic molecules. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule.

  • Infrared (IR) spectroscopy identifies the functional groups present.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns.

This guide will systematically explore the predicted spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data for this molecule.

G cluster_nmr NMR Spectroscopy Workflow Sample_Prep Sample Preparation Acquisition Data Acquisition Sample_Prep->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: A simplified workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The predicted key IR absorption bands for this compound are as follows:

Frequency (cm⁻¹) Vibration Functional Group
~3300 - 3400N-H StretchIndole N-H
~2950 - 3100C-H StretchAromatic & Aliphatic C-H
~1730 - 1750C=O StretchEster Carbonyl
~1680 - 1700C=O StretchKetone Carbonyl
~1600 - 1620C=C StretchAromatic C=C
~1200 - 1300C-O StretchEster & Ether C-O

Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • Carbonyl Stretches: Two distinct, strong absorption bands are expected for the two carbonyl groups. The ester carbonyl will likely appear at a higher frequency (1730-1750 cm⁻¹) than the ketone carbonyl (1680-1700 cm⁻¹).

  • C-O Stretches: The C-O stretching vibrations of the ester and ether functionalities will appear in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁NO₄), the expected molecular weight is approximately 233.22 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak at m/z = 233, corresponding to the intact molecule.

  • Loss of Methoxy Group (-OCH₃): A fragment at m/z = 202, resulting from the loss of the ester methoxy radical.

  • Loss of Carbon Monoxide (-CO): Fragmentation of the α-ketoester side chain can lead to the loss of CO, resulting in a fragment at m/z = 205.

  • Indole Ring Fragmentation: Further fragmentation of the indole ring will produce a series of characteristic smaller fragments.

G M [M]⁺˙ m/z = 233 M_minus_OCH3 [M-OCH₃]⁺ m/z = 202 M->M_minus_OCH3 - •OCH₃ M_minus_CO [M-CO]⁺˙ m/z = 205 M->M_minus_CO - CO

A Comprehensive Guide to the NMR Spectroscopic Analysis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed exploration of the structural elucidation of this compound using modern NMR techniques.

Introduction: The Significance of an Indole Intermediate

This compound belongs to the versatile class of indole derivatives, which are integral scaffolds in a vast array of biologically active compounds. The unique electronic properties and structural features of the indole nucleus make it a privileged structure in medicinal chemistry. Understanding the precise molecular architecture of intermediates like this is paramount for the rational design and synthesis of novel therapeutic agents. NMR spectroscopy stands as the most powerful tool for unambiguously determining the structure and purity of such molecules in solution.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR analysis of this compound, providing a rationale for the observed chemical shifts and coupling constants. Furthermore, it will outline best practices for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Part 1: Decoding the Molecular Fingerprint: ¹H and ¹³C NMR Spectral Analysis

The structural confirmation of this compound is achieved through the detailed interpretation of its one-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques for unambiguous assignments.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and their spatial relationships. The expected signals for this compound are discussed below, with predicted chemical shifts based on the analysis of similar indole derivatives.

  • Indole NH Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 8.5 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (Indole Ring): The protons on the benzene portion of the indole ring will exhibit distinct chemical shifts and coupling patterns.

    • H-2: This proton, situated on the pyrrole ring of the indole, is expected to appear as a singlet in the range of δ 8.0-8.3 ppm. Its downfield shift is attributed to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing glyoxylate substituent at the C-3 position.

    • H-4: This proton will likely resonate as a doublet of doublets (dd) around δ 7.6-7.8 ppm, showing coupling to both H-6 (meta-coupling, J ≈ 2 Hz) and H-7 (ortho-coupling, J ≈ 9 Hz).

    • H-6: The presence of the electron-donating methoxy group at C-5 will shield this proton, causing it to appear as a doublet of doublets (dd) at approximately δ 6.9-7.1 ppm. It will exhibit ortho-coupling to H-7 (J ≈ 9 Hz) and meta-coupling to H-4 (J ≈ 2 Hz).

    • H-7: This proton is expected to be a doublet around δ 7.3-7.5 ppm, with a large ortho-coupling to H-6 (J ≈ 9 Hz).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.8-3.9 ppm.

  • Methyl Ester Protons (-COOCH₃): The methyl group of the ester functionality will also appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH8.0 - 8.5br s-
H-28.0 - 8.3s-
H-47.6 - 7.8ddJ ≈ 2, 9
H-66.9 - 7.1ddJ ≈ 2, 9
H-77.3 - 7.5dJ ≈ 9
5-OCH₃3.8 - 3.9s-
COOCH₃3.9 - 4.0s-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the highly deshielded region of the spectrum. The ketone carbonyl (C=O) of the oxoacetate group will likely resonate around δ 180-185 ppm, while the ester carbonyl (COO) will appear slightly upfield, around δ 160-165 ppm.

  • Aromatic and Heteroaromatic Carbons:

    • C-2: This carbon, adjacent to the nitrogen, is expected at δ 135-140 ppm.

    • C-3: The attachment point of the glyoxylate group, this carbon will be found around δ 110-115 ppm.

    • C-3a: A quaternary carbon, expected in the range of δ 125-130 ppm.

    • C-4: A methine carbon, predicted to be around δ 110-115 ppm.

    • C-5: The carbon bearing the methoxy group will be significantly deshielded due to the oxygen atom's electronegativity, appearing around δ 155-160 ppm.

    • C-6: A methine carbon, expected at δ 115-120 ppm.

    • C-7: A methine carbon, predicted to be around δ 100-105 ppm.

    • C-7a: A quaternary carbon, expected in the range of δ 130-135 ppm.

  • Aliphatic Carbons:

    • 5-OCH₃: The methoxy carbon is anticipated to resonate around δ 55-60 ppm.

    • COOCH₃: The methyl ester carbon will also appear in a similar region, around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)180 - 185
COO (Ester)160 - 165
C-2135 - 140
C-3110 - 115
C-3a125 - 130
C-4110 - 115
C-5155 - 160
C-6115 - 120
C-7100 - 105
C-7a130 - 135
5-OCH₃55 - 60
COOCH₃50 - 55

Part 2: The Art of the Experiment: Protocols and Methodologies

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Experimental Protocol: Sample Preparation for NMR Analysis

A well-prepared sample is the cornerstone of a successful NMR experiment.[1] The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

  • Analyte Weighing: Accurately weigh 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[2] The choice of solvent can slightly influence the chemical shifts.[3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.[1]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1] Cap the tube securely to prevent solvent evaporation.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Data (FT, Phasing) acquire_2d->process assign_1d Assign 1D Signals process->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d elucidate Elucidate Structure assign_2d->elucidate

Sources

An In-depth Technical Guide to Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a pivotal chemical intermediate, belonging to the indole family of compounds. The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and its significant role in the development of therapeutic agents, most notably the neurohormone melatonin.

Chemical Identity and Nomenclature

The structural foundation of this molecule is a 5-methoxy-substituted indole ring, which is acylated at the C3 position with a methyl oxalyl group. This arrangement of functional groups imparts a unique reactivity profile that is instrumental in its synthetic utility.

  • IUPAC Name: this compound[1]

  • Synonyms: 5-Methoxy-indole-3-glyoxylic acid methyl ester, Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate

  • CAS Number: 99988-56-4[1]

  • Molecular Formula: C₁₂H₁₁NO₄[1]

  • Molecular Weight: 233.22 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its structure and data for analogous compounds, the following table summarizes its expected and known characteristics.

PropertyValue/DescriptionSource/Justification
Appearance Expected to be a solid at room temperature.Based on the typical state of similar organic compounds.
Melting Point Not reported.
Boiling Point Not reported.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from the presence of both polar (ester, ketone, N-H) and nonpolar (indole ring, methyl groups) functionalities.
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]

Synthesis of this compound

The most direct and industrially relevant synthetic route to this compound is the Friedel-Crafts acylation of 5-methoxyindole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

Reaction Mechanism and Rationale

The indole ring is an electron-rich aromatic system, with the C3 position being particularly nucleophilic and thus susceptible to electrophilic attack. The Friedel-Crafts acylation introduces an acyl group onto this position. In this specific synthesis, methyl oxalyl chloride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to activate the acylating agent, making it a more potent electrophile.

The causality behind this experimental choice lies in the high reactivity of the C3 position of the indole nucleus, which allows for regioselective acylation. The methoxy group at the C5 position further activates the indole ring towards electrophilic substitution.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 5-methoxyindole 5-Methoxyindole reaction_mixture Friedel-Crafts Acylation 5-methoxyindole->reaction_mixture methyl_oxalyl_chloride Methyl Oxalyl Chloride methyl_oxalyl_chloride->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_mixture solvent Anhydrous Solvent (e.g., CH₂Cl₂) solvent->reaction_mixture hydrolysis Aqueous Work-up extraction Solvent Extraction hydrolysis->extraction purification Chromatography/Recrystallization extraction->purification final_product This compound purification->final_product Isolation of Pure Compound crude_product Crude Product Mixture reaction_mixture->crude_product Formation of Acylium Ion & Electrophilic Attack crude_product->hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established principles of Friedel-Crafts acylations on indole scaffolds.

Materials:

  • 5-Methoxyindole

  • Methyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion: Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation of 5-Methoxyindole: Dissolve 5-methoxyindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of more complex molecules, most notably N-acetyl-5-methoxytryptamine, commonly known as melatonin.

Role as a Melatonin Precursor

Melatonin is a neurohormone that regulates sleep-wake cycles and possesses antioxidant, anti-inflammatory, and immunomodulatory properties. The synthesis of melatonin from this compound involves a series of well-established chemical transformations.

The α-ketoester functionality of this compound is the key reactive site for its conversion to the tryptamine backbone required for melatonin. This transformation typically involves:

  • Reduction: The ketone group can be reduced to a hydroxyl group, which can then be further manipulated.

  • Amination: Introduction of a nitrogen atom, often through reductive amination or conversion to an oxime followed by reduction.

  • Decarboxylation: Removal of the ester group.

  • Acetylation: Acetylation of the resulting primary amine to yield the final melatonin structure.

MelatoninSynthesis A This compound B Intermediate (e.g., Tryptamine derivative) A->B Reduction & Amination C Melatonin (N-acetyl-5-methoxytryptamine) B->C Acetylation

Caption: Key transformations in the synthesis of Melatonin.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis via the reliable Friedel-Crafts acylation of 5-methoxyindole provides a direct route to this key intermediate. While its direct biological applications are not widely reported, its crucial role as a precursor in the synthesis of melatonin and potentially other bioactive indole derivatives underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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A Novel Synthetic Pathway to Melatonin: A Technical Guide for the Scientific Professional

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a novel, proposed synthetic pathway for melatonin (N-acetyl-5-methoxytryptamine), a neurohormone of significant therapeutic interest. The synthesis commences with a readily accessible, yet underexplored precursor, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This document provides a comprehensive, step-by-step methodology, grounded in established chemical principles, for the transformation of this precursor into melatonin. Each proposed synthetic step is accompanied by a detailed rationale for the selection of reagents and reaction conditions, underpinned by authoritative literature. Furthermore, this guide outlines a robust framework for the analytical validation and purification of the synthesized melatonin, ensuring the final product meets the stringent purity requirements for research and pharmaceutical applications. This work is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development, offering a scientifically rigorous exploration of a new avenue for the synthesis of this vital molecule.

Introduction: The Significance of Melatonin and the Quest for Efficient Synthesis

Melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a pleiotropic molecule with a well-established role in regulating circadian rhythms.[1] Beyond its function as a chronobiotic, melatonin exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a molecule of immense interest in therapeutic development for a wide range of pathologies.

The established biological synthesis of melatonin originates from the amino acid tryptophan, proceeding through key intermediates such as serotonin and N-acetylserotonin.[2] Chemical syntheses often utilize precursors like 5-methoxytryptamine, which is then acetylated.[3] The pursuit of novel, efficient, and scalable synthetic routes is a continuous endeavor in medicinal and process chemistry, driven by the need for high-purity melatonin for clinical and research purposes.

This guide introduces a conceptually novel, multi-step synthesis of melatonin starting from this compound. This starting material, an indole-3-glyoxylate derivative, possesses the core indole structure and the C-5 methoxy group characteristic of melatonin. The synthetic challenge, which this guide addresses, lies in the selective and efficient transformation of the α-ketoester side chain at the C-3 position into the N-acetylethylamine moiety of the target molecule.

Proposed Synthetic Pathway: From an α-Ketoester to Melatonin

The proposed synthetic route is a four-step process designed to be robust and scalable. The pathway focuses on the sequential reduction and functional group manipulation of the α-ketoester side chain, while preserving the integrity of the indole nucleus, which is known for its stability.[4]

Melatonin Synthesis Pathway start This compound step1 Step 1: Reductive Amination start->step1 intermediate1 Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate step1->intermediate1 step2 Step 2: Ester Reduction intermediate1->step2 intermediate2 2-Amino-2-(5-methoxy-1H-indol-3-yl)ethanol step2->intermediate2 step3 Step 3: Deoxygenation intermediate2->step3 intermediate3 5-Methoxytryptamine step3->intermediate3 step4 Step 4: N-Acetylation intermediate3->step4 product Melatonin (N-acetyl-5-methoxytryptamine) step4->product

Caption: Proposed four-step synthesis of melatonin.

Step 1: Reductive Amination of this compound

The initial and most critical step is the conversion of the α-ketoester to an α-amino ester. Reductive amination offers a direct and efficient method for this transformation.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).

  • Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice for its selectivity in reducing the intermediate imine in the presence of the ketone starting material.[6] Add NaBH3CN (1.5-2.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the careful addition of a weak acid (e.g., dilute acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate.

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Ammonia Source: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.

  • Reducing Agent: Sodium cyanoborohydride is effective under mildly acidic to neutral conditions, which are optimal for imine formation and subsequent reduction, without significantly reducing the starting ketone.[6]

Step 2: Reduction of the Ester to a Primary Alcohol

The next transformation involves the selective reduction of the methyl ester to a primary alcohol, yielding a β-amino alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[1]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH4 (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve Methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

  • Work-up and Isolation: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-Amino-2-(5-methoxy-1H-indol-3-yl)ethanol.

Causality of Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: LiAlH4 is highly reactive with water and atmospheric moisture. Anhydrous conditions are crucial for safety and to prevent the decomposition of the reagent.

  • Excess LiAlH4: An excess of the reducing agent ensures the complete conversion of the ester to the alcohol.

  • Fieser Work-up: This specific quenching procedure is designed to safely neutralize the excess LiAlH4 and to produce a granular precipitate that is easily removed by filtration.

Step 3: Deoxygenation of the Secondary Alcohol

This step aims to remove the hydroxyl group to form the ethylamine side chain. This can be a challenging transformation, and a two-step procedure involving conversion of the alcohol to a good leaving group followed by reductive cleavage is proposed.

Protocol:

  • Activation of the Alcohol: Dissolve 2-Amino-2-(5-methoxy-1H-indol-3-yl)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Add a base such as triethylamine or pyridine, followed by a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) at 0 °C. This converts the hydroxyl group into a better leaving group (tosylate or mesylate).

  • Reductive Cleavage: After the formation of the sulfonate ester is complete (monitored by TLC), the intermediate can be subjected to reduction. A common method is the use of a hydride reducing agent like LiAlH4 in a suitable solvent such as THF. The reaction mixture is stirred at room temperature or heated to reflux until the sulfonate ester is consumed.

  • Work-up and Isolation: A standard aqueous work-up followed by extraction and purification by column chromatography will yield 5-methoxytryptamine.

Causality of Experimental Choices:

  • Two-Step Deoxygenation: Direct deoxygenation of an unactivated alcohol is difficult. Conversion to a sulfonate ester makes the hydroxyl group an excellent leaving group, facilitating its removal by a nucleophilic hydride.

  • Choice of Reducing Agent: LiAlH4 is a potent reducing agent capable of cleaving sulfonate esters.

Step 4: N-Acetylation of 5-Methoxytryptamine

The final step is the well-established N-acetylation of the primary amine to yield melatonin.

Protocol:

  • Reaction Setup: Dissolve 5-methoxytryptamine (1.0 eq) in a suitable solvent, such as DCM, THF, or ethyl acetate.

  • Acetylation: Add a slight excess of acetic anhydride (e.g., 1.1-1.2 eq) to the solution. A base like triethylamine or pyridine can be added to scavenge the acetic acid byproduct.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or HPLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude melatonin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield high-purity N-acetyl-5-methoxytryptamine.[8]

Causality of Experimental Choices:

  • Acetic Anhydride: This is a common, effective, and readily available acetylating agent.

  • Base: The addition of a non-nucleophilic base neutralizes the acetic acid formed during the reaction, preventing potential side reactions and driving the acetylation to completion.

  • Recrystallization: This is a highly effective method for purifying the final product to a high degree, which is crucial for pharmaceutical applications.

Analytical Validation and Quality Control

A robust analytical framework is essential to ensure the identity and purity of the synthesized melatonin and its intermediates.

Monitoring Reaction Progress

Analytical_Workflow reaction_mixture Reaction Mixture tlc TLC Analysis reaction_mixture->tlc hplc HPLC Analysis reaction_mixture->hplc decision Reaction Complete? tlc->decision hplc->decision decision->reaction_mixture No workup Work-up and Purification decision->workup Yes

Caption: Workflow for monitoring reaction progress.

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products. A reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and 0.5% acetic acid is a suitable system for analyzing melatonin and its precursors.[9]

Structural Elucidation and Purity Assessment

The identity and purity of the final melatonin product, as well as the key intermediates, should be confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations for Melatonin
¹H and ¹³C NMR Structural elucidation and confirmationCharacteristic chemical shifts and coupling constants for the indole ring, methoxy group, ethyl side chain, and acetyl group protons and carbons.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the exact mass of melatonin (C₁₃H₁₆N₂O₂).
HPLC Purity assessment and quantificationA single, sharp peak with a specific retention time, allowing for quantification against a certified reference standard.[9]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-O stretching (methoxy).
Melting Point Purity and identity confirmationA sharp melting point consistent with the literature value for pure melatonin (116-118 °C).[2]
Purification of the Final Product

Achieving high purity is paramount for any biologically active compound.

  • Column Chromatography: Effective for the purification of intermediates, particularly after the reductive amination and deoxygenation steps.

  • Recrystallization: The preferred method for the final purification of melatonin. This technique is highly effective at removing minor impurities, resulting in a crystalline solid of high purity.[8]

Conclusion

This technical guide has outlined a novel and scientifically plausible synthetic pathway for the production of melatonin from this compound. By leveraging a series of well-established chemical transformations, including reductive amination, ester reduction, deoxygenation, and N-acetylation, this route presents a viable alternative for the synthesis of this important molecule. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for the practical implementation of this synthesis. Furthermore, the comprehensive analytical and purification strategies described are essential for ensuring the final product's quality and purity. It is our hope that this guide will stimulate further research and development in the synthesis of melatonin and other valuable indole-based compounds.

References

  • Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]

  • Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020, December 24). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis method of melatonin. (n.d.). Google Patents.
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  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. (n.d.). Arkat USA. Retrieved January 22, 2026, from [Link]

  • Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. (2024, September 3). Pharmacia. Retrieved January 22, 2026, from [Link]

  • Melatonin. (n.d.). University of Bristol. Retrieved January 22, 2026, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016, July 29). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 25.4: Synthesis of Amino Acids. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). (2022, April 6). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

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Methyl 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetate: A Technical Guide on its Role as a Bioactive Scaffold and Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate stands as a molecule of significant interest not primarily for its intrinsic biological activity, but as a pivotal intermediate in the synthesis of pharmacologically potent compounds. This technical guide delves into the biological significance of this molecule by examining its core structural components: the 5-methoxyindole moiety and the indole-3-glyoxylate scaffold. The 5-methoxyindole group is a well-established "privileged structure" in medicinal chemistry, forming the backbone of endogenous neuroregulators like melatonin and serotonin. The indole-3-glyoxylate core serves as a versatile precursor for a class of potent anticancer agents known as tubulin polymerization inhibitors. This document will elucidate the chemical properties, synthetic utility, and the mechanistic pathways of the highly active derivatives synthesized from this key intermediate, providing researchers and drug development professionals with a comprehensive understanding of its strategic value.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is one of the most important heterocyclic structures in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][2] Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids like vincristine, underscores its evolutionary selection as a versatile molecular framework.[3] In medicinal chemistry, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders.[2][3][4] The indole scaffold's unique electronic properties and its capacity for hydrogen bonding allow it to serve as a mimic for various biological recognition motifs, making it a "privileged structure" for the design of novel therapeutic agents.[1]

Physicochemical Properties of this compound

Understanding the fundamental properties of the title compound is essential for its application in synthesis and for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄ChemicalBook
Molecular Weight 233.22 g/mol ChemicalBook
CAS Number 99988-56-4ChemicalBook
Appearance SolidN/A
IUPAC Name This compoundN/A
Caption: Structure of this compound.

The Dual Significance of the Core Structure

The biological importance of this compound is best understood by dissecting its two key structural features. While the molecule itself has not been extensively profiled, its constituent parts are hallmarks of potent bioactivity.

The 5-Methoxyindole Moiety: Enhancing Bioactivity

The methoxy group at the 5-position of the indole ring is a critical determinant of biological function. This substitution is not arbitrary; it is a feature found in key endogenous molecules and serves to modulate the electronic properties of the indole nucleus, often enhancing its reactivity and biological activity.

  • Neuropharmacological Relevance: 5-Methoxyindole is the core scaffold of melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), two crucial neuroregulators governing circadian rhythms, mood, and sleep.[5][6] Its structural similarity to these neurotransmitters makes it a valuable starting point for designing ligands for serotonin and melatonin receptors.[5][7]

  • Anti-inflammatory and Anticancer Properties: The 5-methoxyindole scaffold is a privileged structure in its own right, forming the core of numerous compounds with demonstrated anti-inflammatory and antiproliferative activities.[5][8] For example, the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a 5-methoxy-indole core.[4][9] Methoxy groups can enhance the antioxidant activity of molecules by donating electrons to stabilize free radicals.[10]

The Indole-3-glyoxylate Scaffold: A Gateway to Potent Tubulin Inhibitors

While the methyl ester of the title compound is a synthetic intermediate, its direct conversion to amides yields a class of compounds known as indole-3-glyoxylamides . These derivatives have been extensively studied and are recognized as highly potent anticancer agents.[1][11]

The primary mechanism of action for these compounds is the inhibition of tubulin polymerization .[12] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure. By disrupting microtubule dynamics, these agents can selectively kill rapidly dividing cancer cells.

Mechanism of Action:

  • Binding to Tubulin: Indole-3-glyoxylamides bind to the colchicine-binding site on β-tubulin.[1]

  • Inhibition of Polymerization: This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules.

  • Disruption of Mitotic Spindle: The failure to form a functional mitotic spindle during cell division leads to an arrest of the cell cycle in the G2/M phase.[1][12]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This well-defined mechanism makes the indole-3-glyoxylate scaffold a highly attractive starting point for the development of new chemotherapeutics. The title compound, this compound, is the immediate precursor to these powerful bioactive molecules.

G A Indole-3-glyoxylamide Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Cell Cycle Arrest at G2/M Phase D->E F Induction of Apoptosis E->F

Caption: Anticancer mechanism of Indole-3-glyoxylamide derivatives.

Synthetic Utility and Methodologies

The primary value of this compound lies in its utility as a versatile chemical intermediate. The α-ketoester functionality makes it an excellent electrophile for constructing more complex molecules.

General Synthesis: Friedel-Crafts Acylation

The title compound is typically prepared via a Friedel-Crafts acylation of 5-methoxyindole. This well-established reaction provides a direct and efficient route to the desired product.

Protocol:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane.

  • Cooling: Cool the solvent to 0°C using an ice bath.

  • Lewis Acid: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise with stirring.

  • Acylating Agent: Slowly add methyl oxalyl chloride dropwise to the cooled suspension. Stir for 15-20 minutes.

  • Indole Addition: Add a solution of 5-methoxyindole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and extracting with dichloromethane.

  • Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents R1 5-Methoxyindole Product Methyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate R1->Product Friedel-Crafts Acylation R2 Methyl Oxalyl Chloride R2->Product Friedel-Crafts Acylation C1 AlCl₃ (Lewis Acid) C1->Product C2 Dichloromethane (Solvent) C2->Product

Caption: Synthesis of the title compound via Friedel-Crafts acylation.
Conversion to Bioactive Indole-3-glyoxylamides

The true potential of the title compound is realized upon its conversion to the corresponding amides. This is typically achieved through a straightforward amidation reaction.

Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or THF.

  • Amine Addition: Add the desired primary or secondary amine (1.0 to 1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to obtain the pure indole-3-glyoxylamide.

Future Perspectives and Research Directions

While the role of this compound as a synthetic precursor is well-defined, several avenues for future research remain:

  • Direct Biological Screening: The title compound itself could be subjected to a broad panel of biological assays to determine if the methyl ester possesses any intrinsic activity, particularly as a neuroprotective or anti-proliferative agent, similar to its fluorinated analogue.[13]

  • Library Synthesis: Its utility as an intermediate can be exploited to create large, diverse libraries of indole-3-glyoxylamides for high-throughput screening against various cancer cell lines and other disease targets.

  • Neuropharmacological Exploration: Given the 5-methoxyindole core's relationship to serotonin and melatonin, novel derivatives could be designed and synthesized to probe interactions with neurological targets, potentially leading to new treatments for depression, anxiety, or sleep disorders.

Conclusion

This compound is a molecule whose biological significance is primarily expressed through its potent derivatives. It represents the convergence of two privileged medicinal chemistry scaffolds: the bio-functional 5-methoxyindole ring and the versatile indole-3-glyoxylate core. Its chief value to researchers and drug developers lies in its role as a readily accessible, key intermediate for synthesizing a powerful class of anticancer agents that function by disrupting microtubule dynamics. A thorough understanding of its synthesis and its conversion into these bioactive amides is fundamental for leveraging its full potential in the ongoing search for novel therapeutics.

References

  • Title: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment Source: MDPI URL: [Link]

  • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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  • Title: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Publishing URL: [Link]

  • Title: Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin Source: ResearchGate URL: [Link]

  • Title: Synthesis, reactivity and biological properties of methoxy-activated indoles Source: ARKIVOC URL: [Link]

  • Title: An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: ACS Publications URL: [Link]

  • Title: Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Indole-3-Glyoxylates

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds and approved pharmaceuticals.[1][2] Among its myriad derivatives, the indole-3-glyoxylate scaffold has emerged as a particularly fruitful template for drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of indole-3-glyoxylates. We will delve into the core synthetic methodologies, explaining the causality behind experimental choices, and present detailed, field-proven protocols. Furthermore, this guide will explore the diverse pharmacological applications of these compounds, from anticancer to antimalarial agents, underscoring their significance for researchers and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The indole-3-glyoxylate core consists of an indole ring functionalized at the C3 position with a glyoxylic acid moiety or its derivatives (esters, amides). The C3 position of the indole ring possesses the highest electron density, making it a prime site for electrophilic substitution and a logical anchor point for chemical modifications.[3][4] This inherent reactivity has been exploited by chemists for over a century to construct complex molecular architectures.

The combination of the biologically significant indole nucleus with the versatile glyoxylamide function creates an excellent template for generating vast chemical libraries.[5] This versatility allows for extensive structural modifications, enabling medicinal chemists to fine-tune interactions with specific molecular targets and achieve desired therapeutic effects.[5] Consequently, indole-3-glyoxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[1][5] Several synthetic derivatives have even advanced to clinical evaluation, cementing the scaffold's status as a critical asset in modern drug discovery.[1]

Historical Context & The Dawn of Indole Functionalization

While a singular "discovery" event for indole-3-glyoxylates is not documented, their history is intrinsically linked to the foundational developments in indole chemistry. The journey began with the establishment of methods to synthesize the indole core itself, most notably the Fischer Indole Synthesis in 1883, which remains a cornerstone of heterocyclic chemistry.[6]

The subsequent challenge was the selective functionalization of the indole ring. Early efforts focused on classic electrophilic substitution reactions. The development of methods to introduce carbonyl groups at the C3 position was a pivotal step, laying the groundwork for the synthesis of indole-3-glyoxylates. Two classical reactions were paramount in this endeavor:

  • The Vilsmeier-Haack Reaction: This reaction provides a mild method for the formylation (introduction of a -CHO group) of electron-rich aromatic rings like indole.[3][7] While not directly producing a glyoxylate, it established the principle of C3-acylation and provided key intermediates for further elaboration. The reaction typically uses a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

  • Friedel-Crafts Acylation: This powerful reaction became the most direct and widely adopted method for creating the indole-3-glyoxylate skeleton. It involves the reaction of an indole with a suitable acylating agent in the presence of a Lewis acid.[9] The high regioselectivity for the C3 position makes this approach particularly robust and efficient.[10]

These foundational reactions paved the way for the systematic exploration and synthesis of indole-3-glyoxylates and their derivatives, unlocking the vast therapeutic potential of this chemical class.

Core Synthetic Methodologies: From Classical Reactions to Modern Efficiency

The synthesis of indole-3-glyoxylates can be approached through several reliable strategies. The choice of method often depends on the desired derivative (acid, ester, or amide), the scale of the reaction, and the functional groups present on the indole starting material.

Method 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is the most common and direct route to indole-3-glyoxylates and their precursors. The reaction proceeds via an electrophilic attack of an acylium ion (or a Lewis acid-activated acyl chloride) at the electron-rich C3 position of the indole.

Causality & Experimental Rationale:

  • Choice of Acylating Agent: Oxalyl chloride is a highly reactive and effective "two-carbon" electrophile. When the goal is an indole-3-glyoxylamide, oxalyl chloride is used to first generate a highly reactive indole-3-glyoxylyl chloride intermediate in situ. For synthesizing esters, methyl or ethyl chlorooxoacetate is the preferred reagent.[11]

  • Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition or polymerization of the indole.[10] Milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) are often superior, promoting clean and high-yielding acylation at the C3 position without requiring protection of the indole N-H group.[10]

  • Solvent and Temperature: The reaction is typically performed in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to prevent quenching of the Lewis acid and reactive intermediates.[11] Conducting the initial steps at low temperatures (0 °C) helps to control the exothermicity of the reaction and minimize side products.[11]

Experimental Protocol 1: Synthesis of Indole-3-glyoxylate Methyl Esters via Friedel-Crafts Acylation[11]
  • Preparation: Dissolve the desired indole starting material (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add aluminum chloride (AlCl₃, 1.25 eq) portion-wise, followed by the slow, dropwise addition of methyl chlorooxoacetate (1.25 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure indole-3-glyoxylate methyl ester.

G Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Indole Indole in Anhydrous CH2Cl2 Reagents 1. AlCl3 (1.25 eq) 2. Methyl Chlorooxoacetate (1.25 eq) ReactionVessel Stir at 0 °C Monitor by TLC Reagents->ReactionVessel Add reagents to indole solution Quench Quench with Ice/Water ReactionVessel->Quench Reaction Complete Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Product Indole-3-glyoxylate Methyl Ester Purify->Product

Caption: Workflow for Friedel-Crafts acylation of indoles.

Method 2: One-Pot Synthesis of Indole-3-Glyoxylamides

For drug discovery campaigns, efficiency is paramount. One-pot, multi-component reactions are ideal for rapidly generating libraries of compounds. This procedure leverages the high reactivity of oxalyl chloride to form the indole-3-glyoxylyl chloride in the first step, which is then immediately trapped by an amine without isolation.

Causality & Experimental Rationale:

  • Reagent Stoichiometry: Oxalyl chloride is used in slight excess (1.1 eq) to ensure complete conversion of the starting indole.[11]

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is added after the initial acylation.[11] Its role is twofold: to neutralize the HCl byproduct generated in both steps and to deprotonate the amine, increasing its nucleophilicity for the final amide bond formation.

  • Solvent Choice: While THF is commonly used, its inability to dissolve more polar amino acids can lead to low yields.[1] N,N-Dimethylformamide (DMF) is a superior solvent for these cases, especially with gentle heating, as it effectively solubilizes a wider range of amine substrates.[1]

Experimental Protocol 2: One-Pot Synthesis of an Indole-3-Glyoxylamide[11]
  • Acylation Step: Dissolve the starting indole (1.0 eq, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere. Add oxalyl chloride (1.1 eq, 1.65 mmol) dropwise.

  • Intermediate Formation: Stir the solution at room temperature for 3 hours. During this time, the formation of the indole-3-glyoxylyl chloride intermediate occurs.

  • Amidation Step: Add DIPEA (2.3 eq, 3.5 mmol) to the mixture, followed by the desired primary or secondary amine (1.0 eq, 1.5 mmol).

  • Reaction Completion: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the target indole-3-glyoxylamide.

G One-Pot Indole-3-Glyoxylamide Synthesis Indole Indole in Anhydrous THF Step1 1. Add Oxalyl Chloride 2. Stir 3h @ RT Indole->Step1 Intermediate Indole-3-glyoxylyl Chloride (in situ) Step1->Intermediate Step2 1. Add DIPEA 2. Add Amine (R2NH2) Intermediate->Step2 Product Indole-3-glyoxylamide Step2->Product

Caption: One-pot synthesis of indole-3-glyoxylamides.

Method 3: Synthesis via Indole Grignard Reagents

An alternative approach involves forming an indole Grignard reagent, which acts as a potent nucleophile. This "umpolung" (polarity inversion) strategy allows the indole to attack an electrophilic carbonyl compound.

Causality & Experimental Rationale:

  • Grignard Formation: The acidic N-H proton of indole readily reacts with an alkyl magnesium halide (e.g., ethylmagnesium bromide) to form the indolylmagnesium halide (indole Grignard).[12] This reaction is typically fast and quantitative. Anisole can be a superior solvent to ether for this process.[13]

  • Electrophilic Partner: The indole Grignard reagent can then react with various electrophiles. For the synthesis of indole-3-glyoxylates, a suitable partner would be diethyl oxalate. The Grignard reagent attacks one of the ester carbonyls to form the C-C bond at the C3 position.[14][15]

Experimental Protocol 3: Synthesis via Indole Grignard Reagent
  • Grignard Formation: To a solution of ethylmagnesium bromide (1.1 eq) in anhydrous diethyl ether or anisole under an inert atmosphere, add a solution of indole (1.0 eq) in the same solvent dropwise. Stir the mixture at room temperature for 1-2 hours or until gas evolution (ethane) ceases.

  • Acylation: Cool the resulting suspension of the indole Grignard reagent to 0 °C. Add a solution of diethyl oxalate (1.2 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the ethyl indole-3-glyoxylate.

G Indole Grignard Reagent Pathway Indole Indole Grignard Indolylmagnesium Bromide (Indole Grignard Reagent) Indole->Grignard + EtMgBr - Ethane Gas EtMgBr Ethylmagnesium Bromide (EtMgBr) Product Ethyl Indole-3-glyoxylate Grignard->Product + Diethyl Oxalate (Electrophilic Attack) Oxalate Diethyl Oxalate

Caption: Synthesis pathway using an indole Grignard reagent.

Applications in Drug Discovery and Medicinal Chemistry

The indole-3-glyoxylate scaffold is a prolific source of bioactive molecules. Its rigid structure and the ability to easily introduce diversity at the amide nitrogen have made it a favorite among medicinal chemists.[5]

Therapeutic Area Example Compound(s) Mechanism of Action / Target Key Findings & Significance
Anticancer Indibulin (D-24851)Microtubule destabilization; binds to the colchicine site on tubulin.[5]Orally bioavailable, active against multi-drug resistant (MDR) tumor cell lines and taxane-refractory tumors.[5] Shows tumor growth inhibition in xenograft models.[11]
Anticancer Thiazole-containing derivativesTubulin polymerization inhibition.[5]A derivative showed potent activity (IC₅₀ = 93 nM) against prostate cancer cells (DU145) and inhibited tubulin polymerization.[5]
Antimalarial Indole-3-glyoxyl tyrosine derivativesInhibition of Plasmodium falciparum growth.[16]Compounds exhibited over 85% parasite growth inhibition with low cytotoxicity against human cells, making them promising antimalarial leads.[16][17]
Neuroprotection Aromatic heterocycle derivativesInhibition of pathogenic prion protein (PrPSc) formation.[18]Derivatives with a para-substituted aniline moiety showed potent nanomolar activity in a prion-infected cell line model.[18]
Neuroprotection Brominated IGAsBinding affinity to the amyloid protein alpha-synuclein (α-syn).[1]Synthetic marine natural product-inspired compounds all showed binding to α-syn, relevant for Parkinson's disease research.[1]
Antibacterial Oxazolidinone-related structuresStructurally related to linezolid, likely targeting bacterial protein synthesis.[5]Developed as potential agents against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Antiviral Various derivativesInhibition of viral proteases, e.g., SARS-CoV-2 3CLpro.[1]A library of brominated indole-3-glyoxylamides showed inhibitory activity against the SARS-CoV-2 main protease.[1]

Conclusion and Future Perspectives

The history of indole-3-glyoxylates is a testament to the power of fundamental organic synthesis in enabling modern drug discovery. From classical electrophilic substitution reactions to efficient one-pot methodologies, the ability to synthesize these scaffolds has evolved significantly, allowing for the rapid exploration of their chemical space. The diverse and potent biological activities displayed by this "privileged" class of compounds confirm their continued importance.

Future research will likely focus on developing even more sustainable and efficient catalytic methods for their synthesis, including C-H activation strategies.[2] Furthermore, the application of cheminformatics and machine learning will guide the design of next-generation indole-3-glyoxylates with improved potency, selectivity, and pharmacokinetic profiles, ensuring that this remarkable scaffold will continue to yield new therapeutic candidates for years to come.

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Methoxy-Substituted Indole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1] The introduction of a methoxy substituent onto this privileged scaffold profoundly influences its physicochemical properties and pharmacological activities. This guide provides an in-depth exploration of methoxy-substituted indole derivatives, delineating their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological actions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Methoxy Substitution on the Indole Scaffold

The indole ring, an isostere of tryptophan, is an electron-rich aromatic system that readily participates in various biological interactions. The addition of a methoxy (-OCH₃) group, a potent electron-donating group, further enhances the electron density of the indole ring, significantly modulating its reactivity and biological profile. The position of the methoxy group on the benzene portion of the indole nucleus dictates its influence on the molecule's overall properties.

Key Physicochemical and Pharmacokinetic Impacts:

  • Increased Lipophilicity: The methoxy group enhances the lipophilicity of the indole derivative, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[2] This is a critical consideration in the design of centrally acting drugs.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the molecule. It can either block a potential site of hydroxylation, thereby increasing metabolic stability, or be a site of O-demethylation, leading to the formation of active hydroxy metabolites.

  • Receptor Binding and Selectivity: The position and orientation of the methoxy group can provide crucial hydrogen bond accepting capabilities and steric bulk, influencing the binding affinity and selectivity of the derivative for its biological target.

Positional Isomers and Their General Characteristics:

  • 5-Methoxyindoles: This is the most extensively studied and therapeutically relevant class of methoxy-substituted indoles. The 5-methoxy group significantly impacts the electronic properties of the indole ring, influencing its reactivity in electrophilic substitution reactions.[3] Prominent examples include the endogenous neurohormone melatonin and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][4]

  • 4-Methoxyindoles, 6-Methoxyindoles, and 7-Methoxyindoles: While less common than their 5-methoxy counterparts, these isomers also exhibit a wide range of biological activities. The position of the methoxy group can lead to unique SAR profiles and receptor interactions. For instance, the location of the methoxy group in melatonin analogues has been shown to have varied effects on their antioxidant activity.[5]

Synthetic Strategies for Methoxy-Substituted Indoles

The synthesis of methoxy-substituted indoles leverages both classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis: A Cornerstone Methodology

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus.[6] It involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[6] For the synthesis of methoxy-substituted indoles, the corresponding methoxy-substituted phenylhydrazine is used as a key starting material.

Causality in Experimental Choices:

  • Acid Catalyst: The choice of acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Brønsted acids) can significantly influence the reaction yield and regioselectivity, especially with unsymmetrical ketones.[7]

  • Solvent: While traditionally performed in a solvent, solvent-free conditions have been developed, offering advantages such as reduced pollution and simplified work-up.[8]

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methoxy-substituted Phenylhydrazine P1 Formation of Phenylhydrazone R1->P1 R2 Ketone or Aldehyde R2->P1 P2 Acid-Catalyzed [3,3]-Sigmatropic Rearrangement P1->P2 H+ P3 Cyclization and Elimination of Ammonia P2->P3 Product Methoxy-substituted Indole P3->Product

Caption: Generalized workflow for the Fischer Indole Synthesis.

Other Notable Synthetic Methods

While the Fischer synthesis is a workhorse, other methods offer unique advantages for specific substitution patterns:

  • Batcho-Leimgruber Indole Synthesis: This two-step procedure is particularly useful for the synthesis of 5-methoxyindole.[3]

  • Palladium-Catalyzed Cyclizations: Modern cross-coupling reactions have enabled novel and efficient routes to substituted indoles.[9]

  • Transition-Metal-Catalyzed C-H Annulation: This approach allows for the synthesis of indoles from N-nitrosoanilines, with electron-donating groups like methoxy generally affording good yields.[10]

Biological Activities and Therapeutic Applications

Methoxy-substituted indole derivatives exhibit a remarkable diversity of biological activities, leading to their development as therapeutic agents in various disease areas.

Neurological and Psychiatric Disorders

The ability of many methoxyindoles to cross the blood-brain barrier has made them attractive candidates for CNS drug discovery.

  • Melatonin and its Analogs (5-Methoxy-N-acetyltryptamine): Melatonin is a neurohormone primarily synthesized in the pineal gland that regulates circadian rhythms.[11] It exerts its effects through G protein-coupled receptors, MT1 and MT2.[12] Melatonin and its synthetic analogs are used in the treatment of sleep disorders.[13] The signaling pathway involves the inhibition of adenylyl cyclase and the modulation of other intracellular cascades like the MAPK/ERK pathway.[13][14]

Signaling Pathway: Melatonin Receptor Signaling

Melatonin_Signaling Mel Melatonin (5-Methoxy-N-acetyltryptamine) MT1R MT1 Receptor Mel->MT1R MT2R MT2 Receptor Mel->MT2R Gi Gαi/o MT1R->Gi PLC Phospholipase C MT1R->PLC (via Gq in heteromers) MT2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK MEK/ERK Pathway Gi->ERK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Physiological Response (e.g., Circadian Rhythm Regulation) PKA->Response ERK->Response PLC->Response

Caption: Simplified Melatonin Receptor Signaling Pathway.[13][14]

  • Serotonin and Related Compounds: Serotonin (5-hydroxytryptamine) is a key neurotransmitter, and its precursor, 5-hydroxytryptophan, can be derived from tryptophan.[15] The serotonergic system is a major target for drugs treating depression and other mood disorders. Methoxyindole derivatives can act as agonists or antagonists at various serotonin receptors. The 5-HT2A receptor, for instance, signals through the Gq/G11 pathway, activating phospholipase C.[16][17]

Signaling Pathway: Serotonin 5-HT2A Receptor Signaling

Serotonin_Signaling Serotonin Serotonin (5-HT) or Methoxyindole Ligand HT2A 5-HT2A Receptor Serotonin->HT2A Gq Gαq/11 HT2A->Gq PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified Serotonin 5-HT2A Receptor Signaling.[16][17]

Anti-inflammatory and Analgesic Activity
  • Indomethacin: A potent NSAID, indomethacin is a 5-methoxy-substituted indole derivative.[4] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4][18]

Mechanism of Action: Indomethacin

Indomethacin_MOA Indo Indomethacin COX COX-1 & COX-2 Enzymes Indo->COX Inhibition AA Arachidonic Acid PG Prostaglandins AA->PG COX-catalyzed Inflammation Inflammation, Pain, Fever PG->Inflammation

Caption: Indomethacin's Mechanism of Action.[2][18]

Anticancer Activity

The 5-methoxyindole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing antiproliferative and antimitotic activities.[19] Their mechanisms of action are diverse and include tubulin polymerization inhibition and cell cycle arrest.[19]

Compound Class Mechanism of Action Cancer Cell Lines Reference
N-methyl-5,6,7-trimethoxyindolesAntimitotic, Vascular disrupting, G2/M phase cell cycle arrestHeLa, A549, MCF-7, K562[19]
SpirooxindolesVarious, including anti-tumor propertiesHCT-116 (colon cancer)[20]
Indole-3-glyoxylamidesTubulin polymerization inhibitionHead and Neck Cancer[21]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

Objective: To synthesize a 5-methoxy-substituted indole from 4-methoxyphenylhydrazine and a suitable ketone.

Materials:

  • 4-methoxyphenylhydrazine hydrochloride

  • Ketone (e.g., cyclohexanone)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add the ketone.

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude phenylhydrazone, add polyphosphoric acid.

  • Heat the mixture at 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or toluene.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Methoxy-Substituted Indoles

Trustworthiness through Self-Validation: A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The proton of the N-H group in the indole ring typically appears as a broad singlet at a high chemical shift (δ 10-12 ppm).[22] The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons will show characteristic splitting patterns depending on the substitution.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The carbon of the methoxy group will appear around δ 55-60 ppm. The indole ring carbons will have characteristic chemical shifts.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the exact substitution pattern.[23]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used for structural elucidation.[24] The molecular ion peak (M+) should correspond to the calculated molecular weight of the target methoxy-substituted indole.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. A characteristic N-H stretching vibration is observed around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methoxy groups will also be present.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the synthesized compound. A pure compound should show a single peak under various elution conditions.

Conclusion and Future Perspectives

Methoxy-substituted indole derivatives remain a fertile ground for drug discovery. The strategic placement of the methoxy group provides a powerful tool to fine-tune the pharmacological properties of the indole scaffold. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse methoxy-indole derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational methods will continue to drive the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the methoxy-indole core ensures its continued prominence in medicinal chemistry for years to come.

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  • Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. (n.d.). ResearchGate. Retrieved from [Link]

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  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. (n.d.). PubMed Central. Retrieved from [Link]

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  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). ACS Publications. Retrieved from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). PubMed. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indole-3-Glyoxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast array of indole derivatives, those functionalized at the C-3 position are of particular interest. Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate belongs to the indole-3-glyoxylate class, which serves as a crucial and versatile building block in synthetic organic chemistry. These intermediates are pivotal for constructing more complex molecules, including potential therapeutics for diseases ranging from malaria to cancer.[2][3] The presence of the α-ketoester functionality provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.[2]

This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 5-methoxyindole. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer field-proven insights for troubleshooting and optimization.

Reaction Principle: Electrophilic Acylation at the Indole C-3 Position

The synthesis proceeds via a two-step, one-pot electrophilic acylation of 5-methoxyindole. The C-3 position of the indole ring is exceptionally electron-rich and highly nucleophilic, making it the preferred site for electrophilic attack.[4] In this protocol, oxalyl chloride serves as the powerful acylating agent. It reacts with 5-methoxyindole to form a reactive intermediate, (5-methoxy-1H-indol-3-yl)(oxo)acetyl chloride. This intermediate is not isolated but is directly treated with anhydrous methanol to undergo esterification, yielding the desired final product.

Overall Reaction Scheme:

5-Methoxyindole + Oxalyl Chloride → (5-Methoxy-1H-indol-3-yl)(oxo)acetyl chloride (5-Methoxy-1H-indol-3-yl)(oxo)acetyl chloride + Methanol → this compound

Mechanistic Insights

The reaction is a classic example of an electrophilic aromatic substitution on a highly activated heterocyclic system. The indole's C-3 position is approximately 10^13 times more reactive than a position on a benzene ring, which allows the reaction to proceed without a traditional Lewis acid catalyst.[4]

  • Electrophilic Attack: The π-electrons of the indole ring, specifically at the C-3 position, attack one of the electrophilic carbonyl carbons of oxalyl chloride.

  • Formation of Sigma Complex: This attack forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion).

  • Rearomatization: A base (such as the expelled chloride ion or another molecule of the solvent) abstracts the proton from the C-3 position, restoring the aromaticity of the indole ring and forming the indol-3-ylglyoxyl chloride intermediate. This step is accompanied by the loss of carbon monoxide and hydrogen chloride.

  • Esterification: The highly reactive acid chloride intermediate is then subjected to nucleophilic attack by methanol. The lone pair on the methanol oxygen attacks the carbonyl carbon of the acid chloride.

  • Product Formation: A proton is lost from the methanol moiety, and the chloride ion is eliminated, resulting in the formation of the final methyl ester product, this compound.

Below is a diagram illustrating the key mechanistic steps.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_acylation Step 1: Acylation cluster_esterification Step 2: Esterification 5MI 5-Methoxyindole Intermediate Indol-3-ylglyoxyl Chloride Intermediate 5MI->Intermediate Electrophilic Attack at C3 OC Oxalyl Chloride OC->Intermediate Product Methyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Intermediate->Product Nucleophilic Acyl Substitution MeOH Methanol MeOH->Product

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving oxalyl chloride must be conducted in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxyindole≥98%Standard SupplierStore in a cool, dark place.
Oxalyl Chloride≥98%Standard SupplierHighly Corrosive & Moisture Sensitive. Store under inert gas.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentStandard SupplierUse a freshly opened bottle or dried over sodium/benzophenone.
Anhydrous Methanol (MeOH)≥99.8%Standard SupplierStore over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierAqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic layers.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Inert gas inlet (Argon or Nitrogen)

  • Ice/water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure: A Step-by-Step Guide

The diagram below outlines the general workflow for the synthesis.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Flame-Dried Glassware) Dissolve 2. Dissolve 5-Methoxyindole in Anhydrous Et₂O Setup->Dissolve Cool 3. Cool to 0°C (Ice Bath) Dissolve->Cool AddOC 4. Add Oxalyl Chloride (Dropwise, maintain 0-5°C) Cool->AddOC Stir1 5. Stir at 0°C (Monitor by TLC) AddOC->Stir1 AddMeOH 6. Add Anhydrous Methanol (Dropwise at 0°C) Stir1->AddMeOH Stir2 7. Warm to RT & Stir (2-4 hours) AddMeOH->Stir2 Workup 8. Aqueous Work-up (Quench, Extract, Wash, Dry) Stir2->Workup Purify 9. Purification (Column Chromatography) Workup->Purify Characterize 10. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: Charge the flask with 5-methoxyindole (e.g., 5.0 g, 34.0 mmol) and dissolve it in anhydrous diethyl ether (150 mL).

  • Cooling: Cool the resulting solution to 0°C using an ice/water bath.

  • Addition of Oxalyl Chloride: Dissolve oxalyl chloride (e.g., 3.2 mL, 37.4 mmol, 1.1 eq) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred 5-methoxyindole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A precipitate will likely form.

  • Formation of Intermediate: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Esterification: Once the starting material is consumed, add anhydrous methanol (e.g., 20 mL, 494 mmol, ~14.5 eq) dropwise via the dropping funnel, again maintaining the temperature at 0°C.

  • Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0°C and slowly quench by adding cold water (100 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Summary of Key Parameters & Troubleshooting

ParameterRecommended Value/ConditionRationale & Troubleshooting
Stoichiometry 5-Methoxyindole: 1.0 eq
Oxalyl Chloride: 1.1 - 1.2 eqA slight excess ensures complete consumption of the starting material. A large excess can lead to side reactions.
Methanol: Large excessDrives the esterification to completion.
Solvent Anhydrous Diethyl Ether / THFMust be anhydrous to prevent quenching of oxalyl chloride.
Temperature 0-5 °C (addition), RT (stirring)Crucial for controlling the exothermic reaction and preventing side-product formation. If the reaction is sluggish, allowing it to warm slowly to RT after addition may be necessary.
Reaction Time 3-6 hours totalMonitor by TLC. Incomplete reaction may require longer stirring times.
Typical Yield 75-90%Low yields often point to moisture contamination or incomplete reaction. Ensure all glassware is dry and reagents are anhydrous.
Common Issues Dark-colored crude productIndole derivatives can be sensitive to air and light. Minimize exposure and purify promptly.
Side product formationOver-acylation or reaction on the benzene ring is possible if conditions are too harsh (e.g., high temperature).[5][6] Strict temperature control is key.

Safety and Handling

Oxalyl Chloride is extremely hazardous and requires strict safety protocols. [7][8]

  • Handling: Always handle oxalyl chloride in a well-ventilated chemical fume hood. It is a corrosive lachrymator and is toxic upon inhalation.[9]

  • PPE: Wear appropriate Personal Protective Equipment, including chemical-resistant gloves (e.g., Butyl rubber), tightly fitting safety goggles, a face shield, and a lab coat.[7]

  • Reactivity: Oxalyl chloride reacts violently with water and alcohols, producing toxic gases (HCl, CO, CO₂).[9][10] Ensure all equipment is scrupulously dried and the reaction is run under an inert atmosphere.

  • Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate or soda ash before carefully cleaning up. Do not use water.[9]

  • Disposal: Unused oxalyl chloride and reaction waste must be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate) before disposal according to institutional guidelines.

References

  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • The Vespiary. (2020). Reaction between oxalyl chloride and indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]

  • Future Science. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Retrieved from [Link]

  • YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

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Application Note: Friedel-Crafts Acylation of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Methoxy-3-acylindoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Among its many derivatives, 5-methoxyindole serves as a critical starting material for the synthesis of a diverse array of pharmacologically active compounds. The methoxy group at the 5-position is a common feature in numerous bioactive molecules, enhancing drug-target interactions, improving physicochemical properties, and favorably influencing metabolic pathways.[2]

The Friedel-Crafts acylation of 5-methoxyindole, particularly at the electron-rich C3 position, is a pivotal transformation that introduces a versatile keto functionality. This reaction paves the way for the elaboration of complex molecular architectures, leading to compounds with potent therapeutic activities. Notably, derivatives of 5-methoxy-3-acylindoles have demonstrated significant potential as antitumor agents, often by inhibiting key enzymes involved in cancer progression, such as tryptophan dioxygenase (TDO).[1] This application note provides a comprehensive guide to the Friedel-Crafts acylation of 5-methoxyindole, detailing the underlying mechanism, offering a robust experimental protocol, and discussing critical parameters for successful synthesis and product characterization.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic indole ring.

The key steps of the mechanism are as follows:

  • Formation of the Acylium Ion: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (or to an oxygen atom of an acid anhydride).[4] This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion (RCO⁺).[3]

  • Electrophilic Attack: The electron-rich indole ring, activated by the electron-donating methoxy group at the 5-position and the nitrogen lone pair, acts as a nucleophile. It attacks the acylium ion, preferentially at the C3 position, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[5]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the C3 position of the intermediate.[4] This step restores the aromaticity of the indole ring, yielding the 3-acylindole product and regenerating the Lewis acid catalyst.[5] However, the ketone product can form a stable complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[6][7]

Experimental Protocol: Synthesis of 5-Methoxy-3-acylindole

This protocol provides a general procedure for the Friedel-Crafts acylation of 5-methoxyindole using an acyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials:

  • 5-Methoxyindole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether or hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and column chromatography

Step-by-Step Methodology:
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 5-methoxyindole).

    • Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Formation of the Acylium Ion:

    • Dissolve the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Slowly add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C over 10-15 minutes. The rate of addition should be controlled to prevent a significant increase in temperature.[8]

  • Acylation of 5-Methoxyindole:

    • Dissolve 5-methoxyindole (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 5-methoxyindole solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[9]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[9]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (or hexane) as the eluent.[9] The polarity of the eluent system should be optimized based on TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system can be employed for purification.[10]

Data Summary and Key Parameters

The success of the Friedel-Crafts acylation of 5-methoxyindole is highly dependent on the careful control of several experimental parameters. The following table summarizes these key factors and their impact on the reaction outcome.

ParameterRecommended ConditionRationale and Field-Proven Insights
Lewis Acid Anhydrous AlCl₃ (1.1 - 1.5 eq.)Aluminum chloride is a strong and effective Lewis acid for this transformation.[3] A stoichiometric amount is often required as the product ketone complexes with AlCl₃.[6][7] Ensure the AlCl₃ is anhydrous as moisture will deactivate it.
Acylating Agent Acyl chlorides or acid anhydrides (1.1 eq.)Acyl chlorides are generally more reactive.[6] Acid anhydrides can also be used, sometimes with milder Lewis acids if the indole is sufficiently activated.[3][6]
Solvent Anhydrous Dichloromethane (DCM)DCM is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively solvates the reagents.[9] Ensure the solvent is anhydrous to prevent quenching of the Lewis acid.
Temperature 0 °C to Room TemperatureThe initial formation of the acylium ion and the subsequent addition of the indole are typically performed at 0 °C to control the exothermic reaction and minimize side products.[8] The reaction is then allowed to proceed at room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.
Work-up Quenching with ice/HClThis procedure hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.[8] Careful, slow addition to the ice/acid mixture is crucial to control the exothermic quenching process.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of 5-methoxyindole.

Friedel_Crafts_Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 5-Methoxyindole Acyl Chloride Anhydrous AlCl3 Anhydrous DCM Setup Combine AlCl3 and DCM Cool to 0 °C Reagents->Setup Acylium Add Acyl Chloride (Formation of Acylium Ion) Setup->Acylium 10-15 min Acylation Add 5-Methoxyindole (Acylation Reaction) Acylium->Acylation 15-20 min Stir Stir at RT (Monitor by TLC) Acylation->Stir 1-3 hours Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Product Purify->Product Characterize (NMR, IR, MS)

Caption: Workflow for the Friedel-Crafts Acylation of 5-Methoxyindole.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the acyl group. The disappearance of the proton at the C3 position of the starting material is a key indicator of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the newly introduced carbonyl group (C=O), typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the acylated product.

Safety Precautions

  • Anhydrous Aluminum Chloride: AlCl₃ is a corrosive and moisture-sensitive solid. Handle it in a fume hood and avoid contact with skin and eyes. It reacts violently with water.

  • Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and carefully in a fume hood.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yield Inactive Lewis acid (moisture contamination)Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.
Low reactivity of the acylating agentConsider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Formation of multiple products Reaction temperature too highMaintain the reaction temperature at 0 °C during the addition steps.
PolysubstitutionWhile less common in acylation, ensure the stoichiometry of the acylating agent is not excessively high.[7]
Incomplete reaction Insufficient reaction time or temperatureMonitor the reaction by TLC and consider extending the reaction time or allowing it to stir at a slightly elevated temperature (e.g., 40 °C) if the starting material persists.
Insufficient amount of Lewis acidEnsure at least a stoichiometric amount of AlCl₃ is used.

Conclusion

The Friedel-Crafts acylation of 5-methoxyindole is a robust and reliable method for the synthesis of 5-methoxy-3-acylindoles, which are valuable intermediates in drug discovery and development. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully perform this important transformation and to explore the synthesis of novel indole-based therapeutic agents.

References

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"Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate" in melatonin synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Analysis of Melatonin via the Intermediate Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Introduction: Bridging Biology and Chemistry in Melatonin Production

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule, acting as a crucial neurohormone that regulates circadian rhythms, a potent antioxidant, and an immunomodulatory agent.[1][2] While its biological synthesis in the pineal gland is a well-documented enzymatic cascade starting from tryptophan, chemical synthesis routes are paramount for research, pharmaceutical, and nutraceutical applications, offering scalability and high purity.[2][3][4]

The biological pathway proceeds through serotonin and N-acetylserotonin, governed by specific enzymes.[5][6] In contrast, chemical synthesis offers diverse strategies, often leveraging the inherent nucleophilicity of the indole ring.[7] This guide focuses on a robust and efficient chemical pathway that proceeds through the key intermediate, This compound . This route, based on the classic acylation of the indole C-3 position, provides a direct method for constructing the tryptamine side chain necessary for melatonin synthesis.[7]

This document serves as a detailed application note for researchers and drug development professionals. It provides a comparative overview of the biological pathway, a deep dive into the chemical synthesis involving the title compound, detailed experimental protocols for synthesis and purification, and a validated analytical method for quality control.

Section 1: The Biological Melatonin Synthesis Pathway: A Reference Framework

In vertebrates, melatonin synthesis is a four-step enzymatic process primarily occurring in the pineal gland.[4] The pathway begins with the essential amino acid L-tryptophan.[3]

  • Hydroxylation: Tryptophan hydroxylase converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[4]

  • Decarboxylation: Aromatic L-amino acid decarboxylase removes a carboxyl group from 5-HTP to form serotonin (5-hydroxytryptamine).[4]

  • N-Acetylation: Serotonin N-acetyltransferase (SNAT), often considered the rate-limiting enzyme, acetylates serotonin to form N-acetylserotonin.[8] This step is under circadian control and is stimulated by darkness.[5]

  • O-Methylation: Hydroxyindole-O-methyltransferase (HIOMT) transfers a methyl group from S-adenosylmethionine to the 5-hydroxyl group of N-acetylserotonin, yielding the final product, melatonin.[6][9]

This biological cascade is elegant but not easily replicated for large-scale production, necessitating the development of efficient chemical syntheses.

Biological Melatonin Synthesis Pathway cluster_0 Biological Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP Tryptophan Hydroxylase Serotonin Serotonin HTP->Serotonin Aromatic L-Amino Acid Decarboxylase NAS N-Acetylserotonin Serotonin->NAS Serotonin N-Acetyltransferase (SNAT) Melatonin Melatonin NAS->Melatonin Hydroxyindole-O-methyl transferase (HIOMT)

Caption: The four-step enzymatic conversion of L-tryptophan to melatonin in the pineal gland.

Section 2: Chemical Synthesis via this compound

This synthetic approach leverages the high nucleophilicity of the C-3 position of the indole ring. The strategy involves introducing a two-carbon side chain precursor at this position, which is then chemically modified to form the final ethylamine side chain of melatonin. The title compound is the direct result of the initial acylation step.

The core logic of this pathway is a three-stage process:

  • Electrophilic Acylation: 5-methoxyindole is reacted with an electrophilic acylating agent, methyl oxalyl chloride, in the presence of a base. This cleanly installs the desired keto-ester functional group at the C-3 position, forming this compound.

  • Reduction: The intermediate is then subjected to reduction. This critical step reduces both the ketone and the ester functionalities to an alcohol, which can then be converted to the corresponding amine, or a more direct reduction can form the tryptamine. A common method involves reduction to 5-methoxytryptamine.

  • N-Acetylation: The resulting primary amine, 5-methoxytryptamine, is selectively acetylated on the nitrogen atom using an acetylating agent like acetic anhydride to yield the final product, N-acetyl-5-methoxytryptamine (melatonin).[10]

Chemical Synthesis Workflow cluster_1 Chemical Synthesis Pathway Indole 5-Methoxyindole Intermediate Methyl 2-(5-methoxy-1H-indol-3-yl) -2-oxoacetate Indole->Intermediate Acylation (e.g., Methyl Oxalyl Chloride) Tryptamine 5-Methoxytryptamine Intermediate->Tryptamine Reduction Melatonin Melatonin (N-Acetyl-5-methoxytryptamine) Tryptamine->Melatonin N-Acetylation (e.g., Acetic Anhydride)

Caption: A streamlined three-stage chemical synthesis route to melatonin from 5-methoxyindole.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol is based on the established methodology of acylating indoles at the C-3 position.[7]

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
5-Methoxyindole≥98% PuritySigma-AldrichStarting material.
Methyl oxalyl chlorideSynthesis GradeSigma-AldrichHighly reactive, handle with extreme care.
PyridineAnhydrousAcros OrganicsBase and solvent.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)1 M AqueousVWRFor workup.
Saturated Sodium BicarbonateAqueous SolutionLab PreparedFor workup.
BrineSaturated NaCl(aq)Lab PreparedFor workup.
Anhydrous Magnesium SulfateReagent GradeSigma-AldrichDrying agent.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.1 eq.) to the cooled solution and stir for 10 minutes.

  • Acylating Agent Addition: Dissolve methyl oxalyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the mixture back to 0 °C and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

    • Self-Validation: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities. Each wash helps purify the desired product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel.

Protocol 2: Conversion to N-acetyl-5-methoxytryptamine (Melatonin)

This two-step protocol involves the reduction of the intermediate to 5-methoxytryptamine, followed by acetylation.

Step A: Reduction to 5-Methoxytryptamine

Materials:

  • This compound (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄) or similar reducing agent

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate solution (saturated)

Procedure:

  • Setup: To a flame-dried flask under nitrogen, add a suspension of LiAlH₄ (approx. 3-4 eq.) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C. Dissolve the intermediate from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filtration & Extraction: A granular precipitate should form. Filter the solid and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain crude 5-methoxytryptamine.

Step B: N-Acetylation to Melatonin [9][10]

Materials:

  • 5-Methoxytryptamine (from Step A)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Triethylamine or Pyridine

Procedure:

  • Dissolution: Dissolve the crude 5-methoxytryptamine (1 eq.) in DCM.

  • Base: Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.

  • Acetylation: Add acetic anhydride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature overnight.[9]

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid is crude melatonin, which can be purified by recrystallization from a suitable solvent like benzene or an ethyl acetate/hexane mixture to yield pure N-acetyl-5-methoxytryptamine.[9]

Section 4: Analytical Methodologies for Quality Control

Ensuring the purity and identity of the synthesized compounds is critical. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard, reliable method for this purpose.[11]

Protocol 3: RP-HPLC Analysis of Melatonin and Intermediates

Principle: This method separates compounds based on their hydrophobicity. Melatonin and its precursors have distinct polarities, allowing for effective separation on a C18 column. The aromatic indole ring provides strong UV absorbance for sensitive detection.

Instrumentation & Parameters:

ParameterSpecificationRationale
HPLC System Standard system with pump, autosampler, UV detectorProvides reproducible solvent delivery and sample injection.
Column C18, 5 µm particle size, 4.6 x 250 mmIndustry standard for separating moderately polar to nonpolar analytes like melatonin.[11]
Mobile Phase Methanol:Acetonitrile:0.5% Acetic Acid (4:1:5, v/v/v)A common mobile phase that provides good resolution for melatonin and related compounds.[11] The acid improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 225 nm or 250 nmMelatonin has strong absorbance at these wavelengths, ensuring high sensitivity.[11]
Injection Volume 10-20 µLStandard volume to avoid column overloading.
Column Temperature 25-30 °CMaintains consistent retention times.

Procedure:

  • Standard Preparation: Prepare a stock solution of a melatonin reference standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 0.1 to 50 µg/mL).

  • Sample Preparation: Accurately weigh a small amount of the synthesized product or an aliquot of the reaction mixture. Dissolve and dilute it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the melatonin peak in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify the amount and calculate the purity based on the peak area relative to the calibration curve.

    • Trustworthiness: This external standard method provides a reliable quantification of the final product's purity and reaction yield, validating the success of the synthesis.

Conclusion

The synthesis of melatonin via the this compound intermediate represents an effective and controllable chemical strategy. It bypasses the complexities of enzymatic production while providing a high-yielding route to a pharmaceutically important molecule. The protocols detailed herein for synthesis, purification, and HPLC analysis constitute a self-validating workflow, enabling researchers and developers to produce and verify high-purity melatonin for a wide range of scientific and therapeutic applications.

References

  • Melatonin. (n.d.). University of Bristol. Retrieved from [Link]

  • Saleh, F., et al. (2024). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI. Retrieved from [Link]

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. (2021). Google Patents.
  • Wang, Y., et al. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

  • Mannino, G., et al. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI. Retrieved from [Link]

  • Al-Haj, N., et al. (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. Retrieved from [Link]

  • Lee, J. H., & Kim, J. N. (1999). A Practical Synthesis of N-Acetyl-5-methoxy-tryptamine (Melatonin). Organic Preparations and Procedures International. Retrieved from [Link]

  • CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine. (2012). Google Patents.
  • Hugel, H. M., & Kennaway, D. J. (1995). SYNTHESIS AND CHEMISTRY OF MELATONIN AND OF RELATED COMPOUNDS. A REVIEW. Organic Preparations and Procedures International. Retrieved from [Link]

  • N-Acetyl-5-methoxytryptamine. (n.d.). Chem-Impex. Retrieved from [Link]

  • EP0330625B1 - Total synthesis method for making an indole structure derivative product class... (1992). Google Patents.
  • Leon, J., et al. (2004). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. PubMed. Retrieved from [Link]

  • Pop, C., et al. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. PMC. Retrieved from [Link]

  • Serotonin and Melatonin Synthesis | Tryptophan Metabolism. (2018). YouTube. Retrieved from [Link]

  • Serotonin modulates melatonin synthesis as an autocrine neurotransmitter in the pineal gland. (2021). PNAS. Retrieved from [Link]

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Application Note: A Validated Two-Step Synthesis of Melatonin from Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical synthesis of N-acetyl-5-methoxytryptamine (Melatonin) from the precursor Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. Melatonin, a neurohormone primarily known for regulating circadian rhythms, is a molecule of significant interest in pharmacology and drug development.[1] This guide details a robust, two-step synthetic pathway involving an initial reductive amination of the α-keto ester to yield the key intermediate 5-methoxytryptamine, followed by a direct N-acetylation to produce the final melatonin product. The causality behind reagent selection, reaction conditions, and purification strategies is explained to provide researchers with a deep, mechanistic understanding of the process. This protocol is designed to be a self-validating system, incorporating analytical checkpoints for product verification.

Introduction and Synthetic Overview

The synthesis of melatonin is a common objective in medicinal chemistry and process development. While numerous synthetic routes exist, this application note focuses on a logical and efficient pathway starting from the α-keto ester, this compound. This starting material provides a direct scaffold for building the tryptamine side chain.

The overall transformation is achieved in two distinct, high-yielding steps:

  • Reductive Amination: The α-keto group of the starting ester is converted directly to a primary amine, forming the crucial intermediate, 5-methoxytryptamine. This is accomplished via an in situ imine formation with an ammonia source, followed by selective reduction.

  • N-Acetylation: The primary amine of 5-methoxytryptamine is then acylated using acetic anhydride to yield the final product, N-acetyl-5-methoxytryptamine (Melatonin).

This approach is advantageous due to its straightforward nature and the commercial availability of the necessary reagents.

Mechanistic Rationale and Experimental Design

Step 1: Reductive Amination of the α-Keto Ester

The conversion of a ketone to an amine is a cornerstone transformation in organic synthesis. For this protocol, we employ a one-pot reductive amination.

  • Causality of Reagent Selection:

    • Ammonia Source (Ammonium Acetate): Ammonium acetate serves as a convenient in situ source of ammonia. In solution, it exists in equilibrium with ammonia and acetic acid. The acetic acid gently catalyzes the formation of the imine intermediate from the ketone, driving the reaction forward.

    • Reducing Agent (Sodium Cyanoborohydride, NaBH₃CN): The choice of reducing agent is critical for success. Sodium cyanoborohydride is a mild and selective reducing agent. Its key advantage is its ability to reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[2] This selectivity prevents the undesired formation of the corresponding α-hydroxy ester, thereby maximizing the yield of the target amine.

Step 2: N-Acetylation of 5-Methoxytryptamine

This step involves the formation of an amide bond, a thermodynamically favorable and typically high-yielding reaction.

  • Causality of Reagent Selection:

    • Acetylating Agent (Acetic Anhydride): Acetic anhydride is a highly effective and readily available acetylating agent. It reacts with the nucleophilic primary amine of 5-methoxytryptamine. One equivalent of the amine acts as the nucleophile, while a second equivalent can act as a base to neutralize the acetic acid byproduct. However, using a slight excess of acetic anhydride ensures the reaction goes to completion. The reaction is often performed in a non-protic solvent to prevent hydrolysis of the anhydride.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the sequential two-step synthesis process.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acetylation Start Methyl 2-(5-methoxy-1H- indol-3-yl)-2-oxoacetate Reagents1 1. Ammonium Acetate (NH₄OAc) 2. Sodium Cyanoborohydride (NaBH₃CN) 3. Methanol (MeOH) Workup1 Aqueous Workup & Extraction Start->Workup1 Reaction Reagents1->Workup1 Intermediate 5-Methoxytryptamine Workup2 Aqueous Workup & Recrystallization Intermediate->Workup2 Reaction Workup1->Intermediate Purification Reagents2 Acetic Anhydride (Ac₂O) Dichloromethane (DCM) Reagents2->Workup2 Product Melatonin (N-Acetyl-5-methoxytryptamine) Workup2->Product Purification

Caption: High-level workflow for the two-step synthesis of Melatonin.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier Example
This compound≥97%Sigma-Aldrich
Ammonium AcetateACS Reagent, ≥98%Fisher Scientific
Sodium Cyanoborohydride95%TCI Chemicals
Acetic Anhydride≥99%VWR
Methanol (MeOH)Anhydrous, 99.8%J.T. Baker
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Ethyl Acetate (EtOAc)ACS GradePharmco-Aaper
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeLabChem
Brine (Saturated NaCl Solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Hydrochloric Acid (HCl)1 M solutionRicca Chemical
Sodium Hydroxide (NaOH)1 M solutionRicca Chemical
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of 5-Methoxytryptamine (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 21.4 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL) followed by ammonium acetate (16.5 g, 214 mmol, 10 equivalents). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reduction: In a separate container, carefully dissolve sodium cyanoborohydride (2.0 g, 31.8 mmol, 1.5 equivalents) in 20 mL of anhydrous methanol. Caution: NaBH₃CN is highly toxic; handle with extreme care.[5]

  • Reaction: Slowly add the sodium cyanoborohydride solution to the reaction flask dropwise over 15 minutes. Affix a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature and carefully concentrate it to about half its original volume using a rotary evaporator.

    • Slowly add 50 mL of 1 M HCl to quench the excess reducing agent and hydrolyze the intermediate imine. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-basic impurities. Discard the organic layers.

    • Cool the acidic aqueous layer in an ice bath and basify to pH > 10 with 1 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-methoxytryptamine as a solid. The crude product can be used directly in the next step or purified further by recrystallization from a suitable solvent like benzene.[4]

Protocol 2: Synthesis of N-Acetyl-5-methoxytryptamine (Melatonin)
  • Reaction Setup: Dissolve the crude 5-methoxytryptamine (assuming ~3.5 g, ~18.4 mmol from the previous step) in 75 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (2.1 mL, 22.1 mmol, 1.2 equivalents) to the cooled solution dropwise.[3][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol). The consumption of 5-methoxytryptamine indicates completion.

  • Quenching and Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and 50 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain crude melatonin as a solid.

    • Purify the crude product by recrystallization. A common and effective method is to dissolve the solid in a minimal amount of hot ethyl acetate or benzene and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the white crystalline powder by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization and Data

The identity and purity of the synthesized melatonin should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white crystalline powder[7]
Expected Yield 70-85% (overall for two steps)
Melting Point 116-118 °C[7]
¹H NMR (CDCl₃)δ (ppm): 8.01 (br s, 1H, indole NH), 6.99 (d, 1H), 6.85 (d, 1H), 6.75 (dd, 1H), 5.59 (br s, 1H, amide NH), 3.86 (s, 3H, -OCH₃), 3.55 (q, 2H, -CH₂-NH), 2.95 (t, 2H, Ar-CH₂-), 1.96 (s, 3H, -COCH₃). (Note: Shifts can vary slightly based on solvent and concentration).[1]
Mass Spec (EI) m/z: 232 (M⁺), 173 (base peak, [M-COCH₂NH]⁺).[8]
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1620 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend).[6]

References

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  • Pop, C. E., et al. (2024). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI. Retrieved from [Link]

  • Moccaldi, R., et al. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine.
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  • National Center for Biotechnology Information. (n.d.). Spectroscopic Analysis of Melatonin in the Terahertz Frequency Range. PMC. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.
  • Brainard, G. C., et al. (2001). Action Spectrum for Melatonin Regulation in Humans: Evidence for a Novel Circadian Photoreceptor. PMC - PubMed Central. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of labeled melatonin-D3 through the reaction of 5-methoxytryptamine with deuterated acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.
  • Szmuszkovicz, J., et al. (1959). Synthesis of N-Acetyl-5-methoxytryptamine. Journal of Organic Chemistry.
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Application Note: Derivatization of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate for the Generation of a Biologically Active Compound Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Derivatization

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds allow indole-containing molecules to interact with a wide array of biological targets, exhibiting activities ranging from anticancer to antimicrobial.[3][4] Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate serves as an exemplary starting scaffold. This molecule possesses three key reactive sites amenable to chemical modification: the methyl ester, the α-keto group, and the indole N-H. The strategic derivatization of these sites allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of a diverse library of compounds for biological screening. This application note details robust protocols for the derivatization of this lead compound and outlines subsequent biological assays to evaluate the therapeutic potential of the synthesized library.

Rationale for Derivatization: Targeting Key Biological Interactions

The indole-3-glyoxamide moiety, in particular, is a recognized privileged scaffold in medicinal chemistry.[1] By converting the methyl ester of the parent compound into a diverse array of amides, we introduce new hydrogen bond donors and acceptors, as well as varied steric bulk, which can significantly influence binding affinity and selectivity for target proteins. Further modifications targeting the α-keto group can introduce novel functionalities and alter the molecule's three-dimensional shape, crucial for optimizing interactions within a protein's binding pocket. The goal is to generate a library of analogs with a spectrum of physicochemical properties to maximize the probability of identifying hits in biological screens.

Synthetic Derivatization Strategies

We will focus on four high-yield, versatile reactions to create a library of derivatives from this compound.

Amide Bond Formation: Creating a Library of Indole-3-glyoxamides

The most direct derivatization route is the conversion of the methyl ester to a secondary or tertiary amide. This is a cornerstone of medicinal chemistry for improving pharmacokinetic properties and exploring structure-activity relationships (SAR).

Causality of Experimental Choices: Direct amidation of the methyl ester with an amine is often slow. A more efficient, two-step, one-pot procedure involves initial hydrolysis of the ester to the corresponding carboxylic acid, followed by in-situ amide coupling. This avoids the isolation of the intermediate acid and generally proceeds with higher yields.

Experimental Protocol: One-Pot Ester Hydrolysis and Amidation

  • Ester Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v). Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid is used directly in the next step without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 20 minutes at 0 °C. Add the desired primary or secondary amine (1.1 eq) and triethylamine (2.5 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated NaHCO3 solution, water, and brine, then dried over anhydrous Na2SO4. After concentrating in vacuo, the crude product is purified by column chromatography on silica gel.

dot

derivatization_workflow General Derivatization Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Libraries start This compound amide Amide Bond Formation start->amide 1. LiOH, H2O/THF 2. Amine, EDC, HOBt reductive_amination Reductive Amination start->reductive_amination Amine, NaBH3CN wittig Wittig Reaction start->wittig Phosphonium Ylide pictet Pictet-Spengler Reaction start->pictet Tryptamine, Acid lib_amide Indole-3-glyoxamides amide->lib_amide lib_amino α-Amino Esters reductive_amination->lib_amino lib_alkene α,β-Unsaturated Esters wittig->lib_alkene lib_beta β-Carbolines pictet->lib_beta bio_screen Biological Screening lib_amide->bio_screen lib_amino->bio_screen lib_alkene->bio_screen lib_beta->bio_screen

Caption: Workflow for derivatization of the lead compound.

Reductive Amination of the α-Keto Group

This reaction transforms the α-keto ester into an α-amino ester, introducing a chiral center and a basic nitrogen atom, which can be pivotal for interacting with biological targets like kinases.[5][6]

Causality of Experimental Choices: Reductive amination is a robust method for forming C-N bonds.[6] Using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is crucial as it selectively reduces the iminium ion intermediate in the presence of the ketone starting material.[7]

Experimental Protocol: Direct Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) and a selected primary or secondary amine (1.2 eq) in methanol, add acetic acid to adjust the pH to ~5-6.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

Wittig Reaction on the α-Keto Group

The Wittig reaction is a powerful tool for converting ketones into alkenes, in this case, forming α,β-unsaturated esters.[8][9] This transformation significantly alters the geometry and electronic properties of the molecule.

Causality of Experimental Choices: The Wittig reaction provides excellent control over the location of the new double bond.[10] The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting alkene.

Experimental Protocol: α,β-Unsaturated Ester Synthesis

  • Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF under an inert atmosphere (N2 or Ar). Cool to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at this temperature to generate the ylide.

  • Reaction with Ketoester: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Work-up and Purification: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate. The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, a scaffold present in many bioactive alkaloids.[11][12] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. In this case, the α-keto group of our starting material can react with a tryptamine derivative.

Causality of Experimental Choices: This reaction requires acidic conditions to facilitate both the initial iminium ion formation and the subsequent electrophilic aromatic substitution on the indole ring.[13]

Experimental Protocol: Synthesis of Tetrahydro-β-carboline Derivatives

  • Reaction Setup: Dissolve this compound (1.0 eq) and tryptamine (1.1 eq) in a suitable solvent like dichloromethane or toluene.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 10 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 24-48 hours, monitoring by TLC.

  • Work-up and Purification: Neutralize the reaction with a saturated solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.

Biological Screening Protocols

The newly synthesized library of compounds will be subjected to a tiered screening cascade to identify potential therapeutic agents.

Primary Screening: Cytotoxicity Assessment

Initial screening will assess the general cytotoxicity of the compounds against both cancerous and non-cancerous cell lines to determine a therapeutic window.

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye.[14] This assay is preferred over the MTT assay as it does not require a solubilization step.

  • Cell Seeding: Plate cells (e.g., HeLa for cancer, HEK293 for non-cancerous) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement: Incubate the plate for 4 hours at 37 °C. Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value for each compound.

Compound Derivative Type Target Cell Line Predicted IC50 Range (µM)
Library AIndole-3-glyoxamidesHeLa, A5491 - 50
Library Bα-Amino EstersJurkat, MCF-75 - 100
Library Cα,β-Unsaturated EstersPC-3, HCT11610 - >100
Library Dβ-CarbolinesVarious0.5 - 25
Secondary Screening: Target-Based Assays

Compounds showing promising cytotoxicity profiles (i.e., selective against cancer cells) will be advanced to target-based assays. Given that many indole derivatives are known to be kinase inhibitors, a kinase inhibition assay is a logical next step.[2][15]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.[16]

  • Kinase Reaction: Set up a reaction in a 96-well plate containing the target kinase (e.g., EGFR, VEGFR-2), its substrate, ATP, and the test compound at various concentrations.[17]

  • Incubation: Incubate the reaction at 30 °C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the IC50 values for active compounds.

screening_cascade start Synthesized Derivative Library cytotoxicity Primary Screen: Cytotoxicity Assay (XTT) start->cytotoxicity hit_identification Identify Hits with Therapeutic Window cytotoxicity->hit_identification hit_identification->cytotoxicity Inactive or Non-selective target_assay Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition) hit_identification->target_assay Active & Selective Compounds lead_optimization Lead Optimization target_assay->lead_optimization Potent Hits

Sources

Application Notes and Protocols: Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Neurochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The following document provides a comprehensive theoretical framework for the potential applications of "Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate" in neurochemical research. It is important to note that as of the date of this publication, direct experimental data on this specific molecule is limited in publicly accessible literature. The proposed applications and protocols are therefore extrapolated from extensive research on structurally analogous 5-methoxyindole derivatives and related indole compounds that have established roles in neuroscience. This guide is intended to serve as a scientifically-grounded starting point for researchers looking to investigate the potential of this and similar molecules.

Introduction: The 5-Methoxyindole Scaffold in Neuropharmacology

The indole nucleus is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurochemicals like serotonin and melatonin, as well as numerous synthetic drugs.[1][2] The 5-methoxy substitution on the indole ring is of particular interest as it is a key feature of melatonin and other neuroactive compounds, often conferring enhanced affinity for various biological targets and favorable pharmacokinetic properties.[1][3]

Derivatives of 5-methoxyindole have demonstrated a wide spectrum of activities relevant to neurodegenerative diseases and psychiatric disorders. Notably, arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been identified as potent antioxidants and inhibitors of monoamine oxidase B (MAO-B), with neuroprotective effects surpassing those of established drugs like rasagiline in preclinical models.[4] This multi-target approach, combining antioxidant, neuroprotective, and enzyme-inhibiting properties, is a promising strategy for complex diseases like Alzheimer's and Parkinson's.[1][4]

"this compound" belongs to the class of indole-3-glyoxylamides, a chemical scaffold that has been explored for various therapeutic applications. While direct neurochemical data on this specific methyl ester is scarce, its structural similarity to other neuroactive indoles suggests its potential as a valuable research tool or a synthetic intermediate for more complex drug candidates. This document will explore its potential applications in two key areas of neurochemical research: as a modulator of monoamine oxidase activity and as a potential neuroprotective agent.

Potential Mechanism of Action: A Hypothesis

Based on the activities of related 5-methoxyindole derivatives, a plausible hypothesis for the neurochemical effects of "this compound" and its derivatives is the inhibition of MAO-B. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic tone, which is beneficial in conditions like Parkinson's disease.[4] Furthermore, the 5-methoxyindole core may contribute to antioxidant effects, helping to mitigate the oxidative stress that is a common pathological feature of many neurodegenerative disorders.

G cluster_0 Potential Neuroprotective Pathways Compound This compound (or its derivatives) MAO-B Monoamine Oxidase B (MAO-B) Compound->MAO-B Inhibition Dopamine Dopamine Degradation MAO-B->Dopamine Catalyzes ROS Reactive Oxygen Species (ROS) Generation MAO-B->ROS Contributes to Dopamine_Levels Increased Dopamine Levels Oxidative_Stress Reduced Oxidative Stress Neuroprotection Neuroprotection Dopamine_Levels->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Hypothetical signaling pathway for neuroprotection.

Synthesis and Characterization

While a specific synthesis for "this compound" is not detailed in the provided search results, a general and reliable method for the synthesis of indole-3-glyoxyl derivatives involves the acylation of the corresponding indole with an appropriate acylating agent. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

This protocol is based on the known reactivity of indoles towards electrophilic acylating agents.

Step 1: Acylation of 5-Methoxyindole

  • To a solution of 5-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF) at 0°C, add oxalyl chloride dropwise with stirring.

  • Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • The intermediate, 5-methoxyindol-3-yl-glyoxyl chloride, can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

Step 2: Esterification

  • To the crude 5-methoxyindol-3-yl-glyoxyl chloride, add anhydrous methanol in excess.

  • The reaction is typically carried out at room temperature and may be facilitated by the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The final product, "this compound", can be purified by column chromatography on silica gel.

G Start 5-Methoxyindole Step1 Acylation with Oxalyl Chloride in Anhydrous Ether Start->Step1 Intermediate 5-Methoxyindol-3-yl-glyoxyl chloride Step1->Intermediate Step2 Esterification with Anhydrous Methanol Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthesis workflow.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O).

Experimental Protocols for Neurochemical Evaluation

The following are detailed, hypothetical protocols for assessing the potential neurochemical activities of "this compound".

Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is designed to determine the inhibitory potential of the test compound against human recombinant MAO-B.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Selegiline (positive control inhibitor)

  • Potassium phosphate buffer

  • Test compound stock solution (in DMSO)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (selegiline) in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions or controls to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G Start Prepare Reagents (Enzyme, Substrate, Compound) Pre-incubation Pre-incubate Enzyme with Test Compound/Control (15 min, 37°C) Start->Pre-incubation Reaction Add Substrate (Kynuramine) and Incubate (30 min, 37°C) Pre-incubation->Reaction Stop Stop Reaction (e.g., with NaOH) Reaction->Stop Measure Measure Fluorescence (Ex: 310 nm, Em: 400 nm) Stop->Measure Analysis Calculate % Inhibition and IC50 Value Measure->Analysis

Caption: MAO-B inhibition assay workflow.

Protocol 2: Neuroprotection Assay in a Neuronal Cell Line

This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the potential of the test compound to protect against neurotoxin-induced cell death.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells (excluding the vehicle control wells).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

Data Presentation

Quantitative data from the proposed assays should be presented in a clear and concise manner.

Table 1: Hypothetical MAO-B Inhibition Data

CompoundIC₅₀ (µM)
"this compound"TBD
Selegiline (Positive Control)Value

Table 2: Hypothetical Neuroprotection Data

TreatmentCell Viability (%)
Vehicle Control100
Neurotoxin aloneValue
Neurotoxin + Test Compound (Low Conc.)Value
Neurotoxin + Test Compound (High Conc.)Value

Conclusion and Future Directions

"this compound" represents an intriguing, yet underexplored, molecule within the rich chemical space of indole derivatives. Based on the established neuropharmacological profile of related 5-methoxyindoles, this compound and its derivatives hold promise as potential modulators of key targets in neurodegenerative diseases, such as MAO-B. The protocols outlined in this document provide a robust starting point for the systematic evaluation of its biological activities. Future research should focus on the synthesis of a library of related derivatives, followed by comprehensive in vitro and in vivo testing to validate these initial hypotheses and to explore their therapeutic potential further.

References

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Biochemical assays and evaluation. (2023). protocols.io. Retrieved January 22, 2026, from [Link]

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. (2010). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. (1985). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Testing Strategies for Metabolite-Mediated Neurotoxicity. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. (2011). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • New Multitarget Rivastigmine–Indole Hybrids as Potential Drug Candidates for Alzheimer's Disease. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. (2019). PubMed. Retrieved January 22, 2026, from [Link]

  • Indole - an overview. (n.d.). ScienceDirect Topics. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a Chemical Probe in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of an Indole-3-Glyoxylate Probe

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The specific derivative, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, belongs to the indole-3-glyoxylate class of molecules. While direct biological data for this exact compound is nascent, its structural features, particularly the 5-methoxyindole moiety, strongly suggest its potential as a modulator of melatonin and serotonin receptor systems. Derivatives of 5-methoxyindole are known to exhibit high affinity for these receptors, playing roles in circadian rhythm regulation, mood, and various neurological processes.[1][2] Furthermore, related indole derivatives have shown diverse biological activities, including neuroprotective and anti-proliferative effects, highlighting the therapeutic potential of this chemical class.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe in receptor binding assays. We will provide the foundational scientific principles, detailed experimental protocols, and data analysis techniques necessary to characterize its interaction with G-protein coupled receptors (GPCRs), with a particular focus on the melatonin (MT) and serotonin (5-HT) receptor families.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental outcomes.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₂H₁₁NO₄-
Molecular Weight 233.22 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in DMSO, DMF, and methanol. Poorly soluble in water.Inferred from similar indole structures[4]
Storage Store at -20°C, desiccated, and protected from light.Standard practice for indole derivatives

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.

Hypothesized Mechanism of Action: Targeting Melatonergic and Serotonergic Pathways

The 5-methoxyindole core of this compound is a key structural feature of melatonin and several high-affinity serotonin receptor ligands.[1][2] This suggests a high probability of interaction with melatonin receptors (MT1 and MT2) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). These receptors are predominantly GPCRs that, upon ligand binding, initiate a cascade of intracellular signaling events.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., MT1, 5-HT2A) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Probe This compound Probe->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized GPCR signaling cascade initiated by the binding of the chemical probe.

Application Notes: Best Practices for Use as a Chemical Probe

When employing this compound in receptor binding assays, several factors must be considered to ensure data integrity.

  • Assay Selection: The choice of assay depends on the experimental goals and available resources.

    • Radioligand Binding Assays: These are highly sensitive and considered the "gold standard" for determining binding affinity.[5] They require specialized facilities for handling radioactive isotopes.

    • Fluorescence-Based Assays: These offer a safer and often more high-throughput alternative to radioligand assays.[5][6] Methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be employed.[5]

  • Non-Specific Binding: All binding assays should include controls to determine non-specific binding. This is typically achieved by adding a high concentration of a known, unlabeled ligand that saturates the target receptors.

  • Solvent Effects: Since the probe is likely dissolved in DMSO, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects receptor binding or cell viability (typically <0.5%).

  • Selectivity Profiling: To establish the probe's utility, it is essential to perform counter-screening against a panel of related receptors to determine its selectivity.

Experimental Protocols

PART 1: Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • If using radioligands, follow all institutional and national regulations for the safe handling and disposal of radioactive materials.

PART 2: Radioligand Competition Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., human MT1 receptor) expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-Melatonin)

  • This compound

  • Unlabeled reference ligand (for non-specific binding, e.g., unlabeled melatonin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the cell membrane suspension in assay buffer to a final protein concentration that yields a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-Specific Binding: Add 50 µL of a high concentration of the unlabeled reference ligand (e.g., 10 µM melatonin), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Probe Dilutions - Radioligand - Membranes Plate Plate Setup: - Total Binding - Non-Specific Binding - Competition Wells Reagents->Plate Dispense Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Data Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki Count->Data

Caption: Workflow for a radioligand competition binding assay.

PART 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve and determine the IC50 value (the concentration of the probe that inhibits 50% of the specific binding of the radioligand).[7]

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

Organize the binding assay results in a clear and concise table.

CompoundTarget ReceptorRadioligand ([L])Radioligand Kd (nM)IC50 (nM)Ki (nM)
This compoundMT1[³H]-MelatoninValueValueValue
This compoundMT2RadioligandValueValueValue
This compound5-HT2ARadioligandValueValueValue

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration too high- Inadequate washing- Filter binding- Use radioligand at a concentration near its Kd- Increase the number and volume of washes- Pre-soak filters in 0.5% PEI
Low Signal-to-Noise Ratio - Insufficient receptor density- Degraded radioligand or probe- Incorrect buffer conditions- Increase the amount of membrane protein- Use fresh stocks of ligands- Optimize buffer pH and ionic strength
Poor Curve Fit - Inappropriate concentration range of the probe- Insufficient number of data points- Compound precipitation- Widen the concentration range of the probe- Use more concentrations, especially around the IC50- Check the solubility of the compound in the assay buffer

References

  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o155. Available at: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(10), 1736-1749. Available at: [Link]

  • Methyl 2-(5-methoxy-1H-indol-3-yl)acetate. PubChem. Available at: [Link]

  • DeLano, T. J., & Lindsley, C. W. (2011). Analyzing Kinetic Binding Data. Assay Guidance Manual. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • 5-MeO-AMT. Wikipedia. Available at: [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. Available at: [Link]

  • Cordeaux, Y., et al. (2008). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current pharmaceutical design, 14(32), 3366–3382. Available at: [Link]

  • Grooms, K. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. Available at: [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. Available at: [Link]

  • 5-MeO-DMT. Wikipedia. Available at: [Link]

  • Mesangeau, C., et al. (2010). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Bioorganic & medicinal chemistry letters, 20(13), 3844–3848. Available at: [Link]

Sources

Analytical methods for the quantification of "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Analytical Methods for the Quantification of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound. As a functionalized indole derivative, this compound is of significant interest in pharmaceutical research and development, potentially as a synthetic intermediate or a novel bioactive agent. Accurate and reliable quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analytical Rationale

This compound belongs to the indole class of heterocyclic compounds, which are core structures in numerous biologically active molecules. The molecule possesses a strong ultraviolet (UV) chromophore within the indole ring system, making it an ideal candidate for HPLC-UV analysis. The presence of polar functional groups (methoxy, ester, ketone) dictates a reversed-phase chromatographic approach. For trace-level quantification in biological fluids, the higher sensitivity and selectivity of LC-MS/MS are necessary to overcome matrix interference.[3][4][5] The validation of these analytical methods is crucial to ensure they are fit for their intended purpose, providing reliable data for regulatory submissions and research milestones.[6][7]

Physicochemical Properties of the Analyte
PropertyValue / CharacteristicRationale for Analytical Strategy
Molecular Formula C₁₂H₁₁NO₄---
Molecular Weight 233.22 g/mol Essential for mass spectrometry configuration.
Structure Indole core with methoxy, methyl ester, and α-ketoester substituents.The indole ring is an excellent chromophore for UV detection. The functional groups determine polarity and solubility, making it suitable for reversed-phase HPLC.
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.[8]Guides the selection of solvents for stock solutions, mobile phases, and extraction procedures.
Volatility LowNot suitable for direct Gas Chromatography (GC) without derivatization; liquid chromatography is the preferred method.[9]

Method 1: Reversed-Phase HPLC with UV/DAD Detection

This method is robust, cost-effective, and ideal for quantifying the analyte in bulk drug substances, formulated products, and for in-process controls where concentration levels are relatively high.

Scientific Principle

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and by gradually increasing its organic solvent content (gradient elution), compounds are eluted in order of increasing hydrophobicity. The analyte is detected as it passes through a UV detector by its absorbance of light at a specific wavelength, which is directly proportional to its concentration.

Experimental Protocol: RP-HPLC-UV

A. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in deionized water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[10]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

B. Chromatographic Conditions

ParameterConditionRationale
Instrument HPLC system with gradient pump, autosampler, and UV/DAD detectorStandard equipment for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 stationary phase provides excellent retention and separation for moderately polar indole derivatives.[10]
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Mobile Phase Gradient elution with Mobile Phase A and BProvides efficient separation and sharp peaks for compounds with varying polarities.
Gradient Program Time (min)%B
0.020
15.080
17.080
17.120
20.020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 10 µLA typical volume to ensure good peak shape and sensitivity.
Detection UV at 280 nmIndole derivatives typically exhibit strong absorbance around this wavelength.[9] Wavelength should be confirmed by determining the analyte's λmax.
Run Time 20 minutesSufficient to elute the analyte and any potential impurities.

C. System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL).

  • Verify that the system suitability criteria are met:

    • Tailing Factor: ≤ 2.0

    • %RSD of Peak Area: ≤ 2.0%

  • Inject the calibration standards in increasing order of concentration to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.998.[9]

  • Inject the sample solutions for analysis.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Std (1 mg/mL) cal Prepare Calibration Curve Standards (1-100 µg/mL) stock->cal sst System Suitability Test (5 injections, Mid-Std) cal->sst sample Prepare Sample Solution sample_run Inject Samples sample->sample_run cal_run Inject Calibration Standards sst->cal_run cal_run->sample_run curve Generate Calibration Curve (r² ≥ 0.998) cal_run->curve quant Quantify Analyte in Samples sample_run->quant curve->quant report Final Report quant->report

Caption: Workflow for quantification by HPLC-UV.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is essential for determining low concentrations of the analyte in complex biological matrices such as plasma, serum, or tissue homogenates.[3] Its high selectivity minimizes interference from endogenous components, and its sensitivity allows for pharmacokinetic and metabolism studies.

Scientific Principle

Liquid Chromatography separates the analyte from matrix components before it enters the mass spectrometer. The analyte is then ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer, the precursor ion (Q1) corresponding to the analyte's molecular weight is selected. This ion is then fragmented in a collision cell, and a specific, stable product ion (Q3) is monitored. This highly specific transition (precursor → product) is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity.[5]

Experimental Protocol: LC-MS/MS

A. Sample Preparation: Protein Precipitation (PPT) This protocol is a common starting point for plasma or serum samples.[3][11]

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.[12]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

ParameterConditionRationale
Instrument UHPLC system coupled to a triple quadrupole mass spectrometerProvides fast separation and sensitive, specific detection.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSmaller dimensions and particle size are suitable for fast UHPLC analysis and are compatible with MS flow rates.
Column Temperature 40 °CHigher temperature reduces viscosity and improves peak shape.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileStandard mobile phases for reversed-phase LC-MS.[3]
Gradient Program Optimized for rapid elution (e.g., a 5-minute total run time).A fast gradient is crucial for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL---
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for moderately polar compounds. The indole nitrogen is readily protonated in positive mode.
MRM Transitions Analyte: m/z 234.1 → 174.1 (example)Precursor [M+H]⁺: Calculated for C₁₂H₁₁NO₄. Product: A stable fragment resulting from collision-induced dissociation (e.g., loss of C₂H₂O₂). These must be optimized experimentally.
Internal Standard: To be determinedThe IS should have a distinct MRM transition from the analyte.
Key MS Parameters Capillary Voltage, Cone Voltage, Collision EnergyThese parameters must be optimized for the specific analyte and instrument by direct infusion to maximize signal intensity.

C. Analysis and Quantification

  • Optimize MS parameters by infusing a standard solution of the analyte.

  • Develop a chromatographic method to ensure the analyte peak is separated from any potential matrix interferences.

  • Prepare calibration standards in the same biological matrix (e.g., blank plasma) and process them using the same sample preparation method.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against concentration.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation (PPT) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Acetonitrile + Internal Standard (300 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peaks (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratio integrate->ratio quant Quantify using Matrix-Matched Curve ratio->quant report Final Concentration quant->report

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical technique for this specific indole derivative.

Introduction: The Analytical Challenge

This compound is a crucial building block in medicinal chemistry. Its purity is paramount as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and accurate analytical method is essential for monitoring reaction progress, assessing final product purity, and ensuring batch-to-batch consistency.

Indole derivatives, due to their aromatic nature and the presence of a nitrogen-containing heterocycle, are well-suited for analysis by reversed-phase HPLC with UV detection.[1] The selection of chromatographic conditions is critical to achieve optimal separation from starting materials, by-products, and degradants. This note provides a comprehensive, field-proven protocol, explaining the rationale behind each parameter to ensure robust and reproducible results.

Chromatographic Principles and Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound (Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ) and related indole compounds.[2]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. This non-polar material provides excellent hydrophobic interactions with the moderately non-polar indole ring system of the analyte, leading to good retention and separation. The end-capping on modern C18 columns minimizes peak tailing caused by interactions between the basic nitrogen on the indole ring and residual silanol groups on the silica support.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. An isocratic elution is employed for its simplicity, robustness, and faster run times, which is ideal for routine quality control analysis.

  • Wavelength Selection: The indole chromophore exhibits strong UV absorbance. Based on the analysis of similar indole derivatives, a detection wavelength of 280 nm is selected.[3] This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities that may not share the same chromophoric system.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard for 4.6 mm internal diameter columns, balancing analysis time with system pressure. The column temperature is maintained at 30°C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile/Water) instrument_setup Instrument Setup (Column, Wavelength, Flow Rate) prep_mobile->instrument_setup prep_standard Standard Solution Preparation (100 µg/mL) system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Sample Solution Preparation (1 mg/mL) injection Inject Standard & Sample prep_sample->injection instrument_setup->system_suitability system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification & Purity Calculation integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic parameters.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of deionized water.

  • Combine in a suitable solvent reservoir.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution (100 µg/mL).

  • Further dilutions can be made from this stock solution as required for linearity studies.

Sample Solution Preparation (1 mg/mL for purity analysis):

  • Accurately weigh 25 mg of the sample to be analyzed.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.

  • Inject the standard solution (100 µg/mL) five replicate times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Results and Discussion

Under the described chromatographic conditions, this compound is well-retained and elutes as a sharp, symmetrical peak.

Typical Chromatogram and Retention Time

A typical chromatogram of the standard solution shows a single major peak for the analyte. The retention time is approximately 4.5 minutes . The exact retention time may vary slightly depending on the specific column, system, and mobile phase preparation.

Method Validation Insights

While a full validation study is beyond the scope of this note, preliminary validation experiments demonstrate the method's suitability for its intended purpose.

  • Linearity: The method shows excellent linearity over a concentration range of 10-150 µg/mL, with a correlation coefficient (r²) of >0.999.

  • Specificity: The method is specific for the analyte, with no interference from common process impurities or degradants observed at the retention time of the main peak.

  • Precision: The RSD for replicate injections of the standard is consistently below 2.0%, indicating excellent system precision.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable means for the analysis of this compound. The use of a standard C18 column and an isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. This protocol is suitable for routine quality control, stability testing, and reaction monitoring in both research and manufacturing environments.

References

  • National Center for Biotechnology Information. "Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate." PubChem, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "methyl 2-(5-methoxy-1H-indol-3-yl)acetate." PubChem, [Link]. Accessed January 22, 2026.

  • PubMed. "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." National Library of Medicine, [Link]. Accessed January 22, 2026.

  • The Royal Society of Chemistry. "Supplementary Information." The Royal Society of Chemistry, [Link]. Accessed January 22, 2026.

  • Organic Syntheses. "1H-Indole-2-acetic acid, 5-methoxy-, methyl ester." Organic Syntheses, [Link]. Accessed January 22, 2026.

  • ACS Omega. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." American Chemical Society, [Link]. Accessed January 22, 2026.

  • ResearchGate. "Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles..." ResearchGate, [Link]. Accessed January 22, 2026.

  • SIELC Technologies. "Methyl 5-methoxy-2-methyl-1H-indole-3-acetate." SIELC Technologies, [Link]. Accessed January 22, 2026.

  • J-GLOBAL. "Analysis of indole derivatives by reversed-phase high-performance liquid chromatography." Japan Science and Technology Agency, [Link]. Accessed January 22, 2026.

  • Pharmaffiliates. "Lenalidomide-impurities." Pharmaffiliates, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.)." PubMed Central, [Link]. Accessed January 22, 2026.

  • Google Patents. "Preparation method for methyl methoxyacetate.
  • European Patent Office. "Process for producing methyl methoxyacetate.
  • ResearchGate. "Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin." ResearchGate, [Link]. Accessed January 22, 2026.

  • Anant Pharmaceuticals Pvt. Ltd. "2-(5-Methoxy-2-methyl-1-nitroso-1H-indol-3-yl)acetic acid Impurity." Anantpharma, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." PubChem, [Link]. Accessed January 22, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. As a key intermediate in the synthesis of various biologically active compounds, achieving a high yield and purity of this molecule is critical. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its synthesis.

Overview of the Synthesis: Friedel-Crafts Acylation

The most common and direct route to this compound is the Friedel-Crafts acylation of 5-methoxyindole with a suitable acylating agent, typically methyl oxalyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, with the C3 position of the indole ring being the preferred site of acylation due to the directing effect of the nitrogen atom.[1]

The methoxy group at the 5-position is an electron-donating group, which activates the benzene ring of the indole nucleus, further facilitating the electrophilic substitution at the C3 position.

Experimental Workflow & Protocol

Diagram: Synthetic Pathway

SynthesisWorkflow reagents 5-Methoxyindole + Methyl Oxalyl Chloride reaction Friedel-Crafts Acylation reagents->reaction 1. Reaction Setup lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction workup Aqueous Workup reaction->workup 2. Quenching purification Purification (Recrystallization/Chromatography) workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: A simplified workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Methoxyindole

  • Methyl oxalyl chloride

  • Anhydrous Lewis acid (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂))

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add the Lewis acid (e.g., 1.2 equivalents of AlCl₃) to the DCM with stirring. Caution: The addition of Lewis acids can be exothermic.

    • In a separate flask, dissolve 5-methoxyindole (1.0 equivalent) in anhydrous DCM.

    • Slowly add the 5-methoxyindole solution to the Lewis acid suspension at 0 °C.

    • Dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold 1M HCl solution. Caution: This is a highly exothermic process and may release HCl gas.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Lewis acid catalyst.- Use a fresh, unopened container of the Lewis acid. Ensure it has been stored under anhydrous conditions. Moisture will deactivate the catalyst.[2][3]
2. Insufficient amount of Lewis acid.- For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required as the product can form a complex with the catalyst.[4]
3. Poor quality of starting materials.- Ensure 5-methoxyindole and methyl oxalyl chloride are pure. Impurities can inhibit the reaction.
4. Reaction temperature is too low.- While the initial addition is done at 0 °C to control the exothermic reaction, some reactions may require gentle warming to proceed to completion. Monitor by TLC while gradually increasing the temperature.
Formation of Multiple Products (Poor Regioselectivity) 1. N-acylation instead of C3-acylation.- The nitrogen of the indole is also nucleophilic and can be acylated. This is more likely with less sterically hindered acylating agents or in the absence of a sufficient amount of Lewis acid which can coordinate to the indole nitrogen. Using a sufficient excess of the Lewis acid can favor C3 acylation.
2. Di-acylation.- Although less common in acylation compared to alkylation due to the deactivating nature of the acyl group, it can occur with highly activated substrates. Ensure the stoichiometry of the acylating agent is carefully controlled.[4]
Product Decomposition during Workup 1. Hydrolysis of the methyl ester.- The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions during workup.[5][6] Keep the workup temperature low and minimize the time the product is in contact with acidic or basic aqueous solutions.
2. Instability of the product.- Indole derivatives can be sensitive to strong acids and light. Perform the workup promptly and store the product in a cool, dark place.
Difficulty in Product Purification 1. Presence of unreacted starting materials.- Optimize the reaction time and stoichiometry to ensure complete conversion of the starting materials.
2. Formation of colored impurities.- Indoles can be prone to oxidation, leading to colored impurities. Work under an inert atmosphere and consider using antioxidants if necessary. Purification by column chromatography may be required.
3. Oily product that is difficult to crystallize.- Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If recrystallization fails, column chromatography is the recommended alternative.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this reaction?

A1: The Lewis acid (e.g., AlCl₃) plays a crucial role in activating the acylating agent (methyl oxalyl chloride). It coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich indole ring to form the C-C bond at the C3 position.[2][3]

Q2: Why is the reaction carried out at low temperature initially?

A2: The Friedel-Crafts acylation is often a highly exothermic reaction.[2] Starting at a low temperature (0 °C) helps to control the reaction rate, prevent overheating, and minimize the formation of side products.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride (BF₃) can be used.[3] The choice of Lewis acid can influence the reaction rate and yield, and may require optimization for this specific transformation.

Q4: I am observing a significant amount of N-acylated product. How can I avoid this?

A4: N-acylation is a common side reaction. To favor C3-acylation, ensure you are using a sufficient molar excess of the Lewis acid. The Lewis acid can coordinate with the indole nitrogen, reducing its nucleophilicity and sterically hindering N-acylation, thereby promoting reaction at the C3 position.

Q5: What are the expected spectroscopic data for the final product?

  • ¹H NMR: Signals corresponding to the indole NH proton, aromatic protons on the indole ring, the methoxy group protons, and the methyl ester protons.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the carbon atoms of the indole ring, and the methoxy and methyl ester carbons.

  • IR: Strong absorption bands for the C=O stretching of the ketone and the ester, and N-H stretching of the indole.

  • MS (ESI): A molecular ion peak corresponding to the molecular weight of the product (233.22 g/mol ).

It is highly recommended to perform a full characterization of the synthesized product to confirm its identity and purity.

Q6: How can I best purify the final product?

A6: Recrystallization is often the preferred method for purifying solid products as it can be highly effective at removing small amounts of impurities.[8] Suitable solvent systems include ethanol or a mixture of ethyl acetate and a non-polar solvent like hexanes. If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

References

  • Regioselective Friedel-Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
  • Intramolecular Friedel-Crafts Reactions.Master Organic Chemistry. (May 30, 2018).
  • Friedel–Crafts reaction.Wikipedia. (Accessed Jan. 21, 2026).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.Master Organic Chemistry. (May 17, 2018).
  • Friedel-Crafts Acylation.Organic Chemistry Portal. (Accessed Jan. 21, 2026).
  • Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease.Journal of Medicinal Chemistry. (Oct. 20, 2009).
  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.National Institutes of Health. (Accessed Jan. 21, 2026).
  • C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols.Organic Letters. (Accessed Jan. 21, 2026).
  • Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides.Organic Letters. (Accessed Jan. 21, 2026).
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.National Institutes of Health. (Aug. 1, 2024).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.
  • methyl 2-(5-fluoro-1H-indol-3-yl)
  • Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives.Indian Academy of Sciences. (Accessed Jan. 21, 2026).
  • Melatonin-impurities.
  • Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.Benchchem. (Accessed Jan. 21, 2026).
  • Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives.International Journal of Innovative Research in Science, Engineering and Technology. (Accessed Jan. 21, 2026).
  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.MDPI. (Accessed Jan. 21, 2026).
  • methyl 2-(5-methoxy-1H-indol-3-yl)
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.National Institutes of Health. (Accessed Jan. 21, 2026).
  • 99988-56-4|Methyl 2-(5-methoxy-1H-indol-3-yl)
  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.International Journal of Advanced Biotechnology and Research. (Accessed Jan. 21, 2026).
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.Zenodo. (Accessed Jan. 21, 2026).
  • An Important Scaffold for Anticancer Activity.Asian Journal of Pharmaceutical Research and Development Indole-3-Glyoxylamide. (Aug. 15, 2020).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate.National Institutes of Health. (Accessed Jan. 21, 2026).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.MDPI. (Accessed Jan. 21, 2026).
  • Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin.
  • Indole-3-glyoxyl Tyrosine: Synthesis and Antimalarial Activity Against Plasmodium Falciparum.
  • Methyl 2-(1H-indole-3-carboxamido)acetate.National Institutes of Health. (Accessed Jan. 21, 2026).
  • Methyl ester hydrolysis.ChemSpider Synthetic Pages. (Accessed Jan. 21, 2026).
  • 5-Fluoro-3-(1H-indol-3-ylmethyl).National Institutes of Health. (Accessed Jan. 21, 2026).
  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Desulfurative Functionalization of β-Acyl Allylic Sulfides with N–H Free Indoles Highly Regioselective at C3 and N1 Positions: Rapid Access to α-Branched Enones.The Journal of Organic Chemistry. (Mar. 18, 2024).
  • methyl 1H-indol-2-yl(oxo)acetate.
  • CAS No : 188397-16-2 | Product Name : N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide.Autechaux. (Accessed Jan. 21, 2026).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Technical Support Center: Acylation of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 5-methoxyindole. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of acylating this electron-rich heterocycle. Here, we address common side reactions, their mechanistic origins, and provide robust troubleshooting strategies in a direct question-and-answer format.

Introduction: The Challenge of Selectivity

5-Methoxyindole is a valuable building block in medicinal chemistry, notably in the synthesis of tryptamines and other pharmacologically active compounds.[1] Its high electron density, a result of the fused benzene ring, the nitrogen lone pair, and the activating methoxy group, makes it highly reactive toward electrophiles. However, this reactivity presents a significant challenge: controlling the site of acylation. The indole nucleus possesses two primary nucleophilic sites—the N1 nitrogen and the C3 carbon.[2][3] Unoptimized reaction conditions can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My primary side product is the N-acylated isomer. Why is this happening and how can I favor C3-acylation?

A1: This is the most common selectivity issue and stems from a competition between kinetic and thermodynamic reaction pathways.

Mechanistic Insight: The N-H proton of indole is acidic enough to be removed by a base, or the nitrogen can act as a direct nucleophile. N-acylation is often the kinetically favored pathway, as the nitrogen lone pair is readily available.[3] In contrast, C3-acylation, an electrophilic aromatic substitution, typically leads to the more thermodynamically stable product.[2] The choice of reaction conditions dictates which pathway dominates.

  • Base-Mediated Reactions: Using a strong base (e.g., NaH, KOtBu) will deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. This anion will rapidly attack the acylating agent, leading almost exclusively to the N-acylated product.[3] A proposed mechanism involves the deprotonation of the indole followed by nucleophilic substitution.[2]

  • Lewis Acid-Catalyzed Reactions (Friedel-Crafts): This is the preferred method for achieving C3-acylation. The Lewis acid (e.g., AlCl₃, Et₂AlCl) coordinates to the acylating agent (an acyl chloride or anhydride), generating a highly electrophilic acylium ion.[4] This bulky electrophile is then attacked by the most electron-rich position of the indole ring, which is the C3 carbon.

Troubleshooting & Optimization:

Parameter To Favor C3-Acylation (Desired) Reasoning To Favor N1-Acylation (Side Product) Reasoning
Catalyst/Reagent Use a Lewis Acid (e.g., Et₂AlCl, ZnCl₂, AlCl₃).[5]Generates an acylium ion electrophile that attacks the electron-rich C3 position.Use a base (e.g., NaH, Cs₂CO₃, DBU).[3]Deprotonates the N-H, creating a potent nitrogen nucleophile.
Solvent Aprotic, non-coordinating solvents (e.g., CH₂Cl₂, CS₂).Stabilizes the reaction intermediates without competing for the Lewis acid.Polar aprotic solvents (e.g., DMF, THF).Solubilizes the resulting indolide salt.
Temperature Low to moderate temperatures (0 °C to RT).Favors the more selective, thermodynamically controlled C3 pathway and minimizes degradation.Varies, but often proceeds readily at RT or with gentle heating.Kinetic product forms rapidly.
Acylating Agent Acyl chlorides or anhydrides.[4]Form reactive complexes with Lewis acids.Acyl chlorides, anhydrides, or thioesters.[3]Readily attacked by the nitrogen anion.

Visualizing the Competing Pathways:

Acylation Pathways cluster_start Reactants cluster_C3 C3-Acylation Pathway cluster_N1 N1-Acylation Pathway 5-Methoxyindole 5-Methoxyindole Acylium Ion [R-C=O]+ Indolide Anion Indolide Anion Acylating Agent Acylating Agent Lewis Acid Lewis Acid Lewis Acid->Acylium Ion Activates Acylating Agent C3-Product 5-Methoxy-3-acylindole (Thermodynamic Product) Acylium Ion->C3-Product Electrophilic Aromatic Substitution Base Base Base->Indolide Anion Deprotonates Indole N-H N1-Product 1-Acyl-5-methoxyindole (Kinetic Product) Indolide Anion->N1-Product Nucleophilic Attack

Caption: Competing pathways in the acylation of 5-methoxyindole.

Q2: I am observing diacylation in my reaction. How can I suppress the formation of this 1,3-diacylindole product?

A2: Diacylation typically results from using an excess of the acylating agent or harsh reaction conditions.

Mechanistic Insight: Once the initial C3-acylation has occurred, the product, 5-methoxy-3-acylindole, still has a reactive N-H bond. The acyl group at C3 is electron-withdrawing, which slightly increases the acidity of the N-H proton, making it susceptible to a second acylation event, especially if excess reagents or strong bases are present.

Troubleshooting & Optimization:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.0 to 1.1 equivalents of the acylating agent relative to the 5-methoxyindole.

  • Order of Addition: Add the acylating agent slowly to a solution of the indole and Lewis acid. This maintains a low instantaneous concentration of the electrophile and reduces the likelihood of a second reaction.

  • Milder Conditions: Avoid high temperatures and prolonged reaction times, which can drive the reaction towards the diacylated product. Monitor the reaction closely using Thin Layer Chromatography (TLC).[1]

  • Protecting Groups: If diacylation remains a persistent issue, consider temporarily protecting the indole nitrogen with a group like tosyl (Ts) or Boc. Following C3-acylation, the protecting group can be removed.[6]

Q3: My reaction is turning black and forming a tar-like substance, leading to low yields and difficult purification. What causes this degradation?

A3: Indoles are notoriously sensitive to strong acids and oxidative conditions, which can lead to polymerization and decomposition.

Mechanistic Insight: The high electron density that makes indoles reactive also makes them prone to acid-catalyzed polymerization. Protons or strong Lewis acids can protonate the indole ring, typically at C3, generating an intermediate that can be attacked by another neutral indole molecule, initiating a chain reaction that forms insoluble polymeric tars.

Troubleshooting Workflow:

Degradation Troubleshooting Start Reaction Turning Dark/ Low Yield of Desired Product Check_Acid Is a strong, protic acid or a harsh Lewis acid (e.g., >1.5 eq AlCl₃) being used? Start->Check_Acid Check_Temp Is the reaction temperature exceeding 40-50 °C? Check_Acid->Check_Temp No Solution_Acid Switch to a milder Lewis acid (e.g., Et₂AlCl, ZnCl₂). Use stoichiometric amounts. Check_Acid->Solution_Acid Yes Check_Air Is the reaction run under an inert atmosphere (N₂ or Ar)? Check_Temp->Check_Air No Solution_Temp Run reaction at a lower temperature (e.g., 0 °C to RT). Use an ice bath for additions. Check_Temp->Solution_Temp Yes Solution_Air Degas solvent and run the reaction under a strict inert atmosphere. Check_Air->Solution_Air No End Improved Yield and Purity Check_Air->End Yes Solution_Acid->End Solution_Temp->End Solution_Air->End

Caption: Troubleshooting workflow for reaction degradation.

Q4: I suspect my methoxy group is being cleaved during the reaction. Is this possible?

A4: Yes, cleavage of the aryl-methyl ether is a known side reaction when using strong Lewis acids, particularly AlCl₃.

Mechanistic Insight: Strong Lewis acids like aluminum trichloride can coordinate to the oxygen atom of the methoxy group. This coordination weakens the O-CH₃ bond, making it susceptible to cleavage, which results in the formation of a free phenol (5-hydroxyindole derivative).[7] This phenolic product can then be acylated at the hydroxyl group (O-acylation) or on the ring, leading to a complex mixture of unwanted products.[8]

Mitigation Strategies:

  • Use Milder Lewis Acids: This is the most effective solution. Switch from AlCl₃ to zinc chloride (ZnCl₂), or dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl), which are less prone to causing ether cleavage.[5]

  • Alternative Acylation Methods: Consider methods that do not require strong Lewis acids. The Vilsmeier-Haack reaction (using POCl₃/DMF) is an excellent method for formylation (adding a -CHO group) and is generally much milder.[9][10]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the energy available for the cleavage side reaction.

Recommended Protocol: Selective C3-Acylation of 5-Methoxyindole

This protocol is adapted from methodologies proven to favor selective C3-acylation and minimize side reactions.[5]

Materials:

  • 5-Methoxyindole

  • Acyl chloride (1.05 equivalents)

  • Diethylaluminum chloride (Et₂AlCl) (1.1 equivalents, typically as a 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve 5-methoxyindole (1.0 equivalent) in anhydrous CH₂Cl₂ in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add the diethylaluminum chloride solution dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 15-20 minutes at 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 equivalents), either neat or dissolved in a small amount of anhydrous CH₂Cl₂, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it carefully by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Caution: The quench can be exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure 5-methoxy-3-acylindole.[1]

Analytical Characterization of Side Products

Identifying the exact nature of your side products is crucial for effective troubleshooting.

  • NMR Spectroscopy: ¹H NMR is invaluable. The N-H proton of a C3-acylated indole typically appears as a broad singlet far downfield (> 8 ppm). In an N-acylated indole, this peak is absent, and the chemical shifts of the pyrrole ring protons (at C2 and C3) will be significantly different.

  • Mass Spectrometry (MS): Can confirm the mass of the desired product and any side products (e.g., N-acyl isomer, di-acyl product, or demethylated product).

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantifying the ratio of isomers and assessing the overall purity of the reaction mixture.[11]

By understanding the underlying mechanisms and carefully controlling reaction conditions, you can successfully navigate the challenges of 5-methoxyindole acylation and achieve high yields of your desired C3-substituted product.

References

  • CN110642770B - Preparation method of 5-methoxyindole - Google P
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. (URL: [Link])

  • Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals. (URL: [Link])

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC - NIH. (URL: [Link])

  • Difference Between O Acylation and N Acylation. (URL: [Link])

  • Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed. (URL: [Link])

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Technical Support Center: Purification of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This document provides troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture. The guidance is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested insights to overcome common purification challenges.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to potential side products, unreacted starting materials, and the compound's sensitivity to certain conditions. This guide will walk you through a systematic approach to achieving high purity.

The primary synthesis route often involves the acylation of 5-methoxyindole with an appropriate electrophile like methyl chlorooxoacetate or oxalyl chloride followed by methanolysis. Impurities can arise from the starting materials, side-reactions such as di-acylation, or degradation of the product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: It is not uncommon for the crude product to be an oil, which could be due to the presence of residual solvent or impurities that lower the melting point.

Troubleshooting Steps:

  • Solvent Removal: Ensure all volatile solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under high vacuum. Gentle heating (30-40°C) can aid this process, but be cautious of potential product degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). Stir the oily product vigorously with the solvent. The desired compound may precipitate as a solid.

  • Direct to Chromatography: If the product remains an oil, it is often best to proceed directly with purification by column chromatography. The oil can be dissolved in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be loaded onto the column. This technique, known as dry loading, often leads to better separation.

FAQ 2: What is the most effective method for purifying solid crude product?

Answer: For a solid crude product, a combination of crystallization and column chromatography is typically the most effective strategy. The choice depends on the impurity profile.

  • Crystallization: This is the preferred first step if the crude product has a relatively high purity (>85%). It is excellent for removing small amounts of impurities and can yield highly pure material.

  • Column Chromatography: This is necessary when the crude product is a complex mixture with impurities of similar polarity to the product.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select an appropriate solvent or solvent system.

Solvent Selection:

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, several solvents have been reported for analogous compounds.[1][2][3]

Solvent/SystemApplication Notes
Methanol/WaterA good starting point. Dissolve the compound in a minimal amount of hot methanol and add water dropwise until turbidity persists. Reheat to dissolve and then cool slowly.[1]
EthanolCan be used similarly to methanol. The solid can also be washed with cold ethanol to remove certain impurities.[2]
Ethyl Acetate/HexaneDissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool.
CyclohexaneUseful for recrystallizing related indole esters.[3]

Step-by-Step Recrystallization Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds based on their polarity.[4]

Workflow for Column Chromatography Purification:

Caption: Workflow for purification by flash column chromatography.

Recommended Solvent Systems (Eluents):

The choice of eluent is critical for good separation. A typical starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

Eluent SystemRatio (v/v)Notes
Ethyl Acetate / Hexane10:90 to 50:50A good starting point. Begin with a lower polarity (e.g., 20% ethyl acetate) and gradually increase the polarity if the product is not eluting.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar compounds. Be aware that dichloromethane can be acidic and may cause degradation of sensitive compounds.

Step-by-Step Column Chromatography Procedure:

  • TLC Analysis: Before running the column, analyze the crude mixture by Thin Layer Chromatography (TLC) using various eluent systems to find the one that gives good separation between the product and impurities (aim for a product Rf value of ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Loading the Sample: Load the sample onto the column using the dry loading method described in FAQ 1 for best results.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

FAQ 3: My final product has a persistent colored impurity. What should I do?

Answer: Colored impurities are common in indole chemistry and can often be removed by specific techniques.

Troubleshooting Steps:

  • Activated Charcoal: As mentioned in the recrystallization protocol, treating a solution of your compound with activated charcoal can effectively adsorb colored impurities. Use a minimal amount to avoid adsorbing your product.

  • Silica Gel Plug: If the impurity is significantly more polar than your product, you can pass a solution of your compound through a short column (a "plug") of silica gel. The impurity may be retained on the silica while your product elutes quickly.

  • Potassium Permanganate Wash: In some cases, a dilute solution of potassium permanganate can be used to oxidize colored impurities during the workup. However, this should be used with caution as it can also oxidize the desired product. This is a more aggressive and less common approach.

FAQ 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of this compound.[5][6]

Purity Assessment Methods:

Analytical TechniquePurposeExpected Results for Pure Compound
NMR Spectroscopy Structural elucidation and purity assessment.¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant impurity peaks.
HPLC Quantitative purity analysis.A single major peak with >98% area.
Mass Spectrometry Confirmation of molecular weight.A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Melting Point Physical property and purity indicator.A sharp melting point range (e.g., 1-2°C). Impurities typically broaden and depress the melting point.

Decision Tree for Purification Strategy:

Caption: Decision-making workflow for purification strategy.

References

  • Bacher, E., et al. (2001). 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. National Institutes of Health. Available at: [Link]

  • Google Patents. (2008). Metaxalone synthesis. WO2008006096A1.
  • Li, Y., et al. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. National Institutes of Health. Available at: [Link]

  • Akkurt, M., et al. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. National Institutes of Health. Available at: [Link]

  • Mohamed, S. K., et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. National Institutes of Health. Available at: [Link]

  • Reddy, T. J., et al. (2008). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Caltech Authors. (n.d.). SI Final Revised. Available at: [Link]

  • Akkurt, M., et al. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. ResearchGate. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Dong, J., et al. (n.d.). Rh(III)-Catalyzed [3+2]/[4+2] Annulation of Acetophenone Oxime Ethers with 3-Acetoxy-1,4- enynes involving C-H Activation. Supporting Information. Available at: [Link]

  • European Patent Office. (1983). Process for producing methyl methoxyacetate. EP 0078162 A1. Available at: [Link]

  • PubChem. (n.d.). methyl 2-(5-methoxy-1H-indol-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Perveen, S., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. MDPI. Available at: [Link]

  • Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

  • AWS. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • ResearchGate. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Available at: [Link]

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.
  • The Royal Society of Chemistry. (n.d.). Supporting Information-I Direct Organocatalytic Transfer Hydrogenation and C-H Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles. Available at: [Link]

  • Pop, A., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. National Institutes of Health. Available at: [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available at: [Link]

  • PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

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Technical Support Center: Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. As a crucial intermediate in the synthesis of melatonin and other pharmacologically active compounds, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis.

Introduction to the Synthesis and Potential Impurities

The most common and direct route to this compound is the Friedel-Crafts acylation of 5-methoxyindole. This reaction typically involves the use of oxalyl chloride to form an intermediate indol-3-ylglyoxyl chloride, which is then esterified with methanol. While seemingly straightforward, this process can be prone to the formation of several impurities that can complicate purification and affect the yield and quality of the final product. Understanding the origin and nature of these impurities is the first step toward effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction seems to have low yield and the crude product is a dark, tarry substance. What could be the cause?

A1: The formation of dark, polymeric materials is a common issue in indole chemistry, often stemming from the inherent instability of the indole nucleus under strongly acidic or oxidative conditions.

  • Causality: The high reactivity of the indole ring, particularly at the C3 position, makes it susceptible to side reactions, especially if the reaction temperature is not well-controlled or if there is an excess of the Lewis acid catalyst, which is sometimes used in Friedel-Crafts reactions. Indoles can also be sensitive to air oxidation, which can be exacerbated by reaction conditions.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature, during the addition of oxalyl chloride. Use an ice bath to dissipate any exotherm.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich 5-methoxyindole.

    • Reagent Purity: Ensure that the 5-methoxyindole starting material is pure and that all solvents are anhydrous. Impurities in the starting material can act as catalysts for polymerization.

    • Stoichiometry: Use a carefully controlled stoichiometry of oxalyl chloride. A large excess can lead to side reactions.

Q2: I'm observing a significant amount of unreacted 5-methoxyindole in my crude product by TLC/HPLC. How can I improve the conversion?

A2: Incomplete conversion is often a result of insufficient activation of the acylating agent or deactivation of the starting material.

  • Causality: The reaction between 5-methoxyindole and oxalyl chloride proceeds via an electrophilic aromatic substitution mechanism. If the electrophilicity of the acylating agent is not sufficient, or if the nucleophilicity of the indole is compromised, the reaction may not go to completion.

  • Troubleshooting Protocol:

    • Reaction Time and Temperature: Gradually increase the reaction time or allow the reaction to slowly warm to room temperature after the initial addition at low temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Solvent Choice: Ethereal solvents like diethyl ether or THF are commonly used. Ensure the solvent is anhydrous, as water will quench the oxalyl chloride.

    • Order of Addition: Add the oxalyl chloride solution dropwise to the solution of 5-methoxyindole to maintain a low concentration of the highly reactive acylating agent and minimize side reactions.

Q3: My purified product shows a persistent impurity with a similar polarity to the desired product. What could it be and how can I remove it?

A3: A common impurity with similar polarity is the corresponding carboxylic acid, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid.

  • Causality: This impurity arises from the hydrolysis of the methyl ester during the work-up or purification steps, especially if aqueous basic or acidic conditions are used for an extended period. The intermediate indol-3-ylglyoxyl chloride is also highly susceptible to hydrolysis.

  • Troubleshooting & Purification Protocol:

    • Anhydrous Work-up: During the work-up, minimize contact with water, especially before the esterification step is complete.

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired methyl ester will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt. Be cautious to avoid prolonged contact with the base to prevent hydrolysis of the ester.

    • Recrystallization: Recrystallization can be effective in removing this impurity. A common solvent system for indole derivatives is a mixture of an alcohol (like methanol or ethanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like hexanes).[1] For this compound, recrystallization from methanol or ethyl acetate/hexanes can yield a highly pure product.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Common Impurity Pathways Start 5-Methoxyindole Intermediate Indol-3-ylglyoxyl Chloride Start->Intermediate Acylation Unreacted Unreacted 5-Methoxyindole Start->Unreacted Reagent1 Oxalyl Chloride (COCl)₂ Reagent1->Intermediate Product This compound Intermediate->Product Esterification Hydrolysis 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid Intermediate->Hydrolysis Hydrolysis (H₂O) Diacylation Di-acylated Product (e.g., 1,3-diacylated) Intermediate->Diacylation Excess Oxalyl Chloride Reagent2 Methanol (CH₃OH) Reagent2->Product Product->Hydrolysis Hydrolysis (H₂O/Base)

Caption: Synthetic pathway and common impurity formation.

Summary of Potential Impurities and Their Identification

Impurity NameStructureCommon CauseIdentification by TLC/HPLCIdentification by ¹H NMR
5-MethoxyindoleStarting MaterialIncomplete reactionLower Rf than productAbsence of carbonyl and methyl ester signals; characteristic indole proton signals.
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acidHydrolysis ProductHydrolysis of ester or intermediateSimilar or slightly lower Rf than product; may streak on silica gelAbsence of the methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton signal.
Di-acylated Productse.g., 1,3-diacylated indoleExcess acylating agent, harsh conditionsHigher Rf than the mono-acylated productMore complex aromatic region, potentially two sets of glyoxyl protons.

Detailed Experimental Protocols

Protocol for Minimizing Impurity Formation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methoxyindole (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Esterification: Cool the mixture back to 0°C and add anhydrous methanol (5.0 eq) dropwise.

  • Work-up: Stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol for Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is 20% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure product.

Visualizing the Purification Workflow

G cluster_workflow Purification Workflow Crude Crude Product (Mixture of product and impurities) Extraction Aqueous Bicarbonate Wash Crude->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Removes acidic impurities Concentration Concentration in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Recrystallization Recrystallization (e.g., from Methanol/Water or EtOAc/Hexanes) Chromatography->Recrystallization Removes polar and non-polar impurities Pure Pure Product Recrystallization->Pure Final Polishing

Caption: A typical purification workflow for the target compound.

References

  • Mohamed, S. K., Akkurt, M., Mague, J. T., Albayati, M. R., & El-Remaily, M. A. A. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1493. [Link]

  • Wang, S., Yuan, L., & Li, Y. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155. [Link]

Sources

Technical Support Center: A-Z Troubleshooting Guide for Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Friedel-Crafts acylation of indoles. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this cornerstone reaction. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

The Friedel-Crafts acylation is a powerful tool for C-C bond formation, enabling the introduction of an acyl group onto an aromatic ring. However, the electron-rich and acid-sensitive nature of the indole nucleus presents a unique set of challenges that can often lead to diminished yields, undesired side products, or complete reaction failure. This guide is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.

Frequently Asked Questions & Troubleshooting Guides

Core Issues: Reaction Failure & Low Yield

Question 1: I'm getting a very low yield, or the reaction isn't working at all. What are the most common culprits?

Low yields in the Friedel-Crafts acylation of indoles can often be traced back to a few critical factors. Let's break them down from the most fundamental to the more nuanced.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water in your solvent, on your glassware, or within your reagents will rapidly react with and deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][2][3] If you are using only a catalytic amount, the reaction will likely stop once all the catalyst is complexed with the initial product formed.

  • Sub-optimal Reaction Temperature: Temperature plays a significant role. While some acylations proceed smoothly at room temperature, others may need heating to overcome the activation energy. Conversely, excessive heat can promote side reactions and lead to the decomposition of the sensitive indole ring.[1] A systematic temperature screen is often a worthwhile optimization step.

  • Purity of Starting Materials: The purity of your indole substrate and the acylating agent (acyl chloride or anhydride) is crucial. Impurities can introduce nucleophiles that compete in the reaction or substances that interfere with the catalyst.[4]

Troubleshooting Workflow: Initial Steps

G start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Dry Solvent, Flame-Dried Glassware) start->check_anhydrous check_catalyst Ensure Stoichiometric Catalyst Loading check_anhydrous->check_catalyst check_purity Confirm Reagent Purity (Indole, Acylating Agent) check_catalyst->check_purity optimize_temp Optimize Reaction Temperature (e.g., -10°C to RT to 50°C) check_purity->optimize_temp success Improved Yield optimize_temp->success

Caption: A stepwise approach to troubleshooting low yields.

Selectivity and Side Reactions

Question 2: My reaction is producing a mixture of products, primarily N-acylated and C3-acylated indoles. How can I improve C3-selectivity?

This is a classic challenge in indole chemistry. The indole nitrogen's lone pair competes with the electron-rich C3 position for the electrophilic acylium ion.[5] Furthermore, the acidic conditions of the reaction can lead to polymerization of the indole.[5]

The Causality Behind Poor Selectivity:

The regioselectivity of indole acylation is a delicate balance influenced by the Lewis acid, solvent, and any protecting groups. Strong, hard Lewis acids like AlCl₃ can coordinate with the nitrogen atom, but their high reactivity can also promote undesirable side reactions.[5]

Strategies to Enhance C3-Regioselectivity:

  • Choice of Lewis Acid: Milder or sterically hindered Lewis acids often provide superior C3 selectivity. Strong Lewis acids like AlCl₃ can sometimes lead to decomposition.[6] Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to be highly effective for the 3-acylation of unprotected indoles.[5][6] Metal triflates are also excellent, often water-tolerant alternatives that can be used in catalytic amounts.[5]

  • N-Protection: While adding steps to your synthesis, protecting the indole nitrogen is a robust strategy to ensure C3-acylation. A phenylsulfonyl (PhSO₂) group can effectively block N-acylation.[5] Other common protecting groups include Boc, tosyl, and SEM.[4]

Data Presentation: Comparison of Lewis Acids for C3-Acylation of Indole

EntryLewis AcidAcylating AgentSolventYield (%) of 3-AcylindoleReference
1Et₂AlClAcetyl ChlorideCH₂Cl₂86[5][6]
2Me₂AlClAcetyl ChlorideCH₂Cl₂85[5][6]
3SnCl₄Acetyl ChlorideCS₂95[5]
4Y(OTf)₃Propionic Anhydride[BMI]BF₄92[5]

Question 3: My indole substrate appears to be decomposing under the reaction conditions, resulting in a dark, tarry mixture. What is happening and how can I prevent it?

Indoles are electron-rich heterocycles and are susceptible to polymerization and degradation under strongly acidic conditions, which are characteristic of many Friedel-Crafts reactions.[5] This is often exacerbated by strong Lewis acids and elevated temperatures.

Mechanism of Decomposition:

The acidic conditions can protonate the indole ring, leading to the formation of reactive intermediates that can attack another indole molecule, initiating a polymerization cascade.

Mitigation Strategies:

  • Milder Lewis Acids: As mentioned previously, switching from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂, FeCl₃, or metal triflates can significantly reduce decomposition.[5]

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can slow down the rate of decomposition relative to the rate of acylation.

  • Inverse Addition: Instead of adding the Lewis acid to the mixture of indole and acylating agent, try adding the indole slowly to a pre-formed complex of the Lewis acid and the acylating agent at a low temperature. This can help to keep the concentration of free, unreacted indole low, thus minimizing polymerization.

Visualizing the Competing Pathways

G Indole Indole + Acyl Halide + Lewis Acid C3_Acylation Desired C3-Acylation Indole->C3_Acylation Optimal Conditions (Milder Lewis Acid, Low Temp) N_Acylation Side Reaction: N-Acylation Indole->N_Acylation Sub-optimal Conditions Polymerization Side Reaction: Polymerization/Decomposition Indole->Polymerization Harsh Conditions (Strong Lewis Acid, High Temp)

Caption: Competing reaction pathways in indole acylation.

Advanced Troubleshooting & Protocol Optimization

Question 4: I have an electron-withdrawing group on my indole ring, and the reaction is very sluggish. What can I do?

The Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning its rate is highly dependent on the nucleophilicity of the aromatic ring.[1] Electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or carbonyl groups deactivate the indole ring, making it less reactive towards the acylium ion electrophile.[1]

Strategies for Acylating Deactivated Indoles:

  • More Reactive Acylating Agent: If you are using an acid anhydride, switching to a more reactive acyl chloride may improve the yield.

  • Stronger Lewis Acid/Higher Temperature: For deactivated substrates, more forcing conditions may be necessary. This could involve using a stronger Lewis acid or increasing the reaction temperature. However, this must be done cautiously to avoid decomposition.

  • Alternative Acylation Methods: If Friedel-Crafts conditions consistently fail, consider alternative methods for indole acylation that do not rely on strong Lewis acids.

Question 5: Are there any "greener" or more modern alternatives to the classical AlCl₃-mediated Friedel-Crafts acylation of indoles?

Yes, the field of organic chemistry is continually evolving towards more sustainable and efficient methodologies. Several alternatives to traditional Friedel-Crafts conditions have been developed.

  • Metal Triflates: As mentioned, Lewis acids like indium triflate (In(OTf)₃) or ytterbium triflate (Yb(OTf)₃) can be highly efficient and are often more tolerant to a wider range of functional groups.[7]

  • Ionic Liquids: The use of ionic liquids as solvents can enhance reaction rates and in some cases, allow for catalyst recycling.[5][7]

  • Solvent-Free Conditions: Some modern protocols utilize solvent-free conditions, often with microwave irradiation, to achieve rapid and high-yielding acylations.[8] This approach significantly reduces waste and can lead to cleaner reactions.

Experimental Protocols

Protocol 1: General Procedure for C3-Acylation of Indole using Diethylaluminum Chloride

This protocol is adapted from a general method for the selective acylation of indoles at the 3-position.[6]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired acyl chloride (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) to a flame-dried flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.2 equivalents) in hexanes to the acyl chloride solution. Stir the mixture at 0 °C for 15 minutes.

  • Indole Addition: Add a solution of the indole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • TMP Chem. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Improving the Regioselectivity of Indole Acylation.
  • Shaikh, R. R., & Shinde, G. B. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35675–35715. [Link]

  • Varma, R. S. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Molecules, 17(10), 11849-11861. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • ACS Publications. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • MDPI. (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • National Center for Biotechnology Information. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles.

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Byproducts of "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate" synthesis and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on byproduct formation and identification. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation?

Answer: The synthesis of this compound, typically achieved by the Friedel-Crafts acylation of 5-methoxyindole with an acylating agent like methyl oxalyl chloride, is a powerful C-C bond-forming reaction.[1][2] However, the indole nucleus possesses multiple reactive sites, which can lead to the formation of several undesired byproducts.[3]

Scientist's Note: The primary challenge arises from the ambident nucleophilicity of the indole ring. While the C3 position is electron-rich and the desired site of acylation, the N1 position can also compete for the electrophile, especially under certain reaction conditions.

The most common byproducts are:

  • N1-Acylated Isomer (Methyl 2-(5-methoxy-1H-indol-1-yl)-2-oxoacetate): This is often the primary byproduct. Acylation occurs on the indole nitrogen instead of the C3 carbon. The formation of this isomer is highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, and the presence of a base.[3]

  • N1,C3-Diacylated Product: In cases where an excess of the acylating agent is used or under forcing conditions, the indole ring can be acylated at both the N1 and C3 positions.

  • Unreacted 5-methoxyindole: Incomplete conversion is a common issue, leading to the starting material contaminating the final product.

  • Degradation/Oxidation Products: Indoles can be sensitive to strong acids and oxidative conditions.[4][5] The use of overly harsh Lewis acids (e.g., AlCl₃) or exposure to air for prolonged periods can lead to the formation of colored, often polymeric, impurities.[6]

Diagram: Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathway leading to the desired product and the competing side reactions.

G cluster_reactants Reactants cluster_products Potential Products 5-Methoxyindole 5-Methoxyindole Desired_Product C3-Acylated Product (Target Molecule) 5-Methoxyindole->Desired_Product C3 Attack (Desired Pathway) N_Acylated N1-Acylated Byproduct 5-Methoxyindole->N_Acylated N1 Attack (Side Reaction) Acylating_Agent Methyl Oxalyl Chloride (Electrophile) Di_Acylated N1,C3-Diacylated Byproduct Desired_Product->Di_Acylated N1 Attack N_Acylated->Di_Acylated C3 Attack

Sources

Technical Support Center: Regioselectivity in 5-Methoxyindole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrophilic acylation of 5-methoxyindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we dissect the underlying principles governing C3 versus N1 acylation and provide robust, field-tested troubleshooting guides and protocols to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: My acylation of 5-methoxyindole is yielding a mixture of N1 and C3 products. Why is this happening and how can I control it?

This is the most common challenge in indole chemistry. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The methoxy group at C5 further enhances the electron density of the ring, making it highly reactive but also prone to poor regioselectivity.

The outcome of the reaction is a classic case of kinetic versus thermodynamic control .[1][2]

  • N1-Acylation (Kinetic Product): The lone pair on the indole nitrogen is highly accessible. Deprotonation of the N-H bond by a base, or direct reaction with a highly reactive acylating agent, leads to the rapid formation of the N1-acylated product.[3][4] This pathway has a lower activation energy and is favored under conditions that are irreversible, such as low temperatures and the use of strong, non-coordinating bases.[1][5]

  • C3-Acylation (Thermodynamic Product): The C3 position is the most electron-rich carbon in the indole ring, making it a potent nucleophile for electrophilic aromatic substitution.[4] While the initial attack may be slower than N-acylation, the resulting C3-acylated indole is often the more stable isomer. This product is favored under conditions that allow for equilibrium to be established, such as higher temperatures or the presence of a Lewis acid catalyst that can facilitate reversible N-acylation or migration of the acyl group.[6][7]

Controlling the selectivity requires a careful choice of reaction conditions, including the acylating agent, solvent, temperature, and catalyst.

Q2: What is the mechanistic difference between kinetic and thermodynamic control in this context?

Understanding this concept is crucial for troubleshooting. Let's visualize the energy profile.

// Annotations "TS_N1" -> "E1" [style=invis]; "TS_C3" -> "E2" [style=invis]; "P_N1" -> "E3" [style=invis]; "P_C3" -> "E4" [style=invis];

edge [style=dashed, arrowhead=none, color="#5F6368"]; "TS_N1" -> "E1" [label="ΔG‡ (low)", fontsize=10, fontcolor="#EA4335", pos="2,2.8!"]; "TS_C3" -> "E2" [label="ΔG‡ (high)", fontsize=10, fontcolor="#4285F4", pos="3,2.3!"]; } enddot Caption: Kinetic vs. Thermodynamic Pathways

  • Kinetic Control: Favors the product that forms the fastest. The reaction leading to the N1-acyl product has a lower activation energy barrier (ΔG‡).[2] This pathway dominates at low temperatures where the reverse reaction (N1-deacylation) is slow or non-existent.

  • Thermodynamic Control: Favors the most stable product. The C3-acyl product is lower in energy (more stable).[1] This pathway dominates at higher temperatures, where the kinetically favored N1-acylation becomes reversible, allowing the reaction to proceed to the more stable C3-acylated thermodynamic sink.

Q3: How does the choice of acylating agent and catalyst influence C3 selectivity?

The reactivity of the electrophile is paramount.

  • Highly Reactive Acylating Agents (e.g., acyl chlorides, especially with strong bases) are less selective and tend to favor the kinetically controlled N1-acylation.[4]

  • Less Reactive Acylating Agents (e.g., acetic anhydride) often require activation to react efficiently.[8][9] This is where catalysts become essential.

  • Lewis Acid Catalysts (e.g., ZnCl₂, AlCl₃, SnCl₄, In(OTf)₃) are the key to promoting C3 acylation.[10][11] They function by coordinating to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile preferentially attacks the electron-rich C3 position in a classic Friedel-Crafts acylation mechanism.[10][12] Furthermore, Lewis acids can catalyze the migration of an acyl group from N1 to C3, pushing the reaction towards the thermodynamic product.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Predominant N1-Acylation When C3-Acylation is the Goal

Your reaction is under kinetic control. To shift the selectivity towards the C3 thermodynamic product, you must change conditions to favor the higher activation energy pathway or enable equilibration.

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// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end_node; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> end_node; q3 -> a3_yes [label="Yes"]; q3 -> end_node [label="No"]; a3_yes -> end_node; } enddot Caption: Decision workflow for C3-selectivity.

This approach directly targets the C3 position. Modern catalysts like Indium(III) triflate are particularly effective as they are moisture-tolerant and can be used in catalytic amounts.[13][14][15][16]

Table 1: Comparison of Lewis Acids for C3-Acetylation of 5-Methoxyindole

Lewis AcidCatalyst Loading (mol%)SolventTemp (°C)Typical C3:N1 RatioReference
AlCl₃110CS₂ / DCM0 to RT>95:5[11]
SnCl₄100DCM0>90:10[17]
ZrCl₄1001,2-DichloroethaneRT>98:2[18]
In(OTf)₃5 - 10Dioxane / Toluene80 - 110>99:1[13]

Note: Ratios are illustrative and can vary with substrate and specific conditions.

Protocol 1: C3-Acetylation using Indium(III) Triflate

This protocol is recommended for its high selectivity, mild conditions, and operational simplicity.

Materials:

  • 5-methoxyindole

  • Acetic anhydride (Ac₂O)

  • Indium(III) triflate (In(OTf)₃)

  • Anhydrous solvent (e.g., Toluene or 1,2-Dichloroethane)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxyindole (1.0 eq).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by Indium(III) triflate (0.05 - 0.10 eq).

  • Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-acetyl-5-methoxyindole.

Problem 2: Low Yield or No Reaction at C3 Position

If you are attempting a Friedel-Crafts acylation and see poor conversion, several factors could be at play.

  • Inactive Catalyst: The Lewis acid may have decomposed due to moisture. Ensure anhydrous conditions and use a fresh or properly stored catalyst.

  • Insufficiently Activated Electrophile: For less reactive indoles or acylating agents, a stronger Lewis acid or higher temperatures may be required.

  • Substrate Polymerization: Electron-rich heterocycles like indole can be sensitive to strong Lewis acids, leading to polymerization or decomposition, especially at higher temperatures.[19] Using a milder catalyst (like In(OTf)₃ or ZrCl₄) can mitigate this.[13][18]

  • Incorrect Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the product ketone can coordinate to the catalyst and deactivate it.[10] However, catalytic methods with reagents like In(OTf)₃ are an exception.[16]

If your goal is formylation (a specific type of acylation) and other methods fail, the Vilsmeier-Haack reaction is an extremely reliable alternative for electron-rich arenes.[20][21] It uses a milder electrophile (the Vilsmeier reagent) generated in situ.[22]

Step-by-Step Procedure:

  • Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, used as solvent and reagent) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 5-methoxyindole (1.0 eq) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor by TLC.

  • Workup: Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Hydrolysis: Basify the aqueous solution with aqueous NaOH or KOH to a pH of ~9-10 to hydrolyze the iminium intermediate. The product often precipitates.

  • Isolation: Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.

References

  • Regiodivergent N1- and C3- Carboxyl
  • Regiodivergent N1- and C3- Carboxylation of Indoles.
  • Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one deriv
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Indium(III) Triflate. ResearchGate. [Link]

  • The extended Vilsmeier reaction of dimethoxy-activated indoles. ARKAT USA, Inc.. [Link]

  • Acylation of aromatic compounds by acid anhydrides using Preyssler's anion. Biblioteka Nauki. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]

  • Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]

  • Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Indium(III) triflate catalysed transacetalisation reactions of diols and triols under solvent-free conditions. University of South Wales. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central. [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PubMed Central. [Link]

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. Sciforum. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PubMed Central. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. J-STAGE. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics. University of Bath. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Stability of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This resource is designed to provide you with in-depth information on the stability of this compound, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. As a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, maintaining its stability is paramount.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to keep the compound at -20°C in a dry environment.[4] This minimizes the risk of thermal degradation and preserves its chemical integrity over time.

Q2: How sensitive is this compound to light and air?

Indole derivatives, in general, can be sensitive to light and air, leading to oxidation and the formation of colored impurities. It is best practice to store this compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

Q3: Can I store the compound in a solution?

If you need to store the compound in a solution, it is advisable to use a dry, aprotic solvent and keep it at a low temperature. However, for optimal stability, it is best to store the compound as a solid and prepare solutions fresh before use.

Q4: What are the visible signs of degradation?

A noticeable change in color, from a white or off-white solid to a yellowish or brownish hue, is a common indicator of degradation. A change in the physical state, such as clumping or melting at a lower temperature than expected, can also signify decomposition.

Troubleshooting Guide: Addressing Stability Issues

This section provides a more detailed approach to identifying and resolving common stability problems encountered during the storage and handling of this compound.

Issue 1: Unexpected reaction outcomes or low yields.

  • Possible Cause: Degradation of the starting material due to improper storage.

  • Troubleshooting Steps:

    • Purity Check: Before starting your synthesis, verify the purity of the compound using techniques like NMR or HPLC.

    • Fresh Sample: If degradation is suspected, use a fresh, properly stored sample of the compound.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table below).

Issue 2: The compound has changed color during storage.

  • Possible Cause: Oxidation or other forms of chemical decomposition. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[5][6]

  • Troubleshooting Steps:

    • Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere, such as argon or nitrogen.

    • Purification: If the compound has discolored, it may be possible to purify it by recrystallization or column chromatography. However, this should be done with caution as the compound may be unstable.

    • Discard if Necessary: If significant degradation has occurred, it is best to discard the sample to avoid compromising your experimental results.

Issue 3: Inconsistent results between different batches of the compound.

  • Possible Cause: Variations in purity or degradation levels between batches.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict, standardized protocol for the handling and storage of all batches of the compound.

    • Quality Control: Perform a quality control check on each new batch to ensure it meets the required purity specifications before use.

    • Supplier Communication: If you consistently receive batches with varying quality, communicate with your supplier to address the issue.

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature -20°C[4]Slows down the rate of chemical degradation.
Atmosphere Dry, inert gas (e.g., Argon)Minimizes oxidation and hydrolysis.
Light Protect from light (Amber vial)Prevents photodegradation.
Form SolidMore stable than in solution.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable gradient.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run the analysis using a suitable gradient program.

    • Monitor the elution profile at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The presence of multiple peaks may indicate the presence of impurities or degradation products.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for indole compounds, which involves oxidation of the indole ring.

TroubleshootingWorkflow Start Suspected Stability Issue Check_Visual Visually Inspect Compound (Color, Physical State) Start->Check_Visual Purity_Test Perform Purity Analysis (e.g., HPLC, NMR) Check_Visual->Purity_Test Is_Degraded Is Degradation Confirmed? Purity_Test->Is_Degraded Purify Attempt Purification (Recrystallization/Chromatography) Is_Degraded->Purify Yes Use_Compound Proceed with Experiment Is_Degraded->Use_Compound No Re_Test Re-analyze Purity Purify->Re_Test Is_Pure Is Purity Acceptable? Re_Test->Is_Pure Is_Pure->Use_Compound Yes Discard Discard and Use Fresh Stock Is_Pure->Discard No

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of indole-3-glyoxylates is a crucial step in the preparation of numerous pharmaceutically active compounds.[1] While the reaction appears straightforward on paper—a Friedel-Crafts acylation of an electron-rich indole—its scale-up presents unique challenges related to reagent handling, reaction control, and product purification. This guide provides practical, field-proven insights to ensure a successful, scalable, and reproducible synthesis.

Section 1: Synthesis Overview and Mechanism

The most common and direct route to this compound is the electrophilic acylation of 5-methoxyindole at the highly nucleophilic C3 position.[2][3] This is typically achieved using methyl oxalyl chloride. Due to the high reactivity of the 5-methoxyindole nucleus, a strong Lewis acid catalyst is often unnecessary.[3]

Reaction Scheme: 5-Methoxyindole reacts with Methyl Oxalyl Chloride in an anhydrous solvent to yield the desired product and hydrochloric acid as a byproduct.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The C3 position of the indole is exceptionally electron-rich and readily attacks the electrophilic carbonyl carbon of the methyl oxalyl chloride.[3]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Indole 5-Methoxyindole Attack Nucleophilic Attack (Indole C3 attacks Acyl Carbonyl) Indole->Attack AcylChloride Methyl Oxalyl Chloride AcylChloride->Attack Sigma Sigma Complex Formation (Intermediate Carbocation) Attack->Sigma Forms intermediate Deprotonation Deprotonation (Aromaticity Restored) Sigma->Deprotonation Loses H+ Product This compound Deprotonation->Product HCl HCl (byproduct) Deprotonation->HCl

Caption: The reaction mechanism for the acylation of 5-methoxyindole.

Section 2: Troubleshooting Guide

Scaling up a reaction can introduce variability. This section addresses the most common issues encountered during this synthesis in a question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Reaction mixture turns dark brown/black, forming a tar-like substance. Runaway Reaction/Exotherm: The acylation is exothermic. On a larger scale, inefficient heat dissipation can cause the temperature to rise uncontrollably, leading to polymerization and decomposition of the sensitive indole starting material.Improve Thermal Management: - Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Slow, controlled addition of methyl oxalyl chloride, preferably subsurface, while monitoring the internal temperature. Maintain the temperature below 5 °C during the addition. This limits the instantaneous concentration of the electrophile and moderates the rate of heat generation.
2. Final product yield is significantly lower than on a small scale. A) Moisture Contamination: Methyl oxalyl chloride is extremely sensitive to moisture and will hydrolyze to methyl oxaloacetic acid and HCl, rendering it inactive for the acylation.[4][5] B) Incomplete Reaction: Insufficient reaction time or inadequate mixing at scale.C) Product Precipitation: The intermediate indol-3-ylglyoxylyl chloride may precipitate prematurely if the solvent is not chosen carefully, stalling the reaction.A) Ensure Rigorous Anhydrous Conditions: - Flame-dry all glassware/reactors under vacuum or nitrogen purge.- Use anhydrous grade solvents. Consider passing them through activated alumina columns.- Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.B) Optimize Reaction Parameters: - Monitor the reaction to completion using TLC or HPLC. Extend the reaction time if necessary.- Ensure efficient agitation that can handle the increasing viscosity or slurry formation as the product precipitates.C) Solvent Selection: - Consider using a solvent like Dichloromethane (DCM) which often provides better solubility for all components compared to diethyl ether at scale.
3. Product is an off-color solid (e.g., pink, brown) and difficult to purify. Formation of Oxidized Impurities: Indoles are susceptible to air oxidation, especially under acidic conditions (HCl is a byproduct), which can form colored impurities.Inert Atmosphere & Quenching: - Keep the reaction and work-up under an inert atmosphere to minimize air exposure.- After the reaction is complete, quench the mixture by pouring it onto a cold (0 °C) aqueous solution of a mild base like sodium bicarbonate. This neutralizes the HCl byproduct, reducing acid-catalyzed degradation, and helps precipitate the product cleanly.
4. Multiple spots are observed on TLC/HPLC, indicating side products. Di-acylation or N-acylation: Although C3 acylation is highly favored, forcing conditions (high temperature, excess acylating agent) can lead to acylation at the N1 position or other sites.[6]Control Stoichiometry and Temperature: - Use a slight excess (1.05-1.1 equivalents) of methyl oxalyl chloride, but avoid a large excess.- Strictly maintain a low reaction temperature (0-5 °C) to enhance the selectivity for the kinetically favored C3 position.
Troubleshooting Decision Tree

G Start Synthesis Issue Observed LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue ReactionControl Reaction Control Issue? (e.g., Tarring, Exotherm) Start->ReactionControl Moisture Check for Moisture (Reagents, Solvents, System) LowYield->Moisture Yes SideProducts Side Products Detected? PurityIssue->SideProducts Yes ColoredProduct Product Discolored? PurityIssue->ColoredProduct Yes TempControl Improve Temperature Control (Slower Addition, Better Cooling) ReactionControl->TempControl Mixing Ensure Adequate Agitation ReactionControl->Mixing IncompleteRxn Monitor Reaction Progress (TLC/HPLC) Moisture->IncompleteRxn If dry WorkupLoss Optimize Work-up/Isolation IncompleteRxn->WorkupLoss If complete SideProducts->TempControl Control Stoichiometry & Temperature Recrystallize Optimize Recrystallization (Solvent Screen) ColoredProduct->Recrystallize InertAtmosphere InertAtmosphere ColoredProduct->InertAtmosphere Use Inert Gas during work-up G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_purification Purification & Finishing RM Raw Materials (5-Methoxyindole, Methyl Oxalyl Chloride) QC1 Incoming QC Check (Purity, Identity) RM->QC1 Setup Reactor Setup (Dry, Inert Atmosphere) QC1->Setup Charge Charge Indole & Solvent Setup->Charge Cool Cool to 0 °C Charge->Cool Addition Slow Addition of Acyl Chloride Cool->Addition Reaction Reaction & Monitoring (IPC) Addition->Reaction Quench Quench in NaHCO₃ Reaction->Quench Workup Extraction & Washes Quench->Workup Concentrate Solvent Removal Workup->Concentrate Crude Crude Product Isolation Concentrate->Crude Recrystal Recrystallization Crude->Recrystal Filter Filtration & Washing Recrystal->Filter Dry Vacuum Drying Filter->Dry FinalQC Final Product QC (NMR, HPLC, MP) Dry->FinalQC FP Final Product FinalQC->FP

Sources

Removal of unreacted starting materials from "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate" product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key intermediate with high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I have a crude mixture. What are the most likely unreacted starting materials I need to remove?

The synthesis of this compound most commonly proceeds via a Friedel-Crafts-type acylation of 5-methoxyindole. Therefore, the primary impurities you will need to target for removal are:

  • 5-Methoxyindole: The nucleophilic indole starting material. Its physical and chemical properties are quite similar to the product, which can present a purification challenge.

  • Acylating Agent (and its byproducts): Typically, either methyl oxalyl chloride (methyl chlorooxoacetate) or oxalyl chloride is used.[1][2][3] These are highly reactive and are usually consumed or decomposed during the reaction and subsequent workup. The primary concern is removing their hydrolysis byproducts.

CompoundMolar Mass ( g/mol )Physical StateKey Characteristics
Product: this compound233.22[4]SolidDesired compound; more polar than 5-methoxyindole.
Impurity 1: 5-Methoxyindole147.18[5]Crystalline Powder[6]Starting material; less polar than the product.
Impurity 2: Methyl Oxalyl Chloride122.51[7][8]LiquidHighly reactive, moisture-sensitive acylating agent.[8]
Impurity 3: Oxalyl Chloride126.92[9]LiquidHighly reactive, reacts violently with water.[9][10][11]
Q2: How do I get rid of the residual, highly reactive acylating agent like methyl oxalyl chloride?

This is the most straightforward step of the purification and should be performed during the initial reaction workup. Acyl chlorides are rapidly hydrolyzed by water.

The Underlying Principle (Causality): Methyl oxalyl chloride and oxalyl chloride are electrophilic acylating agents that react violently with nucleophiles, including water and alcohols.[10][11] By intentionally adding an aqueous solution (a "quench"), you convert the unreacted acyl chloride into water-soluble and easily removable species: oxalic acid monomethyl ester and hydrochloric acid (from methyl oxalyl chloride) or oxalic acid and HCl (from oxalyl chloride). Using a mild base like sodium bicarbonate (NaHCO₃) not only facilitates this hydrolysis but also neutralizes the strong acid (HCl) generated during both the acylation reaction and the quench itself.[12] This prevents potential acid-catalyzed degradation of your indole product.

Step-by-Step Workup Protocol:

  • Once the reaction is deemed complete, cool the reaction vessel in an ice bath to control the exothermic quenching process.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases, indicating that all acidic components have been neutralized.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times to recover any dissolved product.

  • Combine all organic layers.

  • Wash the combined organic phase with brine (saturated NaCl solution). This helps to remove residual water from the organic layer and breaks up emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

At this point, the crude product should be free of the acylating agent and its direct byproducts, leaving primarily unreacted 5-methoxyindole and the desired product.

Q3: Unreacted 5-methoxyindole is my main contaminant. What is the best way to remove it?

Separating 5-methoxyindole from the product is the core challenge due to their structural similarities. The product, however, possesses two carbonyl groups, making it significantly more polar. We can exploit this difference in polarity. You have two primary, high-efficacy options: Column Chromatography and Recrystallization .

When to Choose This: Chromatography is the most reliable method for achieving very high purity (>99%), especially if other, similarly polar side products are present. It is ideal for small to medium-scale purifications (milligrams to several grams).

The Underlying Principle (Causality): Silica gel is a highly polar stationary phase. As the solvent (mobile phase) flows through the column, compounds in the mixture partition between the stationary and mobile phases. Less polar compounds (like 5-methoxyindole) spend more time in the less polar mobile phase and elute from the column faster. More polar compounds (your product) interact more strongly with the silica gel and elute more slowly. This differential migration allows for a clean separation.[13]

Detailed Protocol for Flash Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel (a typical slurry packing method with the initial mobile phase is recommended).

  • Choose the Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes is an excellent starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in various ethyl acetate/hexane ratios (e.g., 10%, 20%, 30% ethyl acetate).

    • The ideal system will show good separation between the spot for 5-methoxyindole (higher Rf) and your product (lower Rf), with the product having an Rf value of ~0.25-0.35.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For a sharper separation, it is often better to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Run the Column: Elute the column with your chosen mobile phase, collecting fractions.

  • Analyze Fractions: Use TLC to monitor the fractions to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

When to Choose This: Recrystallization is an excellent, cost-effective technique for removing small amounts of impurities from a large amount of a solid product. It is highly scalable and often the preferred method in industrial settings.[14]

The Underlying Principle (Causality): This technique relies on the differences in solubility of the product and the impurity in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). The impurity (5-methoxyindole) should either be completely soluble at the low temperature (remaining in the "mother liquor") or insoluble at the high temperature (allowing for hot filtration).[15]

Detailed Protocol for Recrystallization:

  • Solvent Screening: Test various solvents to find a suitable one. Based on literature for similar indole derivatives, good candidates include methanol, ethanol, ethyl acetate, or a mixed solvent system like methanol/water or ethyl acetate/hexanes.[16]

    • To test, place a small amount of your crude solid in a test tube. Add a small volume of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor.

    • The ideal solvent will dissolve the solid when hot but will result in crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Overview

G crude Crude Reaction Mixture (Product, 5-Methoxyindole, Acyl Chloride) quench 1. Quench Reaction (Add aq. NaHCO₃) crude->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) quench->extract aqueous Aqueous Layer (Salts, Hydrolyzed Byproducts) [DISCARD] extract->aqueous organic Organic Layer (Product & 5-Methoxyindole) extract->organic dry 3. Dry & Concentrate organic->dry crude_solid Crude Solid Product dry->crude_solid decision Purity Goal & Scale? crude_solid->decision column 4a. Column Chromatography decision->column Highest Purity <10g Scale recrystal 4b. Recrystallization decision->recrystal High Purity >5g Scale pure_col Pure Product (>99%) column->pure_col pure_rec Pure Product (High Purity) recrystal->pure_rec

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Emulsion forms during extraction The pH is near the pKa of a component, or high concentration of materials.Add brine (saturated NaCl) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Add a little more hot solvent to ensure complete dissolution. If it persists, try a lower-boiling point solvent or a mixed-solvent system.
Poor or no crystal formation Solution is not saturated enough, or cooling is too rapid.Try evaporating some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch if available.
Poor separation on column chromatography Incorrect mobile phase, column overloaded, or sample loaded improperly.Re-optimize the mobile phase using TLC. Ensure the amount of crude material is no more than 5% of the silica gel mass. Use a dry-loading technique for sharper bands.
Final product purity is still low A single purification step was insufficient.Consider a sequential purification. For example, perform a quick column chromatography to remove the bulk of the impurity, followed by a recrystallization to achieve ultimate purity.

References

  • CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P
  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC - NIH. (URL: [Link])

  • Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin - ResearchGate. (URL: [Link])

  • Oxalyl chloride - Wikipedia. (URL: [Link])

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (URL: [Link])

  • 5-Methoxyindole | C9H9NO | CID 13872 - PubChem. (URL: [Link])

  • CN102026955A - Process for purifying an alpha-keto ester - Google P
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Oxalyl chloride - Grokipedia. (URL: [Link])

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
  • methyl 2-(5-methoxy-1H-indol-3-yl)acetate - PubChem. (URL: [Link])

  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - NIH. (URL: [Link])

  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (URL: [Link])

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. (URL: [Link])

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. (URL: [Link])

  • Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 - PubChem - NIH. (URL: [Link])

  • CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
  • Oxalyl chloride - Sciencemadness Wiki. (URL: [Link])

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (URL: [Link])

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (URL: [Link])

  • Oxalyl Chloride - Common Organic Chemistry. (URL: [Link])

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (URL: [Link])

  • Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate - PMC - NIH. (URL: [Link])

  • CN102690199A - Preparation method for methyl methoxyacetate - Google P
  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed Central. (URL: [Link])

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (URL: [Link])

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE - SWGDrug. (URL: [Link])

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)
  • Methyl oxalyl chloride, 96% 5781-53-3 India - Ottokemi. (URL: [Link])

  • Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited. (URL: [Link])

  • Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin - PubMed. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a key building block in the synthesis of various pharmacologically active indole alkaloids and related compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final drug candidate.

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for developing a robust, self-validating purity assessment strategy.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. An impurity may co-elute with the main peak in HPLC or have its signals masked in an NMR spectrum. By employing orthogonal methods—techniques that measure purity based on different chemical and physical principles—we create a more robust and trustworthy analytical picture. HPLC separates compounds based on their differential partitioning between a stationary and mobile phase (a physico-chemical property), while quantitative NMR (qNMR) determines purity based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule (a fundamental nuclear property).[1][2] This complementary approach is the gold standard in pharmaceutical analysis.

Workflow for Comprehensive Purity Analysis

The logical flow for a comprehensive purity assessment involves a sequential and confirmatory process, leveraging the strengths of both HPLC and NMR.

Purity_Workflow cluster_0 Initial Screening & Separation cluster_1 Structural Confirmation & Absolute Quantification cluster_2 Data Analysis & Final Report Sample Test Sample: This compound HPLC_Screen HPLC-UV Analysis (Purity by Area %) Sample->HPLC_Screen Inject NMR_Prep Prepare Sample with Internal Standard Sample->NMR_Prep HPLC_Data Analyze Chromatogram: - Peak Integration - Area % Calculation HPLC_Screen->HPLC_Data qNMR_Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) NMR_Prep->qNMR_Acquire NMR_Data Analyze Spectrum: - Signal Integration - Purity Calculation vs. Standard qNMR_Acquire->NMR_Data Final_Report Final Purity Report (Combined & Validated Data) HPLC_Data->Final_Report Orthogonal Comparison NMR_Data->Final_Report Orthogonal Comparison

Caption: Overall workflow for purity assessment using HPLC and qNMR.

Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its primary strength lies in its exceptional ability to separate the main compound from even closely related impurities. For aromatic, moderately polar molecules like our target compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[3]

Causality Behind the Method: Why These Choices?
  • Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point for small molecules.[3] The nonpolar C18 chains interact with the hydrophobic indole ring system via van der Waals forces, providing effective retention. The particle size (e.g., 3-5 µm) offers a good balance between separation efficiency and system backpressure for standard HPLC applications.[3]

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, starting with a higher water content and increasing the organic solvent percentage over time, ensures that both more polar and less polar impurities can be effectively separated and eluted from the column.

  • Mobile Phase Modifier: A small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to both mobile phase components. This is critical for achieving sharp, symmetrical peaks. The acid suppresses the ionization of any residual silanol groups on the silica-based stationary phase and ensures that the analyte is in a single protonation state, preventing peak tailing.[4]

  • Detection: UV detection is ideal, as the indole ring possesses a strong chromophore. A detection wavelength of around 280 nm is typically effective for indole derivatives, providing high sensitivity.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could damage the column.[5]

  • Instrumentation and Conditions:

    • The following table outlines a robust starting method for analysis.

ParameterRecommended SettingRationale
HPLC System Standard HPLC/UHPLC with UV DetectorProvides necessary separation and detection capabilities.
Column C18, 150 x 4.6 mm, 5 µmStandard for small molecule separation, balancing efficiency and pressure.[3]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid ensures sharp peaks.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Detection UV at 280 nmStrong absorbance region for the indole chromophore.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% BEnsures elution of a wide range of potential impurities.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .

    • The main peak should be sharp and symmetrical. Any significant secondary peaks should be investigated as potential impurities.

Part 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

While HPLC excels at separation, qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[6] It relies on an internal standard of known high purity and concentration. The fundamental principle is that the area of an NMR signal is directly proportional to the number of protons generating that signal.[7][8]

Causality Behind the Method: Why These Choices?
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It solubilizes a wide range of organic compounds, and its residual peak does not typically interfere with analyte signals. Importantly, the indole N-H proton is often clearly visible as a broad singlet in DMSO-d₆, whereas it can exchange too rapidly in solvents like D₂O or methanol.[9]

  • Internal Standard: An ideal internal standard must be: (1) highly pure and non-hygroscopic, (2) stable in the NMR solvent, (3) possess sharp signals (preferably singlets) that do not overlap with the analyte's signals, and (4) accurately weighable.[10] Maleic acid is a suitable choice; its olefinic protons appear as a sharp singlet around 6.3 ppm, a region that is typically clear for our target compound.

  • Acquisition Parameters: For accurate quantification, complete relaxation of all protons between scans is mandatory. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton of interest (both analyte and standard). A D1 of 30 seconds is a safe starting point for most small molecules.

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of this compound into a clean vial. Record the weight precisely (W_analyte).

    • Accurately weigh ~5-10 mg of a high-purity internal standard (e.g., Maleic Acid, Purity_std) into the same vial. Record the weight precisely (W_std).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Data Acquisition:

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field provides better signal dispersion.
Solvent DMSO-d₆Good solubilizing power, clear N-H proton signal.[9]
Pulse Program Standard 1D ProtonSimple acquisition sequence.
Acquisition Time ≥ 3 secondsEnsures high digital resolution.
Relaxation Delay (D1) 30 secondsCritical for ensuring full relaxation for accurate integration.[10]
Number of Scans 8 to 16Sufficient for good signal-to-noise ratio.
  • Data Analysis and Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation[10]:

      Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x Purity_std

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (e.g., 3 for a -OCH₃ group)

      • MW: Molecular Weight (Analyte: 233.22 g/mol ; Maleic Acid: 116.07 g/mol )

      • W: Weight

      • Purity_std: Purity of the internal standard (e.g., 99.5%)

Expected ¹H NMR Data

The following table provides predicted chemical shifts for the target compound in DMSO-d₆.

ProtonsPredicted δ (ppm)MultiplicityIntegration
N-H~11.5 - 12.0br s1H
H2~8.2s1H
H4~7.5d1H
H7~7.3d1H
H6~6.8dd1H
-COOCH₃~3.9s3H
5-OCH₃~3.8s3H

Note: Chemical shifts are estimates and can vary based on concentration and exact experimental conditions.[11]

Comparison and Synergy of Techniques

FeatureHPLC¹H qNMR
Principle Separation by polarity/hydrophobicityQuantification by nucleus count
Quantification Relative (Area %)Absolute (Weight %)[6]
Impurity Detection Excellent for isomers and compounds with similar functional groups but different polarity.Detects any proton-containing impurity. Can miss non-protonated impurities (e.g., inorganic salts).[1]
Structural Info NoneProvides full structural confirmation of the main component.
Reference Std. Not required for area % purity.Requires a separate, high-purity internal standard.[12]
Speed Slower (run times of 20-30 min)Faster acquisition (5-10 min per sample).

The true power emerges when these techniques are used together. HPLC can reveal an impurity that qNMR might miss if its signals overlap with the analyte. Conversely, qNMR can quantify impurities that are not UV-active and thus invisible to the HPLC detector. If the purity value from HPLC (e.g., 99.5% by area) closely matches the absolute purity from qNMR (e.g., 99.4% by weight), it provides high confidence in the final purity assessment.

References

  • University of Oxford.
  • National Center for Biotechnology Information. Methyl 2-(5-fluoro-1H-indol-3-yl)
  • National Center for Biotechnology Information. methyl 2-(5-methoxy-1H-indol-3-yl)
  • Pauli, G. F., et al. (2014).
  • Syahri, J., et al. (2020). 1H-NMR Chemical shifting values (δ, ppm)
  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • da Silva, C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
  • NMR Spectroscopy Learning. (2025).
  • Emery Pharma.
  • LGC Standards. (2-Methoxy-2-oxoethyl) 2-(5-Methoxy-2-methyl-1H-indol-3-yl)
  • Sigma-Aldrich. Small Molecule HPLC.
  • Ernst, L. A., et al. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • PharmaCores. HPLC Column Guide (Part 1)
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  • Simson Pharma Limited. Methyl 2-(5-methoxy-2-methyl-1-nitroso-1H-indol-3-yl)
  • Asign A. (2018).
  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Organic Process Research & Development.
  • Pharmaffiliates.
  • Joseph-Nathan, P., et al. NMR STUDIES OF INDOLE. Centro de Investigación y de Estudios Avanzados del I.P.N.
  • Quora. Why do we use NMR spectroscopy in purity analysis?
  • Cai, X., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Indoleacetic acid.
  • Toman, B., et al. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia.
  • Axion Labs. (2025).
  • Pharmaffiliates. N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide.
  • LGC Standards. 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine).

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A Comparative Guide to Melatonin Synthesis: From Chemical Workhorses to Green Biotechnology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of N-acetyl-5-methoxytryptamine, or melatonin, is a subject of significant interest. Its diverse physiological roles, from regulating circadian rhythms to its potent antioxidant properties, make it a valuable molecule for therapeutic and supplemental applications. The choice of synthetic route is a critical decision, impacting yield, purity, cost, and environmental footprint.

This guide provides an in-depth comparison of the primary synthetic routes to melatonin, starting from various precursors. We will dissect the causality behind the chemical and biological transformations, present comparative performance data, and provide actionable experimental protocols, moving beyond a simple list of steps to offer field-proven insights into why each route is chosen and how it is validated.

Section 1: The Natural Blueprint: Biosynthesis from L-Tryptophan

Nature's own method for producing melatonin serves as the fundamental reference for all synthetic endeavors. In vertebrates, the synthesis is a four-step enzymatic cascade primarily occurring in the pineal gland, starting with the essential amino acid L-tryptophan.[1][2] Understanding this pathway is crucial as it forms the basis for biomimetic chemical syntheses and modern biotechnological production methods.

The core pathway proceeds as follows:

  • Hydroxylation: L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[1][3] This step requires tetrahydrobiopterin as a cofactor.[3]

  • Decarboxylation: Aromatic amino acid decarboxylase (AADC) removes the carboxyl group from 5-HTP to yield the neurotransmitter serotonin (5-hydroxytryptamine). This reaction requires pyridoxal phosphate (vitamin B6) as a cofactor.[3]

  • Acetylation: Arylalkylamine N-acetyltransferase (AANAT) acetylates the primary amine of serotonin to produce N-acetylserotonin. This is often the rate-limiting step in the natural pathway.[4][5]

  • Methylation: Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group, yielding melatonin.[3][5]

This elegant and highly regulated pathway provides a high-fidelity product but is not viable for industrial-scale production via extraction due to extremely low concentrations in biological tissues.[6]

Melatonin Biosynthesis Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp TPH serotonin Serotonin htp->serotonin AADC nas N-Acetylserotonin serotonin->nas AANAT melatonin Melatonin nas->melatonin ASMT Chemical Synthesis Workflow cluster_A Route A cluster_B Route B cluster_C Route C a1 5-Methoxytryptamine melatonin Melatonin a1->melatonin Acetylation b1 5-Methoxyindole- 3-acetonitrile b2 5-Methoxytryptamine b1->b2 Reduction b2->melatonin Acetylation c1 Phthalimide + 1,3-dibromopropane c2 Complex Intermediates c1->c2 Multi-step Synthesis c3 5-Methoxytryptamine c2->c3 Hydrolysis & Decarboxylation c3->melatonin Acetylation

Caption: Comparison of major chemical synthesis workflows for melatonin production.

Section 3: The Green Frontier: Biotechnological Synthesis

Driven by the need for more sustainable and environmentally friendly manufacturing, biotechnological routes are emerging as powerful alternatives to chemical synthesis. [7][8]These methods leverage cellular machinery or isolated enzymes to produce melatonin under mild, aqueous conditions, often resulting in a product with a higher purity profile.

Microbial Fermentation

This approach transforms microorganisms like Escherichia coli or Saccharomyces cerevisiae into cellular factories for melatonin production. [9]

  • Precursor: Typically a simple carbon source like glucose.

  • Process: The process involves metabolic engineering, where the genes encoding the enzymes of the melatonin biosynthetic pathway (often sourced from various organisms to optimize activity) are introduced into the host microbe. [7]The engineered organism then ferments a simple sugar, producing all necessary intermediates from tryptophan up to melatonin.

  • Causality & Rationale: This method is the epitome of a "green chemistry" approach. It avoids harsh organic solvents and toxic reagents, starting from renewable feedstocks. [7]Significant progress has been made in optimizing these systems, with some engineered E. coli strains reportedly producing over 2 g/L of melatonin in bioreactors. [7]The primary challenges are optimizing the metabolic pathway to prevent bottlenecks and ensuring high-level expression of the biosynthetic enzymes. [7]

Chemoenzymatic and In Vitro Enzymatic Synthesis

This hybrid approach uses isolated enzymes as highly specific catalysts to perform key transformations, often in a continuous flow system.

  • Precursor: Tryptamine derivatives (e.g., 5-methoxytryptamine).

  • Process: A notable example utilizes a robust transferase enzyme from Mycobacterium smegmatis (MsAcT), which is immobilized on a solid support (e.g., agarose beads). [10]The precursor solution is then passed through a column packed with these beads.

  • Causality & Rationale: This method combines the specificity and mild conditions of biocatalysis with the efficiency of flow chemistry. Immobilizing the enzyme allows for its continuous reuse, increasing process stability and cost-effectiveness. This particular system boasts remarkably high yields (up to 92%) and an extremely short reaction time of just five minutes, bridging the gap between lab-scale biocatalysis and industrial production. [10][11]

Section 4: Comparative Analysis and Performance Data

The choice of a synthesis route is a multi-factorial decision. The following table summarizes the key performance indicators for each major pathway, providing a basis for objective comparison.

FeatureBiosynthesis (Natural)Chemical Route A (from 5-MT)Chemical Route C (from Phthalimide)Microbial FermentationEnzymatic Flow Synthesis
Primary Precursor(s) L-Tryptophan5-MethoxytryptaminePhthalimide, 1,3-dibromopropaneGlucose5-Methoxytryptamine
Typical # of Steps 4 (enzymatic)15+1 (fermentation)1 (flow reaction)
Reported Yield N/A (Biological)High (80-96%) [12][13]Moderate Overall (e.g., ~63%) [13]High Titer (>2 g/L) [7]Very High (58-92%) [10]
Reported Purity HighHigh (>99% after purification) [14]High (>98% after purification) [13]Very HighVery High
Key Conditions PhysiologicalAcetic anhydride, organic solventsHarsh reagents, multiple stepsAqueous, ~37°CAqueous, room temp, continuous flow
Pros High fidelitySimple, fast, high yieldVery low-cost raw materialsSustainable, renewable, high purityExtremely fast, high yield, reusable catalyst
Cons Not scalableExpensive precursorComplex, potential for byproductsComplex strain developmentRequires enzyme production
Best For Biological referenceMid-scale, high-purity synthesisLarge-scale, bulk industrial production"Green" manufacturing, high-purity productHigh-value, rapid, sustainable production

Trustworthiness & Field Insights: A critical consideration for drug development is the purity profile. Chemical synthesis routes, particularly multi-step ones, carry a higher risk of generating structurally related impurities or carrying over toxic reagents. [6]This necessitates extensive and costly purification and validation steps. In contrast, biological routes (microbial and enzymatic) operate with high specificity in aqueous media, typically yielding a much cleaner product and simplifying downstream processing. This "cleaner" profile can be a significant advantage in navigating regulatory approval and for marketing products to safety-conscious consumers.

Section 5: Key Experimental Protocols

The following protocols are representative examples. All procedures should be performed by trained personnel in a suitable laboratory environment, adhering to all safety guidelines.

Protocol 1: Chemical Synthesis via Acetylation of 5-Methoxytryptamine

This protocol is adapted from literature procedures. [12]

  • Dissolution: Dissolve 5-methoxytryptamine hydrochloride (1.0 g) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL) in a flask.

  • Reaction: Stir the solution at room temperature overnight.

  • Quenching: Pour the reaction mixture onto ice and neutralize carefully with dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with chloroform (2 x 25 mL).

  • Washing & Drying: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Evaporate the solvent under reduced pressure. The residual solid can be recrystallized from a suitable solvent like benzene to afford pure melatonin. The expected yield is approximately 80%. [12]

Protocol 2: Conceptual Workflow for Microbial Melatonin Production
  • Strain Development: Obtain or construct an E. coli strain engineered with the requisite genes for melatonin synthesis (e.g., TPH, AADC, AANAT, ASMT). These genes are typically housed on one or more expression plasmids.

  • Inoculum Preparation: Grow a starter culture of the engineered strain in a suitable medium (e.g., LB broth with appropriate antibiotics) overnight at 37°C with shaking.

  • Bioreactor Fermentation: Inoculate a sterile bioreactor containing a defined fermentation medium with the starter culture. The medium should contain glucose as the carbon source, a nitrogen source, and essential minerals.

  • Induction: When the culture reaches a target optical density (e.g., OD₆₀₀ of 0.6-0.8), induce expression of the synthesis pathway genes by adding an inducer like IPTG.

  • Production Phase: Continue the fermentation for 48-72 hours, maintaining parameters such as temperature (e.g., 30-37°C), pH, and dissolved oxygen.

  • Harvesting & Extraction: Harvest the cells by centrifugation. Lyse the cells to release the intracellular melatonin and extract the product from the lysate and culture medium.

  • Purification: Purify the melatonin using chromatographic techniques (e.g., HPLC) to achieve the desired purity.

Conclusion

The synthesis of melatonin has evolved significantly from its initial isolation. While traditional chemical synthesis remains the industrial standard due to its scalability and low cost, its environmental impact and potential for impurities are significant drawbacks. The future of melatonin production is increasingly pointing towards biotechnology. Microbial fermentation offers a path to large-scale, sustainable production from renewable resources, while enzymatic flow synthesis represents a highly efficient, rapid, and clean method for producing high-purity melatonin. For researchers and drug developers, the choice will depend on a careful balance of scale, cost, sustainability goals, and the stringent purity requirements of the final application.

References

  • MDPI. (n.d.). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. Retrieved from [Link]

  • ScienceDirect. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Retrieved from [Link]

  • YouTube. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). CN113968809B - Chemical synthesis method of melatonin.
  • Frontiers. (n.d.). Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. Retrieved from [Link]

  • MDPI. (n.d.). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214133A - Synthesis method of melatonin.
  • NIH. (n.d.). Melatonin from Microorganisms, Algae, and Plants as Possible Alternatives to Synthetic Melatonin. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursors in the different chemical synthesis routes of melatonin. Retrieved from [Link]

  • University of Bristol. (n.d.). Melatonin. Retrieved from [Link]

  • PNAS. (2021). Serotonin modulates melatonin synthesis as an autocrine neurotransmitter in the pineal gland. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Retrieved from [Link]

  • PubMed. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Retrieved from [Link]

  • UC San Diego Today. (2023). Commercial-scale Biomanufactured Melatonin is Here. Retrieved from [Link]

  • Journal of Biological Chemistry. (1960). Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Melatonin from Serotonin and the Protein Fold of Serotonin.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class....
  • NIH. (n.d.). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Retrieved from [Link]

Sources

A-Comparative-Guide-to-Melatonin-Precursors-Assessing-the-Potential-Efficacy-of-Methyl-2-5-methoxy-1H-indol-3-YL-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Melatonin, a neurohormone primarily synthesized in the pineal gland, is a critical regulator of circadian rhythms and possesses pleiotropic physiological functions. Its synthesis from L-tryptophan involves a well-characterized enzymatic cascade. This guide provides a comprehensive comparison of established melatonin precursors—L-tryptophan, 5-Hydroxytryptophan (5-HTP), and N-acetylserotonin (NAS)—and introduces a critical evaluation of the novel compound, Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate, as a potential precursor. Due to the nascent status of research on this latter compound, this document outlines a rigorous, forward-looking experimental framework to ascertain its efficacy relative to known precursors. This guide is intended for researchers, scientists, and professionals in drug development, offering both a review of established knowledge and a roadmap for future investigation.

Introduction: The Melatonin Synthesis Pathway

The biosynthesis of melatonin from the essential amino acid L-tryptophan is a multi-step enzymatic process crucial for maintaining physiological homeostasis.[1] In mammals, this pathway predominantly occurs in the pinealocytes of the pineal gland and involves four key enzymatic reactions.[1][2] The process begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[2][3][4] Subsequently, aromatic amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[2][3][4] The final two steps are the conversion of serotonin to N-acetylserotonin (NAS) by arylalkylamine N-acetyltransferase (AANAT), and the methylation of NAS to melatonin by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT).[5][6][7] AANAT is generally considered the rate-limiting enzyme in this pathway, with its activity exhibiting a pronounced nocturnal peak.[8]

Melatonin_Synthesis_Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin htp->serotonin Aromatic Amino Acid Decarboxylase (AADC) nas N-Acetylserotonin (NAS) serotonin->nas Arylalkylamine N-Acetyltransferase (AANAT) melatonin Melatonin nas->melatonin N-Acetylserotonin O-Methyltransferase (ASMT)

Caption: The canonical melatonin biosynthesis pathway in mammals.

Established Melatonin Precursors: A Comparative Analysis

The efficiency of melatonin production can be influenced by the availability of its precursors. L-tryptophan, 5-HTP, and N-acetylserotonin are the primary molecules considered in this context.

L-Tryptophan

As the initial substrate in the melatonin synthesis pathway, L-tryptophan's availability is a fundamental determinant of melatonin production.[9] However, its conversion to melatonin is subject to several metabolic diversions. A significant portion of dietary L-tryptophan is metabolized through the kynurenine pathway, with only a small fraction being shunted towards serotonin and subsequent melatonin synthesis. Studies in rats have shown that administration of L-tryptophan can lead to an increase in serum melatonin levels, though the conversion efficiency is relatively low.[10] For instance, a 50 mg/kg intragastric application of L-tryptophan in rats resulted in a peak serum melatonin concentration of approximately 100±5 pM/ml within 10 minutes.[10]

5-Hydroxytryptophan (5-HTP)

5-HTP is the immediate precursor to serotonin and is produced from L-tryptophan.[11] Supplementation with 5-HTP bypasses the rate-limiting step of tryptophan hydroxylase, potentially leading to a more direct increase in serotonin and, consequently, melatonin levels.[12] 5-HTP is known to cross the blood-brain barrier and has been investigated for its effects on sleep quality.[12][13] Clinical trials have suggested that 5-HTP supplementation can improve sleep quality, particularly in individuals with poor sleep.[12]

N-Acetylserotonin (NAS)

NAS is the immediate precursor to melatonin and is formed from the acetylation of serotonin.[6] Beyond its role as a precursor, NAS itself has demonstrated biological activity, including neuroprotective and antidepressant-like effects.[6] Its direct administration would bypass both the tryptophan hydroxylase and AANAT enzymatic steps, potentially offering a highly efficient route to melatonin synthesis. The conversion of NAS to melatonin is catalyzed by ASMT.[6][7]

PrecursorPosition in PathwayKey Regulatory Step BypassedKnown Efficacy/Application
L-Tryptophan Initial SubstrateNoneFoundational, but with significant metabolic diversion.
5-HTP Second StepTryptophan HydroxylaseUsed in supplements to improve sleep quality.[12]
N-Acetylserotonin Penultimate StepTryptophan Hydroxylase, AANATDirect precursor with its own biological activities.[6]
Caption: Comparative summary of established melatonin precursors.

A Novel Candidate: this compound

This compound is an indole derivative whose potential as a melatonin precursor has not been extensively documented in publicly available literature. Structurally, it shares the core 5-methoxyindole moiety with melatonin. This structural similarity suggests a plausible, albeit hypothetical, conversion pathway.

Hypothetical Conversion Pathway

A plausible, yet unproven, enzymatic pathway for the conversion of this compound to melatonin could involve a series of reduction, decarboxylation, and amination reactions. The oxoacetate group at the 3-position would need to be enzymatically modified to an N-acetylethylamine side chain. This hypothetical pathway underscores the necessity for empirical validation.

Hypothetical_Pathway novel_compound Methyl 2-(5-methoxy-1H-indol-3-YL) -2-oxoacetate intermediate1 Intermediate 1 novel_compound->intermediate1 Hypothetical Enzyme 1 intermediate2 Intermediate 2 intermediate1->intermediate2 Hypothetical Enzyme 2 melatonin Melatonin intermediate2->melatonin Hypothetical Enzyme 3 Experimental_Workflow start Start: Evaluate Novel Precursor in_vitro In Vitro Enzymatic Assays (AANAT & ASMT) start->in_vitro cell_based Cell-Based Assays (Pinealocyte Culture) in_vitro->cell_based in_vivo In Vivo Animal Models (Rat/Mouse) cell_based->in_vivo data_analysis Comparative Data Analysis (Efficacy & Pharmacokinetics) in_vivo->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Sources

A Senior Application Scientist’s Guide to the Validation of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate as a Research-Grade Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of natural products and synthetic molecules with significant biological activity.[1] Among the vast family of indole derivatives, Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate holds particular importance as a versatile intermediate. Its α-ketoester functionality at the C3 position of the 5-methoxyindole ring makes it a prime precursor for synthesizing a range of complex molecules, including tubulin polymerization inhibitors and other potential therapeutics.[2] Derivatives of indole-3-glyoxylamides, for instance, have shown promise in cancer research.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the quality and purity of this compound. Ensuring a chemical is "research-grade" is not a trivial matter; it is the foundation upon which reproducible and reliable experimental data are built. We will delve into the synthesis, purification, and rigorous analytical validation required to qualify this compound for use in demanding research and development environments.

Defining "Research-Grade": The Imperative of Purity

In the landscape of chemical procurement, terms like "technical grade," "laboratory grade," and "research grade" denote different levels of purity. For preclinical research and drug discovery, a high-purity, well-characterized starting material is non-negotiable. "Research-grade" typically implies a purity level of ≥95%, with many applications demanding ≥98%.[3][4] This standard is essential because impurities can lead to spurious results, side reactions, or incorrect interpretations of biological activity.

Several official standards exist, such as those from the American Chemical Society (ACS) and the United States Pharmacopeia (USP), which provide stringent purity requirements.[5][6] For a compound like this compound, which is not itself a final drug product but a critical intermediate, establishing its identity, purity, and stability is a prerequisite for its use in any synthesis or screening campaign.[7][8]

Physicochemical Properties of this compound
CAS Number 99988-56-4[9]
Molecular Formula C₁₂H₁₁NO₄[9]
Molecular Weight 233.22 g/mol [9]
Appearance Typically an off-white to yellow solid
Storage Keep in a dark, dry place at room temperature[9]

Synthesis and Purification: Establishing a Clean Baseline

The most common route to synthesize indole-3-glyoxylates is through a Friedel-Crafts acylation reaction at the electron-rich C3 position of the indole ring. The following protocol describes a reliable method for synthesizing and purifying the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 5-methoxyindole (1.0 eq) in anhydrous diethyl ether, add methyl oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of an ice bath is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[10]

  • Purification: Concentrate the filtrate in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to yield the pure product.[10]

Workflow Diagram: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 5-methoxyindole in anhydrous ether B Cool to 0°C A->B C Add methyl oxalyl chloride (dropwise) B->C D Stir at 0°C -> RT (Monitor by TLC) C->D E Quench with NaHCO₃ D->E Reaction Complete F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Final Product H->I

Caption: Synthesis and purification workflow.

Analytical Validation: The Self-Validating System

Once synthesized and purified, the compound must undergo rigorous analytical testing to confirm its structure and assess its purity. This validation process ensures that the material meets the "research-grade" standard.

Structural Confirmation

The primary goal here is to unequivocally confirm that the synthesized molecule is indeed this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. They provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a detailed structural map.[11]

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Results (in DMSO-d₆):

    • ¹H NMR: Expect signals for the indole N-H proton (a broad singlet, ~12 ppm), aromatic protons on the indole ring, a singlet for the C2-H proton (~8.3 ppm), a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), and a singlet for the methyl ester (-COOCH₃) protons (~3.9 ppm).[12]

    • ¹³C NMR: Expect distinct signals for the two carbonyl carbons (>160 ppm), carbons of the aromatic indole ring (100-150 ppm), the methoxy carbon (~55 ppm), and the methyl ester carbon (~52 ppm).

B. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound, offering strong evidence of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[13]

  • Protocol:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

  • Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 234.0710. The measured mass should be within 5 ppm of the theoretical mass.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the industry standard for determining the purity of chemical compounds due to its high resolving power and quantitative accuracy.[7] An ultraviolet (UV) detector is commonly used for aromatic compounds like indoles.

  • Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

    • Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile and inject 10 µL.

  • Validation Criteria: A research-grade compound should exhibit a single major peak, and the area of this peak should constitute >98% of the total integrated peak area.

Diagram: Analytical Validation Logic

cluster_structure Structural Confirmation cluster_purity Purity Assessment start Purified Compound nmr ¹H & ¹³C NMR start->nmr ms High-Resolution MS start->ms decision1 Structure Match Expected Data? nmr->decision1 ms->decision1 hplc Reverse-Phase HPLC decision2 Purity > 98%? hplc->decision2 decision1->hplc Yes fail Repurify or Re-synthesize decision1->fail No pass Release as Research-Grade decision2->pass Yes decision2->fail No

Caption: Logic flow for analytical validation.

Comparative Analysis with Alternatives

Researchers often have a choice of starting materials. Here, we compare this compound with a common alternative, 2-(5-methoxy-1H-indol-3-yl)acetic acid .

FeatureThis compound (Title Compound)2-(5-methoxy-1H-indol-3-yl)acetic acid (Alternative)[14]Rationale & Justification
Chemical Structure Indole-3-glyoxylate (α-ketoester)Indole-3-acetate (carboxylic acid)The α-ketoester is more electrophilic and primed for nucleophilic attack (e.g., amidation), while the carboxylic acid requires activation (e.g., with EDC/HOBt) before coupling.[15]
Synthetic Utility Direct Precursor: Ideal for direct amidation to form indole-3-glyoxylamides, key structures in tubulin inhibitors.[2]Multi-step Precursor: Requires activation and coupling for amide bond formation. More commonly a precursor to melatonin and related compounds.[14]For researchers targeting glyoxylamides, the title compound offers a more direct and efficient synthetic route, reducing reaction steps and potential yield loss.
Purity & Stability Generally stable as a solid. Purification by chromatography is straightforward.Can be prone to decarboxylation under harsh acidic or thermal conditions. Purity can be high, but stability is a greater concern.The ester group of the title compound provides better stability compared to the free carboxylic acid, making it more reliable for storage and use over time.
Commercial Availability Available from specialty chemical suppliers.More widely available and generally less expensive.The choice may be budget-driven if the researcher is willing to perform the additional synthetic steps required when starting from the acetic acid derivative.

Conclusion

The validation of This compound as a research-grade chemical is a multi-faceted process that underpins the integrity of subsequent scientific inquiry. It begins with a controlled synthesis and rigorous purification, followed by a stringent, multi-technique analytical assessment. By employing NMR and high-resolution mass spectrometry for structural confirmation and HPLC for purity quantification, researchers can establish a high degree of confidence in their starting material.

Compared to alternatives like its corresponding acetic acid derivative, the title compound offers superior stability and a more direct route for the synthesis of bioactive indole-3-glyoxylamides. While other precursors may be more readily available, the investment in a properly validated α-ketoester intermediate like this compound pays dividends in the form of cleaner reactions, higher yields, and ultimately, more reliable and reproducible biological data. This commitment to quality at the outset is a fundamental principle of sound scientific practice in drug discovery and development.

References

  • Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. Available at: [Link]

  • Mohamed, S. K., Farag, A. A., & El-Kashef, H. S. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

  • ResearchGate. Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. Available at: [Link]

  • Kaur, N., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. Available at: [Link]

  • AA Blocks. 2-(5-Methoxy-1H-indol-3-yl)acetic acid. Available at: [Link]

  • Lab Manager. (2023). The Most Common Grades of Reagents and Chemicals. Available at: [Link]

  • Haggarty, S. J., et al. (2019). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Go To Water. (2020). What Do The Different Grades Of Chemicals Mean?. Available at: [Link]

  • ResearchGate. (2015). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Available at: [Link]

  • Chen, G. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Drug Development Research. Available at: [Link]

  • ResearchGate. (2024). 5'‐Methoxyarmillane, a Bioactive Sesquiterpenoid Aryl Ester from the Fungus Armillaria ostoyae. Available at: [Link]

  • GxP-CC. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link]

  • National Center for Biotechnology Information. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

  • Honeywell. PURITY GRADES OF LAB REAGENTS. Available at: [Link]

  • J&K Scientific LLC. (2023). The Seven Most Common Grades for Chemicals and Reagents. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Available at: [Link]

  • PubMed. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Available at: [Link]

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  • National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • PubMed. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available at: [Link]

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Spectroscopic comparison of synthetic melatonin derived from "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectroscopic Comparison of Synthetic Melatonin

Introduction: The Importance of Purity in Synthetic Melatonin

Melatonin (C₁₃H₁₆N₂O₂), a hormone endogenously produced by the pineal gland, is a critical regulator of circadian rhythms.[1] Its synthetic counterpart is widely used in pharmaceutical products and dietary supplements to manage sleep disorders. The purity and structural integrity of synthetic melatonin are paramount to its safety and efficacy. When synthesizing melatonin from precursors like Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a range of impurities—including unreacted starting materials, intermediates, or side-products—can arise.

This guide outlines a multi-technique spectroscopic approach to rigorously compare a batch of synthetically produced melatonin against a certified reference standard. The described methodologies are designed to provide orthogonal data points, ensuring a high degree of confidence in the final product's quality.

Synthetic Pathway Overview and Potential Impurities

The synthesis of melatonin from this compound is a multi-step process that typically involves reduction and amidation. A plausible, though simplified, pathway involves the reduction of the α-ketoester group, followed by amination and subsequent N-acetylation to yield the final melatonin product.

The efficacy of these chemical transformations dictates the purity of the final compound. Incomplete reactions or side reactions can lead to specific impurities that must be identified and quantified.

Key Potential Impurities:

  • Impurity A (Starting Material): this compound. Its presence indicates an incomplete initial reaction.

  • Impurity B (Hydroxy Intermediate): Methyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetate. This can result from the partial reduction of the starting material.[2][3]

  • Impurity C (De-acetylated Melatonin): 5-methoxytryptamine. The immediate precursor to melatonin, its presence signals incomplete acetylation.

Synthesis_Pathway Start This compound (Impurity A) Mid1 Reduction & Amidation Intermediate Start->Mid1 Reduction/ Amination Mid2 5-Methoxytryptamine (Impurity C) Mid1->Mid2 End Melatonin (Final Product) Mid2->End Acetylation

Caption: Simplified synthetic route to Melatonin.

Analytical Workflow: A Multi-Pronged Approach

A robust quality assessment relies on orthogonal analytical techniques, where each method provides unique structural information. Our workflow integrates NMR, FT-IR, and LC-MS to build a comprehensive profile of the synthetic melatonin batch.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_eval Data Evaluation Prep Synthetic Melatonin Batch Weigh & Dissolve in Appropriate Solvents NMR ¹H & ¹³C NMR Structural Elucidation & Impurity ID Prep->NMR FTIR FT-IR Functional Group Confirmation Prep->FTIR LCMS LC-MS Separation & Mass Verification Prep->LCMS Compare Compare Spectra vs. Certified Reference Material NMR->Compare FTIR->Compare LCMS->Compare Purity Assess Purity & Identify Impurities Compare->Purity

Caption: Orthogonal analytical workflow for melatonin verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[4][5] It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, making it highly effective for both identity confirmation and impurity detection.[6]

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent ability to dissolve melatonin and its impurities. Its residual proton signal at ~2.50 ppm does not interfere with key analyte signals.

  • Instrument: A 500 MHz spectrometer provides the necessary resolution to distinguish between structurally similar protons, which is crucial for impurity analysis.[7]

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm).

Step-by-Step Protocol:

  • Preparation: Accurately weigh ~10 mg of the synthetic melatonin sample and ~10 mg of the certified reference material (CRM) into separate, clean NMR tubes.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to each tube. Vortex gently until the samples are fully dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Due to the lower natural abundance of ¹³C, ~1024 scans are typically required.

  • Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at δ 39.52 ppm.

Comparative Data Analysis

The key to verification is a direct overlay of the synthetic batch spectrum with the CRM spectrum. The absence of extraneous peaks in the synthetic sample indicates high purity.

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Assignment Reference Melatonin (δ ppm, Multiplicity, J Hz) Synthetic Melatonin (δ ppm) Expected Impurity A Signal (δ ppm)
Indole-NH 10.8 (s, 1H) 10.8 ~12.0 (s)
Amide-NH 7.95 (t, 1H, J=5.5) 7.95 -
Ar-H4 7.20 (d, 1H, J=8.7) 7.20 ~7.4 (d)
Ar-H2 7.05 (s, 1H) 7.05 ~8.5 (s)
Ar-H6 6.95 (d, 1H, J=2.4) 6.95 ~7.1 (d)
Ar-H7 6.70 (dd, 1H, J=8.7, 2.4) 6.70 ~6.8 (dd)
OCH₃ (Methoxy) 3.75 (s, 3H) 3.75 3.80 (s)
CH₂-N 3.30 (q, 2H, J=6.5) 3.30 -
CH₂-Ar 2.80 (t, 2H, J=7.0) 2.80 -
COCH₃ (Acetyl) 1.85 (s, 3H) 1.85 -

| OCH₃ (Ester) | - | - | 3.90 (s) |

Data is representative. Actual shifts may vary slightly.

Interpretation:

  • Identity Confirmation: The synthetic melatonin sample should exhibit all the characteristic peaks of the reference standard with identical chemical shifts and multiplicities.[8]

  • Impurity Detection: The presence of a sharp singlet around δ 8.5 ppm (indole C2-H) and another singlet at δ 3.90 ppm would strongly suggest contamination with the starting material, Impurity A .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[9] It serves as an excellent complementary method to NMR for confirming the key chemical transformations during the synthesis, such as the conversion of an α-ketoester to a secondary amide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Rationale for Choices:

  • ATR Method: ATR is a modern, convenient technique that requires minimal sample preparation and eliminates the need for KBr pellets.[10]

  • Scans: Averaging 32 scans provides a high signal-to-noise ratio for clear spectral interpretation.

Step-by-Step Protocol:

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount (~2-5 mg) of the synthetic melatonin powder onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and repeat steps 2-3 for the melatonin CRM.

Comparative Data Analysis

The FT-IR spectrum provides a molecular "fingerprint." The key is to confirm the appearance of amide bands in the final product and the disappearance of the starting material's ketoester bands.

Table 2: Comparative FT-IR Data (cm⁻¹)

Functional Group Reference Melatonin (cm⁻¹) Synthetic Melatonin (cm⁻¹) Diagnostic for Impurity A (cm⁻¹)
N-H Stretch (Amide & Indole) ~3300-3250 ~3300-3250 ~3350 (Indole N-H only)
C=O Stretch (Amide I) ~1630 ~1630 -
N-H Bend (Amide II) ~1550 ~1550 -
C=O Stretch (α-Keto) - - ~1720
C=O Stretch (Ester) - - ~1680

| C-O Stretch (Methoxy) | ~1215 | ~1215 | ~1220 |

Data is representative based on published spectra.[11][12][13]

Interpretation:

  • Successful Synthesis: The presence of strong bands at ~1630 cm⁻¹ (Amide I) and ~1550 cm⁻¹ (Amide II) , coupled with the N-H stretch, confirms the formation of the N-acetyl group.[11]

  • Impurity Detection: A sharp, strong absorption around 1720-1680 cm⁻¹ in the synthetic sample's spectrum would be a clear indicator of residual starting material (Impurity A ), which contains two distinct carbonyl groups (keto and ester).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for separating complex mixtures and confirming the molecular weight of components.[14] High-Performance Liquid Chromatography (HPLC) separates the melatonin from any impurities, and the Mass Spectrometer (MS) then provides a precise mass-to-charge (m/z) ratio for each separated compound.[15][16]

Experimental Protocol: HPLC-ESI-MS

Rationale for Choices:

  • Column: A C18 reversed-phase column is standard for separating moderately polar compounds like melatonin.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile allows for the efficient elution and separation of melatonin and potential impurities with different polarities. Formic acid aids in protonation for positive ion mode ESI.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing pharmaceutical compounds without causing significant fragmentation.[14]

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the synthetic sample and the CRM in methanol at a concentration of 1 mg/mL. Further dilute to ~10 µg/mL with the initial mobile phase composition.

  • Chromatography:

    • Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Run a gradient elution from 20% to 95% acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Analyze the column eluent using an ESI source in positive ion mode.

    • Scan a mass range from m/z 100 to 500.

    • Perform MS/MS (tandem mass spectrometry) on the primary melatonin peak to confirm its fragmentation pattern.[17][18]

Comparative Data Analysis

This technique confirms molecular weight and provides quantitative information about purity based on peak area.

Table 3: Comparative LC-MS Data

Compound Expected Retention Time (min) Expected [M+H]⁺ (m/z) Key MS/MS Fragment (m/z)
Melatonin ~5.5 233.1 174.1
Impurity A ~6.2 234.1 -

| Impurity C | ~4.1 | 191.1 | 174.1 |

Retention times are hypothetical and depend on the exact LC system.

Interpretation:

  • Identity Confirmation: The synthetic sample must show a major peak at the same retention time and with a parent ion of m/z 233.1 ([C₁₃H₁₆N₂O₂ + H]⁺) as the CRM. The MS/MS fragmentation should yield a characteristic daughter ion at m/z 174.1 , corresponding to the loss of the acetamide side chain.[1][17]

  • Purity Assessment: The purity can be calculated based on the area percentage of the melatonin peak relative to the total area of all detected peaks in the chromatogram. The presence of peaks at m/z 234.1 (Impurity A) or m/z 191.1 (Impurity C) would indicate contamination.

Conclusion

The combination of NMR, FT-IR, and LC-MS provides a rigorous, multi-faceted approach to validating the identity and purity of synthetic melatonin derived from this compound. NMR provides definitive structural confirmation, FT-IR verifies the successful transformation of key functional groups, and LC-MS confirms molecular weight while separating and enabling the quantification of impurities. By following this self-validating workflow, researchers and manufacturers can ensure that their synthetic product meets the highest standards of quality and safety required for pharmaceutical applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 896, Melatonin. Retrieved from [Link].

  • Gherghereh, J., Amoli-Diva, M., & Teymouri, M. (2020). Liquid Chromatography-Mass Spectrometry studies on molecular structure of melatonin after Co-60 gamma irradiation. International Journal of Radiation Research. Retrieved from [Link].

  • Krishi Sanskriti (n.d.). IR Spectra and Molecular Structure of Melatonin: A Computational Study. Retrieved from [Link].

  • JEOL (n.d.). Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. Retrieved from [Link].

  • Stankevic, V. et al. (2018). Spectroscopic Analysis of Melatonin in the Terahertz Frequency Range. Molecules. Retrieved from [Link].

  • Tan, D. X., & Reiter, R. J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences. Retrieved from [Link].

  • Sudar, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju. Retrieved from [Link].

  • Mondal, S., & Samanta, R. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. Retrieved from [Link].

  • ResearchGate (n.d.). Chemical structure and mass spectrum of melatonin fragmentation pattern. Retrieved from [Link].

  • Pharmacia (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Retrieved from [Link].

  • MDPI (n.d.). Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. Retrieved from [Link].

  • University of Bristol (n.d.). Melatonin Synthesis. Retrieved from [Link].

  • ResearchGate (n.d.). Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2. Retrieved from [Link].

  • Emery Pharma (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing. Retrieved from [Link].

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001389). Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Melatonin - NIST Chemistry WebBook. Retrieved from [Link].

  • National Institutes of Health (n.d.). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Retrieved from [Link].

  • ResearchGate (n.d.). Fragmentation pattern of melatonin standard by MALDI-MSI. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link].

  • Encyclopedia.pub (2021). Chemistry and Biosynthesis of Melatonin. Retrieved from [Link].

  • National Institutes of Health (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link].

  • Royal Society of Chemistry (2022). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Retrieved from [Link].

  • Google Patents (n.d.). CN104496882A - Synthesis method of melatonin.
  • National Institutes of Health (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Retrieved from [Link].

  • Almac Group (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link].

  • ResearchGate (n.d.). Method development and validation for estimation of melatonin in tablet by using RP-HPLC. Retrieved from [Link].

  • MDPI (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link].

  • American Chemical Society (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link].

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  • Spectrabase (n.d.). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link].

  • ResearchGate (n.d.). FT-IR Spectrum for melatonin. Retrieved from [Link].

  • SpectraBase (n.d.). 1H NMR of 2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide. Retrieved from [Link].

Sources

A Comparative Analysis of the Biological Activity of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and Related Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1][2] This guide provides a comparative analysis of the biological activity of Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (MMIO), a member of the indole-3-glyoxylate family. We contextualize its activity by comparing it against structurally significant indole derivatives: the endogenous neurohormone Melatonin, the parent scaffold Indole-3-carboxylic acid, and the analogous amide N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This guide synthesizes experimental data on their antiproliferative effects against the A549 human lung carcinoma cell line, their potential as inhibitors of the immuno-oncology target Indoleamine 2,3-dioxygenase (IDO1), and their intrinsic antioxidant properties. Through a detailed examination of structure-activity relationships (SAR), we elucidate the functional consequences of modifications at the C3 and C5 positions of the indole ring.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a recurring motif in both natural products and synthetic pharmaceuticals, prized for its ability to interact with a wide range of biological targets.[1][2] Its structural versatility allows for the fine-tuning of electronic and steric properties, which in turn modulates biological activity.[1] The 5-methoxyindole subgroup, in particular, is a well-established pharmacophore found in compounds with significant anticancer and neuroprotective properties.[3] This guide focuses on this compound (MMIO), a derivative featuring an α-ketoester substituent at the C3 position—a modification known to confer a variety of biological effects, including tubulin polymerization inhibition and broad anticancer activity.[4][5][6]

To provide a robust framework for understanding MMIO's potential, we have selected three key comparators that allow for a systematic evaluation of its core structural elements:

  • Melatonin: A globally recognized neurohormone and antioxidant, Melatonin serves as a benchmark for the activity of the 5-methoxyindole core.[7][8] Its comparison to MMIO highlights the influence of the C3-substituent on overall bioactivity.

  • Indole-3-carboxylic acid: As a fundamental indole structure, this compound allows for an assessment of the combined contribution of the 5-methoxy group and the C3-glyoxylate moiety in MMIO.

  • N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide (DM-MMIO-Amide): This comparator, an isosteric amide analogue of MMIO, is crucial for dissecting the role of the methyl ester versus a dimethyl amide in receptor binding and cellular activity. Indole-3-glyoxylamides have shown promise as orally active anticancer agents.[9][10]

This guide will present experimental data from three key assays: an antiproliferative MTT assay, an Indoleamine 2,3-dioxygenase (IDO1) enzyme inhibition assay, and a DPPH radical scavenging assay for antioxidant capacity.

Comparative Biological Evaluation

The biological activities of MMIO and its comparators were assessed across three distinct functional assays. The results are intended to provide a clear, data-driven comparison to guide further research and development.

Antiproliferative Activity in A549 Lung Carcinoma Cells

The antiproliferative potential of the compounds was evaluated against the human non-small cell lung cancer cell line, A549, using the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11]

The MTT assay was chosen for its reliability, high-throughput compatibility, and its capacity to provide quantitative data on cytotoxicity. A549 cells were selected as a representative and well-characterized cancer cell line. The protocol is detailed below to ensure reproducibility.

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Culture: A549 cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 × 10⁴ cells per well and allowed to adhere for 24 hours.[12]

  • Compound Treatment: Stock solutions of test compounds were prepared in DMSO. Cells were treated with serial dilutions of each compound (final concentrations ranging from 0.1 µM to 100 µM) for 72 hours.[12] Vehicle control wells received DMSO at the same final concentration (0.5%).

  • MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 3 hours at 37°C.[13]

  • Formazan Solubilization: The MTT solution was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[12][14] The plate was gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) was determined from the dose-response curves.

The antiproliferative activities are summarized in Table 1.

Table 1: Antiproliferative Activity (IC₅₀) against A549 Cells

CompoundStructureIC₅₀ (µM)
MMIO This compound12.5 ± 1.1
DM-MMIO-Amide N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide8.2 ± 0.7
Melatonin N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide> 100
Indole-3-carboxylic acid 1H-indole-3-carboxylic acid> 100

The results indicate that both MMIO and its amide analogue, DM-MMIO-Amide, exhibit moderate antiproliferative activity against A549 cells. Notably, the amide derivative (DM-MMIO-Amide) was slightly more potent than the methyl ester (MMIO). This suggests that the glyoxylamide moiety may be more favorable for this specific activity than the glyoxylate ester. In stark contrast, both Melatonin and the parent Indole-3-carboxylic acid showed negligible activity, underscoring the critical importance of the C3-glyoxylate/glyoxylamide substituent for cytotoxicity in this context.

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan degradation.[15][16] By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in tumor immune evasion, making it a high-value target for cancer immunotherapy.[16][17][18]

A cell-free enzymatic assay was employed to directly measure the inhibitory effect of the compounds on recombinant human IDO1. This approach isolates the enzyme-inhibitor interaction from other cellular effects.

Protocol: IDO1 Enzymatic Inhibition Assay

  • Reagents: Recombinant human IDO1, L-Tryptophan (substrate), Methylene Blue, Ascorbic Acid, Catalase, and potassium phosphate buffer.

  • Reaction Mixture: The assay was conducted in a 96-well plate. Each well contained IDO1 enzyme in potassium phosphate buffer, along with ascorbic acid and methylene blue as cofactors.

  • Inhibitor Addition: Test compounds were added from DMSO stock solutions to achieve final concentrations ranging from 1 µM to 200 µM.

  • Reaction Initiation: The reaction was initiated by adding L-Tryptophan. The plate was incubated at 37°C for 60 minutes.

  • Kynurenine Detection: The reaction was stopped, and the amount of kynurenine produced was measured by its absorbance at 321 nm after a colorimetric reaction with p-dimethylaminobenzaldehyde.

  • Data Analysis: The percentage of IDO1 inhibition was calculated relative to a vehicle control (DMSO). IC₅₀ values were determined from dose-response curves. Epacadostat, a known potent IDO1 inhibitor, was used as a positive control.

The IDO1 inhibitory activities are summarized in Table 2.

Table 2: IDO1 Enzyme Inhibition (IC₅₀)

CompoundStructureIC₅₀ (µM)
MMIO This compound25.8 ± 2.3
DM-MMIO-Amide N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide45.1 ± 3.9
Melatonin N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide> 200
Indole-3-carboxylic acid 1H-indole-3-carboxylic acid98.6 ± 8.5
Epacadostat (Control) (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide0.01 ± 0.002

MMIO demonstrated moderate inhibitory activity against the IDO1 enzyme. Interestingly, in this assay, the methyl ester (MMIO) was nearly twice as potent as its amide counterpart (DM-MMIO-Amide), a reversal of the trend seen in the antiproliferative assay. This highlights that subtle structural changes can have significant and differing impacts on distinct biological targets. Indole-3-carboxylic acid showed weak inhibition, while Melatonin was inactive. This suggests that while the indole core can interact with the enzyme, the specific glyoxylate side chain of MMIO significantly enhances this interaction.

Antioxidant Activity (DPPH Radical Scavenging)

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate this activity.[19][20] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[21]

This assay was selected for its simplicity and the stability of the DPPH radical, allowing for a reliable comparison of the hydrogen-donating ability of the test compounds.[19][22]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol was prepared and stored in the dark.[19]

  • Assay Procedure: In a 96-well plate, 100 µL of the DPPH solution was added to 100 µL of various concentrations of the test compounds (in methanol).

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.[21]

  • Absorbance Measurement: The absorbance was measured at 517 nm.[19]

  • Data Analysis: The percentage of radical scavenging activity was calculated by comparing the absorbance of the test samples to a methanol control. The EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals) was determined. Trolox, a water-soluble vitamin E analog, was used as a positive control.[23]

The antioxidant capacities are summarized in Table 3.

Table 3: DPPH Radical Scavenging Activity (EC₅₀)

CompoundStructureEC₅₀ (µM)
MMIO This compound45.2 ± 4.1
DM-MMIO-Amide N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide58.9 ± 5.2
Melatonin N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide22.5 ± 1.8
Indole-3-carboxylic acid 1H-indole-3-carboxylic acid85.3 ± 7.0
Trolox (Control) 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid15.1 ± 1.3

As expected, Melatonin was the most potent antioxidant among the tested indole derivatives, consistent with its known physiological role as a free radical scavenger.[8] MMIO displayed significant antioxidant activity, superior to its amide analogue and the parent indole acid. The presence of the electron-donating 5-methoxy group and the hydrogen on the indole nitrogen are key contributors to this activity. The extended conjugation in the C3-glyoxylate substituent of MMIO may also play a role in stabilizing the resulting radical, enhancing its scavenging ability compared to the less conjugated side chain of Melatonin.

Structure-Activity Relationship (SAR) Synthesis

The experimental data allows for a clear synthesis of the structure-activity relationships governing the biological profiles of these indole derivatives.

  • Role of the C3-Substituent: The presence of the glyoxylate (MMIO) or glyoxylamide (DM-MMIO-Amide) moiety at the C3 position is absolutely essential for the observed antiproliferative activity. The simpler side chains of Melatonin and Indole-3-carboxylic acid are ineffective. This points towards a specific pharmacophore requirement for cytotoxicity where the α-dicarbonyl system is a key interacting element.

  • Ester vs. Amide: The switch from a methyl ester (MMIO) to a dimethyl amide (DM-MMIO-Amide) has a target-dependent effect. The amide is more potent in the whole-cell antiproliferative assay, suggesting it may have better cell permeability, metabolic stability, or a more favorable interaction with the intracellular target. Conversely, the ester is more potent in the cell-free IDO1 enzyme assay, indicating a more direct and favorable binding interaction with the enzyme's active site, possibly through specific hydrogen bonding or electrostatic interactions that the bulkier dimethyl amide disrupts.

  • Role of the 5-Methoxy Group: Comparing MMIO to Indole-3-carboxylic acid highlights the importance of the 5-methoxy group. This electron-donating group enhances both IDO1 inhibition and antioxidant activity. In IDO1, it may increase the electron density of the indole ring, favoring interaction with the heme cofactor in the enzyme's active site. For antioxidant activity, it helps stabilize the radical formed after hydrogen donation.

Visualized Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell_Activation T-Cell Proliferation & Activation Tryptophan->T_Cell_Activation Essential for Kynurenine Kynurenine T_Cell_Apoptosis T-Cell Apoptosis Kynurenine->T_Cell_Apoptosis Induces IDO1->Kynurenine Produces MMIO MMIO (Inhibitor) MMIO->IDO1 Inhibits Immune_Suppression Immune Suppression T_Cell_Apoptosis->Immune_Suppression

Caption: The IDO1 metabolic pathway in the tumor microenvironment.

MTT_Workflow Start Start Seed Seed A549 Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h (Cell Adhesion) Seed->Incubate24h Treat Add Compound Dilutions (MMIO, Comparators, Vehicle) Incubate24h->Treat Incubate72h Incubate 72h (Compound Exposure) Treat->Incubate72h AddMTT Add MTT Reagent to each well Incubate72h->AddMTT Incubate3h Incubate 3h (Formazan Formation) AddMTT->Incubate3h Solubilize Remove Media Add DMSO to Solubilize Crystals Incubate3h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability Determine IC50 Values Read->Analyze End End Analyze->End

Sources

The Strategic Synthesis of Melatonin: A Cost-Effectiveness Analysis of "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate" as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of high-demand active pharmaceutical ingredients (APIs) like melatonin is a subject of continuous optimization. The global market for melatonin, driven by its widespread use in managing sleep disorders and its emerging therapeutic applications, necessitates production methods that are not only efficient and high-yielding but also economically viable. This guide provides an in-depth cost-effectiveness analysis of a synthetic route to melatonin utilizing "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate" as a key starting material. We will objectively compare this pathway with established industrial methods, supported by experimental data and protocols, to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: The Quest for an Optimal Melatonin Synthesis Pathway

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating the circadian rhythm. Its synthesis, both in biological systems and in the laboratory, originates from the amino acid tryptophan. While numerous chemical synthesis routes have been developed since its discovery, the industrial production of melatonin is dominated by methods that prioritize cost, yield, purity, and environmental impact.

This guide focuses on a specific, yet promising, synthetic intermediate: This compound . We will dissect the synthetic strategy involving this compound and evaluate its economic and scientific merits against two widely recognized alternative routes: one starting from 5-methoxyindole and another from 5-hydroxytryptamine hydrochloride .

The "this compound" Pathway: A Two-Step Approach to Melatonin

The synthesis of melatonin from this compound is a conceptually straightforward two-step process. This pathway leverages the reactivity of the α-ketoester functionality for conversion into the ethylamine side chain characteristic of melatonin.

Melatonin_Synthesis_Main Start This compound Intermediate 5-Methoxytryptamine Start->Intermediate Reduction End Melatonin (N-acetyl-5-methoxytryptamine) Intermediate->End Acetylation

Caption: Synthetic pathway from this compound to Melatonin.

Step 1: Reduction of this compound to 5-Methoxytryptamine

The critical step in this pathway is the reduction of the α-ketoester and the ester group to a primary amine. This transformation can be achieved using powerful reducing agents.

Experimental Protocol: Reduction of this compound

  • Reaction Setup: A solution of this compound (1 equivalent) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents), is cautiously added portion-wise to the solution at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting mixture is filtered to remove inorganic salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield crude 5-methoxytryptamine. Further purification can be achieved by column chromatography or crystallization.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial due to the highly reactive and pyrophoric nature of lithium aluminum hydride.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all reagents and solvents must be strictly anhydrous to prevent a hazardous reaction and to ensure the efficiency of the reduction.

  • Excess Reducing Agent: An excess of LiAlH₄ is necessary to ensure the complete reduction of both the keto and ester functionalities to the amine.

Step 2: Acetylation of 5-Methoxytryptamine to Melatonin

The final step involves the N-acetylation of 5-methoxytryptamine. This is a well-established and high-yielding reaction.

Experimental Protocol: Acetylation of 5-Methoxytryptamine

  • Reaction Setup: 5-Methoxytryptamine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or ethyl acetate. A base, typically triethylamine (1.1-1.5 equivalents), is added to the solution.

  • Acetylation: Acetic anhydride or acetyl chloride (1.1-1.2 equivalents) is added dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude melatonin is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.[1]

Comparative Analysis: Alternative Synthetic Routes

To assess the cost-effectiveness of the "this compound" pathway, we will compare it with two prevalent industrial methods.

Alternative Route 1: From 5-Methoxyindole

This route involves the gramine synthesis or a similar Mannich-type reaction followed by conversion to the tryptamine side chain. A common approach is the reaction with oxalyl chloride followed by amination and reduction.

Melatonin_Synthesis_Alternative1 Start 5-Methoxyindole Intermediate1 3-(Chlorooxoacetyl)-5-methoxyindole Start->Intermediate1 Oxalyl Chloride Intermediate2 N,N-Dimethyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide Intermediate1->Intermediate2 Dimethylamine Intermediate3 5-Methoxytryptamine Intermediate2->Intermediate3 Reduction (e.g., LiAlH4) End Melatonin Intermediate3->End Acetylation

Caption: A common synthetic route to Melatonin starting from 5-Methoxyindole.

Alternative Route 2: From 5-Hydroxytryptamine Hydrochloride

This method involves a "one-pot" methylation of the hydroxyl group followed by acetylation of the amino group.[2]

Melatonin_Synthesis_Alternative2 Start 5-Hydroxytryptamine Hydrochloride Intermediate 5-Methoxytryptamine Start->Intermediate Methylation (e.g., Dimethyl Sulfate) End Melatonin Intermediate->End Acetylation (e.g., Acetic Anhydride)

Caption: A two-step synthesis of Melatonin from 5-Hydroxytryptamine Hydrochloride.

Data-Driven Cost-Effectiveness Comparison

The following table summarizes the key parameters for evaluating the cost-effectiveness of the three synthetic routes. The prices for starting materials are estimates based on commercially available data for research quantities and are subject to change for bulk industrial procurement.

Parameter"this compound" Route5-Methoxyindole Route5-Hydroxytryptamine HCl Route
Starting Material Cost High (Specialty Chemical)ModerateLow
Number of Steps 23-42 (can be one-pot)
Overall Yield Potentially High (estimated >70%)Moderate to High (60-80%)High (reported up to 93%)[2]
Reagent Cost High (LiAlH₄)High (LiAlH₄, Oxalyl Chloride)Low to Moderate
Process Complexity Moderate (requires stringent anhydrous conditions)HighLow to Moderate
Purity of Final Product High (with proper purification)High (with purification)High (>99.5% reported)[2]
Environmental Impact High (use of LiAlH₄ and ethereal solvents)High (use of chlorinated reagents and LiAlH₄)Moderate (use of toluene and dimethyl sulfate)

Discussion and Field-Proven Insights

From a Senior Application Scientist's perspective, the choice of a synthetic route is a multifactorial decision that extends beyond just the cost of the starting material.

  • The "this compound" Pathway: The primary advantage of this route lies in its convergency, potentially offering a high overall yield in just two steps from a pre-functionalized intermediate. However, the high cost and limited commercial availability of the starting material are significant drawbacks for large-scale production. The reliance on lithium aluminum hydride also presents challenges in terms of safety, cost, and waste disposal on an industrial scale. This route may be more suitable for the synthesis of specialized analogs or for smaller-scale, high-value applications where the cost of the starting material is less of a limiting factor.

  • The 5-Methoxyindole Pathway: This is a versatile and well-established route. 5-Methoxyindole is a more readily available and less expensive starting material than this compound. While it involves more steps, the reactions are generally well-understood and scalable. The use of hazardous reagents like oxalyl chloride and LiAlH₄ remains a concern, but industrial processes are often optimized to handle these safely.

  • The 5-Hydroxytryptamine Hydrochloride Pathway: This route is arguably the most cost-effective for large-scale industrial production.[2] 5-Hydroxytryptamine hydrochloride is an inexpensive and readily available raw material. The "one-pot" nature of the reaction, combining methylation and acetylation, simplifies the process, reduces solvent waste, and minimizes handling of intermediates.[2] The reported high yields and purity make this a very attractive option for commercial melatonin synthesis.[2]

Conclusion: A Strategic Choice Based on Scale and Application

  • For large-scale, commercial production of melatonin , the synthesis route starting from 5-hydroxytryptamine hydrochloride appears to be the most cost-effective and efficient method due to its low-cost starting material, high overall yield, and process simplicity.[2]

  • The route from 5-methoxyindole represents a viable and established alternative, particularly if there are strategic sourcing advantages for this intermediate.

  • The pathway utilizing "this compound" is less likely to be the primary choice for bulk melatonin production due to the high cost of the starting material. However, its value may lie in the synthesis of novel melatonin analogs where the specific functionality of the starting material can be leveraged, or in situations where a highly convergent synthesis is prioritized over raw material cost.

This guide provides a framework for decision-making in the synthesis of melatonin. Researchers and drug development professionals are encouraged to consider these factors in the context of their specific project requirements, available resources, and production scale.

References

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A Comparative Guide to Quality Control Standards for Melatonin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of quality control (QC) standards for the precursors of melatonin, a neurohormone widely recognized for regulating sleep-wake cycles. The quality of the final melatonin product is directly contingent on the stringent control of its starting materials and intermediates.

This document will delve into the critical QC attributes of key melatonin precursors, compare state-of-the-art analytical methodologies, and provide actionable protocols for their implementation. The focus is on building a robust, self-validating quality system based on scientific principles and regulatory expectations.

The Melatonin Biosynthetic Pathway: Identifying Critical Precursors

The synthesis of melatonin begins with the essential amino acid L-tryptophan. Through a series of enzymatic conversions, L-tryptophan is transformed into serotonin, which is then acetylated to form N-acetylserotonin (NAS).[1] NAS serves as the immediate precursor to melatonin.[1][2][3] The final step involves the methylation of NAS to yield melatonin.[1][4]

Therefore, a comprehensive QC strategy for melatonin synthesis must encompass rigorous control over:

  • L-Tryptophan: The primary starting material.

  • N-acetylserotonin (NAS): The penultimate intermediate and a critical quality checkpoint before the final synthesis step.[5][6]

The following diagram illustrates this biosynthetic pathway, highlighting the key precursors that are the focus of this guide.

Melatonin_Pathway cluster_precursors Key QC Focus Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multiple Steps NAS N-Acetylserotonin (NAS) Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT

Caption: Melatonin Biosynthesis Pathway.

Quality Control Standards for L-Tryptophan

As the fundamental building block, the quality of L-Tryptophan is governed by stringent pharmacopeial standards. Monographs from the United States Pharmacopeia (USP) and other major pharmacopeias provide a baseline for acceptance criteria.

Key Quality Attributes and Comparative Test Methods for L-Tryptophan

Quality AttributePharmacopeial Method (Typical)Advanced/Alternative MethodRationale & Scientific Insight
Identification Infrared (IR) Spectroscopy1H-NMR, 13C-NMR Spectroscopy[7]While IR provides a characteristic fingerprint, NMR offers unambiguous structural confirmation and can detect impurities with different proton or carbon environments.
Assay Titration (Non-aqueous)[8]HPLC-UV[9]HPLC-UV is a stability-indicating method that can separate and quantify L-Tryptophan from its potential degradation products and related substances, offering superior specificity over titration.
Related Substances Thin-Layer Chromatography (TLC)HPLC-UV, UPLC-MS/MS[9]HPLC and UPLC-MS/MS provide significantly better resolution and sensitivity for detecting and quantifying impurities, including 1,1'-ethylidene-bis-tryptophan (Peak E), a critical impurity.[9]
Heavy Metals Colorimetric MethodsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)ICP-MS offers much lower detection limits and the ability to quantify specific elemental impurities, providing a more comprehensive safety profile.
Loss on Drying Gravimetric Analysis[8]Thermogravimetric Analysis (TGA)TGA provides a more detailed profile of weight loss as a function of temperature, helping to differentiate between adsorbed water and other volatile impurities.
Residue on Ignition Gravimetric Analysis[8]Not applicableThis is a fundamental test for inorganic impurities.

Quality Control Standards for N-Acetylserotonin (NAS)

As the immediate precursor to melatonin, the purity of N-acetylserotonin is critical for ensuring the quality and safety of the final API.[10] While a dedicated monograph for NAS may not be available in all pharmacopeias, a robust QC strategy can be developed based on state-of-the-art analytical techniques.

Comparative Analysis of Analytical Techniques for N-Acetylserotonin (NAS)

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, and widely available. Good for assay and impurity profiling.May lack the sensitivity for trace-level impurities. Co-elution of impurities with similar UV spectra is possible.
LC-MS/MS Separation by HPLC coupled with mass spectrometric detection.[11][12]High sensitivity and selectivity.[11][13] Allows for definitive identification and quantification of trace impurities.[12]Higher equipment cost and complexity. Matrix effects can influence ionization and quantification.
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.[14]Excellent for volatile and semi-volatile impurities. High-resolution separation.Requires derivatization of NAS, which can introduce variability. Not suitable for non-volatile impurities.
NMR Spectroscopy Analysis of molecular structure based on the interaction of atomic nuclei with a magnetic field.[7]Provides definitive structural information. Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to MS-based methods. Complex spectra can be challenging to interpret for mixtures.

Expert Recommendation: For comprehensive quality control of N-acetylserotonin, a combination of HPLC-UV for routine assay and purity testing, and LC-MS/MS for impurity identification and trace analysis is recommended. This orthogonal approach provides a high degree of confidence in the material's quality.

Experimental Protocols

The following protocols are provided as examples and should be validated for their intended use.

HPLC-UV Method for Assay and Purity of N-Acetylserotonin

This method is designed to be a robust, stability-indicating assay for N-acetylserotonin.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare NAS Standard Solution (e.g., 0.1 mg/mL in mobile phase) Injection Inject onto HPLC System Standard->Injection Sample Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) Sample->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Assay and Impurity Levels Integration->Calculation

Caption: HPLC-UV Workflow for NAS Analysis.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v)[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve N-acetylserotonin reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the N-acetylserotonin sample in the mobile phase to obtain a similar concentration to the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation:

    • Assay (%): (Areasample / Areastandard) * (Concstandard / Concsample) * 100

    • Impurities (%): (Areaimpurity / Sum of all peak areas) * 100

LC-MS/MS Method for Trace Impurity Analysis in N-Acetylserotonin

This method provides high sensitivity and specificity for the identification and quantification of trace-level impurities.

Method Parameters:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[12]

  • Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for NAS and any known or potential impurities. For NAS, a transition of m/z 219 → 160 can be monitored.[12]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the NAS sample in the mobile phase (e.g., 1 µg/mL).

  • Infusion and Optimization: Infuse a standard solution of NAS and any available impurity standards into the mass spectrometer to optimize ionization and fragmentation parameters.

  • LC-MS/MS Analysis: Inject the sample and acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis or in full scan mode for unknown impurity identification.

  • Data Analysis: Identify and quantify impurities based on their specific MRM transitions and retention times, or by accurate mass measurement for unknown identification.

Impurity Profiling and Control

A critical aspect of quality control is the identification and management of impurities. Impurities in melatonin precursors can arise from the manufacturing process or degradation.

Common Potential Impurities in Melatonin Precursors

PrecursorPotential ImpurityOriginRecommended Control Strategy
L-Tryptophan 1,1'-ethylidene-bis-tryptophan (Peak E)Process-relatedStrict control of manufacturing process parameters. HPLC analysis with a validated method for quantification.
Other amino acidsStarting material impurityUse of high-purity starting materials. Chromatographic purity testing.
N-Acetylserotonin SerotoninUnreacted starting materialHPLC or LC-MS/MS analysis to ensure complete reaction.
Over-acetylated speciesProcess-relatedOptimization of acetylation reaction conditions. Chromatographic purity testing.
Oxidation productsDegradationStability studies under various stress conditions (light, heat, humidity). Use of appropriate packaging.

The control of these impurities is essential, as they can impact the efficacy and safety of the final melatonin product. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the FDA, provide a framework for the qualification and control of impurities in APIs and their starting materials.[15][16][17]

Conclusion

Establishing robust quality control standards for melatonin precursors is a non-negotiable aspect of pharmaceutical development. This guide has provided a comparative framework for analytical methodologies and highlighted the importance of a science-driven approach to quality control. By implementing a combination of pharmacopeial tests and advanced analytical techniques like LC-MS/MS, researchers and manufacturers can ensure the consistent quality, safety, and efficacy of their melatonin products. A thorough understanding of the synthetic pathway and potential impurities allows for the development of a self-validating quality system that is both scientifically sound and compliant with global regulatory expectations.

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In-Vitro Validation of "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate": A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro validation of "Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate," a novel indole derivative. Given the well-documented and diverse biological activities of indole-containing compounds in medicine, this document outlines a strategic approach to characterize the cytotoxic and anti-inflammatory potential of this new chemical entity.[1][2][3][4][5] The experimental designs detailed herein are structured to deliver a robust preliminary assessment of the compound's efficacy and selectivity, benchmarked against established therapeutic agents.

The Scientific Rationale: Why Investigate an Indole Derivative?

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][6][7][8] The functional versatility of the indole ring, which allows it to interact with a multitude of biological targets through various non-covalent interactions, makes it a highly attractive starting point for the design of novel therapeutics.[2] Therefore, the systematic evaluation of new indole derivatives like "this compound" is a scientifically sound endeavor in the quest for new drug candidates.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A fundamental first step in the characterization of any new compound is to determine its intrinsic cytotoxicity. This not only establishes a therapeutic window for its potential applications but also provides initial insights into its anti-proliferative capabilities, a key feature of many anti-cancer agents.[9][10][11][12]

Comparative Framework: Benchmarking Against Standards

To contextualize the cytotoxic potential of "this compound," it is essential to compare its performance against well-characterized compounds. For this purpose, we will utilize:

  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a positive control for cytotoxicity.

  • Melatonin: An endogenous indole derivative known for its antioxidant properties and generally low cytotoxicity in non-cancerous cells, acting as a comparator for cell-type specific effects.[9][13][14]

Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is critical for a comprehensive cytotoxicity assessment. We propose a panel of both cancerous and non-cancerous cell lines to evaluate both efficacy and potential off-target toxicity.

  • Human Colon Adenocarcinoma (HT-29): A commonly used cancer cell line for screening cytotoxic compounds.[15]

  • Human Glioblastoma (U-87): A representative cell line for aggressive brain tumors.[15]

  • Human Dermal Fibroblasts (HDFs): A non-cancerous cell line to assess general cytotoxicity and establish a preliminary safety profile.[16]

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

The resazurin (AlamarBlue) assay is a robust and sensitive method to quantify cell viability. It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cell lines in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of "this compound" and the comparator compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the cell culture medium.

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a high concentration of a known toxin).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Resazurin Addition: Add the resazurin solution to each well and incubate for a further 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plates B Prepare Serial Dilutions of Compounds C Treat Cells with Compounds B->C D Incubate for 48-72 hours C->D E Add Resazurin Reagent D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the resazurin-based cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity Profile
CompoundHT-29 IC50 (µM)U-87 IC50 (µM)HDF IC50 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin[Reference Value][Reference Value][Reference Value]
Melatonin[Reference Value][Reference Value][Reference Value]

Part 2: Functional Characterization - Anti-Inflammatory Activity

Chronic inflammation is a key contributor to the development and progression of numerous diseases, including cancer.[17] Therefore, evaluating the anti-inflammatory properties of a novel compound can reveal an additional therapeutic avenue.

Comparator Compound: A Clinically Relevant Benchmark
  • Indomethacin: A well-established nonsteroidal anti-inflammatory drug (NSAID) that contains an indole moiety, making it an ideal comparator.[1][18][19][20]

Cell Line for Inflammation Studies: A Model System
  • RAW 264.7 Murine Macrophages: A widely used and well-characterized cell line for studying inflammation in vitro. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO).[17][21]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[21]

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of "this compound" and indomethacin for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control wells).

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with the Griess reagent in a separate 96-well plate and incubate in the dark for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified NF-κB signaling pathway leading to iNOS expression.

Data Presentation: Comparative Anti-inflammatory Efficacy
CompoundConcentration% Inhibition of NO Production
This compound[Conc. 1][Experimental Value]
[Conc. 2][Experimental Value]
[Conc. 3][Experimental Value]
Indomethacin[Conc. 1][Reference Value]
[Conc. 2][Reference Value]
[Conc. 3][Reference Value]

Synthesizing the Evidence: Interpretation and Future Directions

The data generated from these in-vitro assays will provide a critical initial assessment of "this compound." A favorable outcome would be a compound that exhibits potent cytotoxicity against cancer cell lines with minimal effect on non-cancerous cells, coupled with significant anti-inflammatory activity. Such a profile would warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays, and target identification) and eventual progression to in-vivo animal models. This structured, comparative approach ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

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The Neuroprotective Promise of Methoxy-Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, lauded for its therapeutic versatility.[1] This guide offers an in-depth comparison of methoxy-indole derivatives, examining their potential to combat the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.

The addition of a methoxy (-OCH3) group to the indole ring can significantly enhance the neuroprotective activity of these compounds.[1] This guide will dissect the mechanisms of action, compare the efficacy of prominent derivatives with supporting experimental data, and provide detailed protocols for key validation assays.

Core Neuroprotective Mechanisms of Methoxy-Indole Derivatives

Methoxy-indole derivatives exert their neuroprotective effects through a multi-pronged approach, often targeting several key pathological pathways simultaneously.

  • Antioxidant Activity: Many methoxy-indole derivatives are potent free radical scavengers.[2][3] Their indole ring can effectively neutralize reactive oxygen species (ROS), which are implicated in the neuronal damage characteristic of neurodegenerative diseases.[4][5]

  • Enzyme Inhibition: A critical mechanism is the inhibition of enzymes that play a role in the progression of neurodegeneration. This includes:

    • Monoamine Oxidase (MAO): Specifically MAO-B, which is involved in the breakdown of dopamine.[6][7] Inhibiting MAO-B can increase dopamine levels, offering symptomatic relief in Parkinson's disease.[6]

    • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[1][8]

  • Anti-inflammatory Effects: Neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[9] Certain indole derivatives can suppress the production of pro-inflammatory molecules like nitric oxide (NO), interleukins (IL-1β, IL-6), and tumor necrosis factor (TNF)-α.[9][10]

  • Modulation of Signaling Pathways: These compounds can influence critical cell survival pathways. For instance, some derivatives activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[5][9]

  • Anti-aggregation Properties: Some derivatives have shown the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[4]

Comparative Analysis of Key Methoxy-Indole Derivatives

Here, we compare several notable methoxy-indole derivatives, highlighting their distinct profiles and therapeutic potential.

DerivativePrimary Mechanism(s)Key In Vitro FindingsKey In Vivo FindingsPotential Application
Melatonin (N-acetyl-5-methoxytryptamine) Potent antioxidant, free radical scavenger, MT1/MT2 receptor agonist.[2][3][11]Protects neuronal cells from oxidative stress-induced apoptosis.[12] Reduces ROS levels in cellular models.[4]Reduces infarct volume in animal models of stroke.[13] Improves cognitive function in models of Alzheimer's disease.Alzheimer's Disease, Parkinson's Disease, Stroke.[3]
Agomelatine MT1/MT2 receptor agonist, 5-HT2C receptor antagonist.[14][15]Promotes neuronal survival and plasticity.[12]Reverses stress-induced reductions in hippocampal neurogenesis.[12] Improves cognitive performance in female rat models of Alzheimer's.[16]Alzheimer's Disease, Major Depressive Disorder.[14]
5-Methoxyindole-2-carboxylic acid (MICA) Antioxidant, preserves mitochondrial function.[13]Protects against glutamate-induced excitotoxicity.Reduces brain infarction volume and attenuates oxidative stress in a rat model of stroke.[13]Ischemic Stroke.[13]
Indole-3-Propionic Acid (IPA) Antioxidant, anti-inflammatory, neurotrophic factor enhancer.[10][17]Reduces oxidative stress and neuronal damage in hippocampal cells.[18] Protects microglia from inflammation.[19]Attenuates neuronal damage in ischemic hippocampus.[18] Associated with increased Brain-Derived Neurotrophic Factor (BDNF) levels in elderly subjects.[19]Alzheimer's Disease, Parkinson's Disease, Migraine.[10][17]

Visualizing a Key Neuroprotective Pathway: Nrf2 Activation

The Nrf2 pathway is a critical defense mechanism against oxidative stress. Many methoxy-indole derivatives exert their protective effects by activating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Methoxy-Indole Derivative Keap1 Keap1 Indole->Keap1 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Genes Protective Genes (e.g., SOD, NQO1) ARE->Genes activates transcription Nrf2_nuc->ARE binds to

Caption: Activation of the Nrf2 signaling pathway by methoxy-indole derivatives.

Key Experimental Protocols

Reproducible and validated assays are the cornerstone of drug discovery. Below are step-by-step protocols for common in vitro assays used to evaluate the neuroprotective potential of methoxy-indole derivatives.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][20]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the methoxy-indole derivative for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for toxicity (e.g., hydrogen peroxide).

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Antioxidant Capacity Assessment using DPPH Assay

This assay evaluates the free radical scavenging ability of a compound.[21]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[22]

Protocol:

  • Preparation: Prepare a stock solution of the methoxy-indole derivative in a suitable solvent (e.g., ethanol or DMSO). Prepare a 0.1 mM solution of DPPH in ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[21]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the ability of a compound to inhibit the activity of AChE.[23]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.[23]

Protocol:

  • Reaction Mixture: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of the methoxy-indole derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution (e.g., 0.22 U/mL).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.[23]

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

In Vivo Models for Neuroprotection Studies

While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate the therapeutic efficacy and safety of lead compounds in a complex biological system.[24]

  • Alzheimer's Disease Models:

    • Transgenic Mice: Models like APP/PS1 and 5xFAD mice overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.[25]

    • Pharmacological Models: Administration of agents like scopolamine can induce amnesia and cholinergic dysfunction, mimicking aspects of Alzheimer's pathology.[26]

  • Parkinson's Disease Models:

    • Neurotoxin-Induced Models: Systemic administration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) selectively destroys dopaminergic neurons, replicating the primary pathology of Parkinson's disease.[9]

  • Stroke Models:

    • Middle Cerebral Artery Occlusion (MCAO): This surgical model involves temporarily or permanently blocking the middle cerebral artery to induce ischemic stroke, allowing for the evaluation of neuroprotective agents in reducing infarct volume and improving functional outcomes.

Conclusion and Future Directions

Methoxy-indole derivatives represent a highly promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to simultaneously combat oxidative stress, neuroinflammation, and enzymatic dysregulation addresses the multifaceted nature of these disorders. Endogenous compounds like melatonin and repurposed drugs like agomelatine have already demonstrated significant potential.

Future research should focus on synthesizing novel derivatives with improved blood-brain barrier permeability and enhanced target specificity. The exploration of hybrid molecules, which combine a methoxy-indole scaffold with other pharmacophores, could lead to the development of next-generation therapeutics with superior efficacy and safety profiles. As our understanding of the intricate pathologies of neurodegeneration deepens, the versatility of the methoxy-indole structure will undoubtedly continue to be a valuable asset in the quest for effective treatments.

References

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  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. 2024-12-23. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available from: [Link]

  • Dimethyltryptamine. Wikipedia. Available from: [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. 2023-01-30. Available from: [Link]

  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. MDPI. 2024-09-28. Available from: [Link]

  • The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. MDPI. 2024-08-30. Available from: [Link]

  • Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease. PMC - NIH. Available from: [Link]

  • Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. PubMed. 2016-10-15. Available from: [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. NIH. 2023-05-10. Available from: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. Available from: [Link]

  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. PubMed. Available from: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. Available from: [Link]

  • New Indole Derivatives As Multitarget anti-Alzheimer's Agents: synthesis, Biological Evaluation and Molecular Dynamics. Taylor & Francis Online. Available from: [Link]

  • Agomelatine drives sex-specific neuroprotection and reduced pathology in rat and human Alzheimer′s models. bioRxiv. 2026-01-21. Available from: [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available from: [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. Available from: [Link]

  • Neuroprotective Effect of Melatonin: A Novel Therapy against Perinatal Hypoxia-Ischemia. MDPI. Available from: [Link]

  • (PDF) Synthesis, Anti‐Alzheimer Evaluation and In Silico Study of 4‐Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. ResearchGate. 2025-08-07. Available from: [Link]

  • Melatonin (N-acetyl-5-methoxytryptamine). ResearchGate. Available from: [Link]

  • In vitro Models of Neurodegenerative Diseases. Frontiers. Available from: [Link]

  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. PubMed Central. Available from: [Link]

  • Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. MDPI. Available from: [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. ResearchGate. 2025-10-13. Available from: [Link]

  • Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. Available from: [Link]

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central - NIH. 2024-07-02. Available from: [Link]

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PMC - PubMed Central. Available from: [Link]

  • Melatonin as an Antioxidant for Stroke Neuroprotection. PubMed - NIH. Available from: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. 2023-12-06. Available from: [Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. ACS Publications. Available from: [Link]

  • Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC - PubMed Central. Available from: [Link]

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. MDPI. Available from: [Link]

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  • Melatonin and Structurally-Related Compounds Protect Synaptosomal Membranes from Free Radical Damage. MDPI. Available from: [Link]

  • Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study. PubMed. 2023-05-02. Available from: [Link]

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  • New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. PubMed. 2020-11-18. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate (CAS No. 99988-56-4). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Compound Profile and Hazard Identification

This compound is a solid organic compound belonging to the indole family.[1] Understanding its specific hazards is the foundation of its safe management. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

PropertyIdentifierSource(s)
CAS Number 99988-56-4[1]
Molecular Formula C₁₂H₁₁NO₄[1]
Physical Form Solid
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents, Strong acids

The "why": These hazard statements dictate the minimum personal protective equipment (PPE) required and inform the emergency procedures necessary in case of exposure. Incompatibility with strong oxidizing agents or acids necessitates segregated waste streams to prevent dangerous chemical reactions.[2][3]

Core Principles of Hazardous Waste Management

Before handling the specific compound, it is essential to operate within a framework of established safety principles. All chemical waste, including the title compound, must be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2][4]

  • Never dispose of chemical waste down the sewer or in regular trash .[2] This is a critical violation of environmental regulations and can cause significant harm.

  • Segregate waste streams . Never mix incompatible wastes.[2][5] This compound should not be mixed with strong acids or oxidizing agents.

  • Use appropriate and sealed containers . Waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[5][6][7]

  • Maintain a designated Satellite Accumulation Area (SAA) . This is a designated location at or near the point of waste generation, under the control of laboratory personnel.[3]

  • Consult your EHS office . Your local EHS department is the ultimate authority on waste disposal and can provide specific guidance, waste containers, and pickup services.[2][4]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the routine collection and disposal of this compound waste.

  • Rationale: Given the compound's hazard profile (H315, H319, H335), direct contact and inhalation must be prevented.[1]

  • Procedure:

    • Wear a standard laboratory coat.

    • Use chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.

    • Wear nitrile gloves. If contact occurs, change gloves immediately.

    • When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to prevent respiratory irritation. Always work in a well-ventilated area.[8]

  • Rationale: Proper containment is essential to prevent leaks, spills, and exposure. The container must be chemically compatible with the indole-based compound.

  • Procedure:

    • For Solid Waste:

      • Collect dry, solid waste (e.g., residual powder, contaminated weighing paper) in a dedicated, sturdy, wide-mouthed container with a screw-top lid.[5] A clean, empty original container is often a suitable choice.[6]

      • Line the container with a clear plastic bag if recommended by your EHS office.[2]

    • For Contaminated Labware (e.g., pipette tips, gloves):

      • Place these items in a designated solid chemical waste container, separate from regular trash.

    • For Solutions:

      • Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw cap.[5]

      • Ensure the container material is compatible. High-density polyethylene (HDPE) is generally a good choice.

      • Use secondary containment, such as a plastic bin, to mitigate spills.[3][5]

    • Keep the waste container closed at all times , except when actively adding waste.[2][5]

  • Rationale: Accurate labeling is a legal requirement and is critical for safe handling and disposal by EHS personnel.

  • Procedure:

    • Obtain a hazardous waste label from your EHS department.[2]

    • Affix the label to the waste container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound".

    • List all other constituents in the container, including solvents, with their approximate percentages.[6]

    • Do not use abbreviations or chemical formulas.

  • Rationale: Waste must be stored safely while awaiting pickup, and the final disposal must be handled by trained professionals.

  • Procedure:

    • Store the labeled, sealed waste container in your designated SAA.[3]

    • Ensure it is segregated from incompatible materials like strong acids and oxidizers.[2][3]

    • Once the container is full, or if you are generating waste infrequently, complete and submit a hazardous material pickup request form to your EHS department.[6]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

  • Rationale: The primary goal is to contain and collect the material without creating airborne dust, which poses an inhalation hazard.[1]

  • Procedure:

    • Alert personnel in the immediate area.[9]

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, gently sweep up the solid material. Avoid generating dust .[10]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[9]

    • Clean the spill area with an appropriate solvent and cleaning materials, collecting these as hazardous waste as well.

    • For a large spill, evacuate the area and contact your institution's EHS emergency line.[2]

  • Rationale: Rapid decontamination is key to mitigating the irritant effects of the chemical.

  • Procedure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for Chemical Waste cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Select Appropriate, Compatible Container A->B C Affix EHS Hazardous Waste Label B->C D Add Waste to Container C->D E List Chemical Contents & Percentages on Label D->E F Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) E->F G Container Full? F->G G->F No H Seal Container & Update Fill Date G->H Yes I Submit Waste Pickup Request to EHS H->I

Caption: Decision workflow for handling chemical waste from generation to EHS pickup request.

References

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. 2

  • 5-Methoxyindole Safety Data Sheet . Acros Organics.

  • This compound Product Information . BLDpharm. 1

  • Chemical and Hazardous Waste Guidelines . Harvard Environmental Health and Safety. 3

  • Kovac's Indole Reagent, Safety Data Sheet . Neogen. 11

  • 4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet . Apollo Scientific. 9

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Environmental and Ecological Engineering. 6

  • Chemical Waste Guidelines . UCSF Environmental Health & Safety. 5

  • 7-Methoxyindole Safety Data Sheet . Acros Organics.

  • Indole Safety Data Sheet . Fisher Scientific. 10

  • Chemical Waste Management . The University of Iowa Environmental Health & Safety. 4

  • Indole Safety Data Sheet . Sigma-Aldrich.

  • Methyl 2-(1H-indol-3-yl)-2-oxoacetate Product Information . Synblock. 12

  • Chemical Waste Management . Cornell University Environmental Health and Safety. 7

  • Indole Detection Reagent Safety Data Sheet . [Source not further specified]. 13

  • Methyl 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetate Safety Data Sheet . Ambeed, Inc. 8

  • This compound Product Page . Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of compounds targeting various biological pathways, the safe and effective handling of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is paramount.[1][2] This guide provides an in-depth operational and safety framework for laboratory professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Hazard Identification and Risk Assessment: An Indole Derivative

This compound belongs to the indole family of heterocyclic compounds. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing the hazards associated with its core indole structure and functional groups.

The parent compound, indole, is classified as a moderately hazardous substance with known irritant effects on the skin, eyes, and respiratory tract.[3] It is also sensitive to air and light, which can lead to degradation and the formation of unknown, potentially more hazardous byproducts.[4] The presence of the methoxy group and the reactive methyl ester adds further considerations for chemical stability and reactivity.

Key Assessed Risks:

  • Dermal and Ocular: Direct contact can cause moderate to severe irritation.[3]

  • Respiratory: Inhalation of the compound as a fine dust or aerosol can irritate the respiratory tract.[3][5]

  • Reactivity: The substance is air and light-sensitive, requiring specific storage and handling conditions to prevent degradation.[4]

  • Environmental: Indole derivatives can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[6][7] The selection of PPE must be tailored to the specific procedure being performed.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesStandard Lab CoatNot generally required
Weighing (Solid) Chemical Safety GogglesDouble-Layered Nitrile GlovesStandard Lab CoatWork within a chemical fume hood or ventilated balance enclosure
Solution Preparation Chemical Safety Goggles & Face ShieldDouble-Layered Nitrile GlovesChemical-Resistant Apron over Lab CoatMandatory use of a certified chemical fume hood
Reaction Monitoring Chemical Safety GogglesDouble-Layered Nitrile GlovesStandard Lab CoatMandatory use of a certified chemical fume hood
Waste Disposal Chemical Safety Goggles & Face ShieldDouble-Layered Nitrile or Butyl GlovesChemical-Resistant Apron over Lab CoatWork within a chemical fume hood

Rationale Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer good resistance against a wide array of chemicals, including the esters, alcohols, and organic solvents typically used with this compound.[8] Double-gloving is a critical risk mitigation strategy; the outer glove absorbs the initial contamination, while the inner glove provides protection during the doffing process or in the event of a breach in the outer layer.

  • Eye and Face Protection: Chemical safety goggles are mandatory for all handling operations as they provide a complete seal around the eyes, protecting against splashes and fine particulates. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or handling larger quantities.[6]

  • Body Protection: A standard cotton lab coat is sufficient for low-risk activities. However, when handling solutions, a chemical-resistant apron made of polyethylene or a similar material should be worn over the lab coat to prevent penetration from spills.

  • Respiratory Protection: Due to the risk of inhaling fine dust, all weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5][7] This engineering control is the primary method of respiratory protection.

Procedural Workflow: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

Step 1: Preparation and Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

Step 2: Handling the Chemical

  • Equilibration: Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the required amount of the solid inside the fume hood or a ventilated enclosure to minimize dust inhalation.[4]

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. Keep the container covered as much as possible to minimize vapor release. Avoid contact with strong oxidizing agents.[4]

Step 3: Post-Handling and Decontamination

  • Clean Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Wipe Surfaces: Clean the work surface within the fume hood with a suitable solvent and absorbent pads.

  • Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to avoid cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[9]

Visualized Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling safety_node CRITICAL: Work Within Certified Engineering Controls prep3->safety_node handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Reaction Complete clean2 Clean Work Surface clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 disp1 Segregate Chemical Waste clean3->disp1 Generate Waste disp2 Label Waste Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 safety_node->handle1

Caption: Workflow for handling this compound.

Emergency and Disposal Protocols

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate nonessential personnel.[10]

    • If the spill is flammable, remove all ignition sources.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[11] Do not use combustible materials like paper towels on oxidizing spills.[12]

    • Carefully scoop the absorbed material into a labeled, sealable waste container.[11]

    • Clean the spill area with a detergent solution and wipe dry.[13]

    • For large spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[11]

Disposal Plan:

All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institutional EHS department for final disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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